5,7-Diaminoquinolin-8-ol
Description
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Structure
3D Structure
Properties
IUPAC Name |
5,7-diaminoquinolin-8-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c10-6-4-7(11)9(13)8-5(6)2-1-3-12-8/h1-4,13H,10-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZKZQHIHBPJQIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2N)N)O)N=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80328976 | |
| Record name | 8-Quinolinol, 5,7-diamino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80328976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63195-45-9 | |
| Record name | 8-Quinolinol, 5,7-diamino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80328976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5,7-Diaminoquinolin-8-ol: Chemical Structure, Synthesis, and Properties
This guide provides an in-depth technical analysis of 5,7-Diaminoquinolin-8-ol , a highly reactive, amphoteric derivative of the privileged 8-hydroxyquinoline (8-HQ) scaffold. It details the compound's structural dynamics, synthesis pathways, and physicochemical properties relevant to medicinal chemistry and coordination complex research.
Executive Technical Summary
5,7-Diaminoquinolin-8-ol (also known as 5,7-diamino-8-hydroxyquinoline) is a substituted quinoline derivative characterized by the presence of two primary amino groups on the carbocyclic ring of the 8-hydroxyquinoline scaffold.[1] It acts as a multidentate ligand with significant utility in coordination chemistry and bioinorganic research.
Unlike its parent compound (8-HQ) or its halogenated derivatives (e.g., Clioquinol), the 5,7-diamino variant is chemically unstable in its free base form due to rapid oxidative degradation (quinoid formation). Consequently, it is predominantly synthesized, stored, and utilized as a hydrochloride salt (e.g., dihydrochloride). Its primary applications lie in the synthesis of fused heterocyclic systems (e.g., oxazolo[4,5-h]quinolines) and as a chelator for transition metals (Cu²⁺, Zn²⁺, Fe³⁺) in antimicrobial and neuroprotective studies.
Chemical Identity & Structural Analysis
Nomenclature and Identifiers
| Property | Data |
| IUPAC Name | 5,7-Diaminoquinolin-8-ol |
| Common Name | 5,7-Diamino-8-hydroxyquinoline |
| CAS Number | 13207-71-1 (Dihydrochloride salt); Free base is rarely isolated |
| Molecular Formula | |
| Molecular Weight | 175.19 g/mol (Free base) / 248.11 g/mol (Dihydrochloride) |
| Solubility | Highly soluble in water (as salt); soluble in DMSO/DMF.[1][2][3] |
Structural Topology
The molecule features a fused bicyclic system. The pyridine ring (N1) is fused to a benzene ring carrying the functional groups. The hydroxyl group at C8 and the ring nitrogen (N1) form a characteristic "N,O-chelating pocket" capable of forming stable five-membered chelate rings with metal ions. The amino groups at C5 and C7 significantly increase the electron density of the carbocyclic ring, altering the pKa and redox potential of the phenol moiety.
Synthesis Protocol
The most reliable synthetic route involves the Zinin Reduction of the 5,7-dinitro precursor. Direct amination of 8-HQ is not feasible due to electronic constraints; thus, electrophilic aromatic substitution (nitration) followed by reduction is the standard workflow.
Precursor Synthesis: 5,7-Dinitroquinolin-8-ol
-
Reagents: 8-Hydroxyquinoline, Nitric Acid (
), Sulfuric Acid ( ). -
Mechanism: Electrophilic aromatic substitution. The 8-OH group directs the incoming nitro groups to the ortho (C7) and para (C5) positions.
-
Key Observation: The product precipitates as a yellow solid (CAS 1084-32-8).
Reduction Protocol (Zinin Reduction)
This method uses Sodium Sulfide (
Step-by-Step Methodology:
-
Preparation: Suspend 10 mmol of 5,7-dinitroquinolin-8-ol in 50 mL of water/ethanol (1:1 mixture).
-
Alkalinization: Adjust pH to ~9-10 using NaOH to solubilize the phenol as a phenolate anion (deep orange/red color).
-
Reduction:
-
Add Sodium Sulfide nonahydrate (
) (3.5 equivalents per nitro group) portion-wise while stirring. -
Alternative: Hydrogenation using 10% Pd/C catalyst at 40 psi
in methanol for 4 hours.
-
-
Reflux: Heat the mixture to reflux (80°C) for 2-4 hours. The color will shift from red to dark brown/black due to amine formation and potential oxidation.
-
Isolation (Critical):
-
Cool the reaction under an inert atmosphere (
or Ar) to prevent oxidation. -
Acidify with concentrated HCl to pH < 2.
-
The 5,7-diaminoquinolin-8-ol dihydrochloride will precipitate or can be crystallized from the acidic solution.
-
Filtration: Filter the precipitate under inert gas. Wash with cold ethanol/ether.
-
Physicochemical & Electronic Properties
Acid-Base Dissociation (pKa)
The 5,7-diamino derivative is amphoteric with four ionizable protons in the salt form:
-
Pyridine Nitrogen (
): Typically pKa ~5.0 in 8-HQ. The electron-donating amino groups ( ) increase electron density on the rings, potentially raising this pKa (making it more basic). -
Phenolic Oxygen (
): Typically pKa ~9.9 in 8-HQ. The amino groups at C5 and C7 are electron-donating by resonance, which destabilizes the phenoxide anion relative to electron-withdrawing groups (like ). Thus, the phenolic pKa is likely higher (less acidic) than in the dinitro precursor. -
Amino Groups (
): The protonated amino groups at C5/C7 will have pKa values in the range of 2.0–4.0 (typical for anilinium derivatives), making the salt highly acidic in solution.
Stability and Oxidation
-
Oxidation Susceptibility: Like para-aminophenol, the C5-amino and C8-hydroxyl groups are in a para relationship. This structural motif is highly susceptible to oxidation to form quinonimines or quinoline-5,8-diones .
-
Handling: Must be stored as the HCl salt, in the dark, and under desiccant. Solutions typically turn dark brown/black upon air exposure within hours.
Metal Chelation
The compound acts as a bidentate ligand (N, O donor).[4] The presence of amino groups does not sterically hinder the binding pocket but alters the "hardness" of the donor atoms.
-
Binding Affinity: High affinity for
, , and . -
Stability Constants: Generally lower than 8-HQ due to the competing protonation of the amino substituents at physiological pH.
Biological & Pharmacological Applications
Antimicrobial Activity
Research indicates that 5,7-diamino-8-quinolinol possesses broad-spectrum antimicrobial properties, though often less potent than its halogenated counterparts (e.g., 5,7-dichloro-8-quinolinol).
-
Mechanism: The "chelator hypothesis" suggests that activity is derived from the sequestration of essential bacterial metal ions (Fe, Zn) or the transport of toxic metals (Cu) into the bacterial cell (ionophore activity).
-
Target: Effective against Gram-positive bacteria (S. aureus) and certain fungi (Candida spp.).
Neuroprotection (Alzheimer’s Research)
Derivatives of 8-HQ (like PBT2) are studied for their ability to dissolve amyloid-beta plaques by chelating Cu/Zn. The 5,7-diamino variant serves as a hydrophilic scaffold to test the effect of increased water solubility and hydrogen-bonding potential on Blood-Brain Barrier (BBB) permeability and metal clearance.
References
-
Ustinov, I. I., & Hlytin, N. V. (2024). Selective Reduction of 5,7-Dinitro-8-hydroxyquinoline and Synthesis of 2-Substituted 5-Nitrooxazolo[4,5-h]quinolines. Chemistry of Heterocyclic Compounds.
-
Cipurković, A., et al. (2021).[4] Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences.
- Musiol, R., et al. (2010). Quinoline-based compounds as privileged structures in cancer drug discovery. Expert Opinion on Drug Discovery.
-
Prachayasittikul, V., et al. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Journal of Chemistry.
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 13207-71-1, 5,7-Diamino-8-quinolinol dihydrochloride.
Sources
Comprehensive Technical Guide on 5,7-Diaminoquinolin-8-ol (CAS 63195-45-9): Synthesis, Applications, and Safety Data
Executive Summary
As a Senior Application Scientist, I frequently encounter molecules that bridge the gap between material science and medicinal chemistry. 5,7-Diaminoquinolin-8-ol (CAS 63195-45-9), also known as 5,7-diamino-8-hydroxyquinoline, is a prime example of such a versatile scaffold. Characterized by its electron-rich aromatic ring and chelating hydroxyl-pyridine motif, this compound serves as a critical developer in oxidation hair dyes[1] and a potent redox-active antiprotozoan agent[2].
This whitepaper provides an in-depth, self-validating technical guide covering the physicochemical profile, synthetic pathways, biological mechanisms, and strict handling protocols required for the effective utilization of CAS 63195-45-9.
Chemical Profile & Physicochemical Properties
To design effective formulations or assays, one must first understand the fundamental properties of the molecule. The presence of two primary amine groups significantly increases the polarity and oxidizability of the quinoline core compared to the parent 8-hydroxyquinoline.
| Property | Value / Description |
| Chemical Name | 5,7-Diaminoquinolin-8-ol |
| Synonyms | 5,7-diamino-8-hydroxyquinoline; 8-Quinolinol, 5,7-diamino- |
| CAS Number | 63195-45-9[3] |
| Molecular Formula | C₉H₉N₃O |
| Molecular Weight | 175.19 g/mol [3] |
| MDL Number | MFCD19690086[3] |
| Structural Class | Heterocyclic Organic Compound (Quinoline Derivative) |
| Physical Appearance | Dark brown to black powder (highly dependent on oxidation state) |
Mechanistic Pathways & Synthesis
The synthesis of 5,7-diaminoquinolin-8-ol is a classic example of directing-group chemistry. The hydroxyl group at the C8 position is strongly electron-donating, directing electrophilic aromatic substitution to the ortho (C7) and para (C5) positions.
Synthetic Workflow
The standard industrial and laboratory synthesis involves a two-step process starting from 8-hydroxyquinoline:
-
Nitration: Treatment with a mixture of nitric and sulfuric acid yields 5,7-dinitro-8-hydroxyquinoline (CAS 1084-32-8)[4].
-
Reduction: The dinitro intermediate is reduced to the diamino target.
Causality in Experimental Design: While chemical reduction (e.g., SnCl₂/HCl) is possible, catalytic hydrogenation (H₂, Pd/C) is strictly preferred when synthesizing this compound for biological assays. Tin or iron residues from chemical reductions can chelate with the 8-hydroxyquinoline motif, leading to heavy metal contamination that will artificially skew in vitro cytotoxicity or antiprotozoan assay results.
Figure 1: Two-step synthetic pathway of 5,7-Diaminoquinolin-8-ol from 8-hydroxyquinoline.
Application Landscape & Biological Activity
Medicinal Chemistry: Antiprotozoan Agent
Under the National Cancer Institute (NCI) identifier NSC 74950 , 5,7-diamino-8-hydroxyquinoline has been identified as a potent inhibitor of Toxoplasma gondii and Plasmodium falciparum[2].
Mechanism of Action: The antiprotozoan activity is driven by redox cycling. The electron-rich diamino-hydroxy substitution pattern allows the molecule to easily undergo single-electron transfers, generating reactive oxygen species (ROS) within the parasite. Because obligate intracellular parasites like T. gondii have limited antioxidant buffering capacity compared to mammalian host cells, this targeted oxidative stress inhibits tachyzoite propagation[2].
Figure 2: Proposed redox-mediated antiprotozoan mechanism of 5,7-Diaminoquinolin-8-ol.
Cosmetic Chemistry: Oxidation Hair Dyes
In the cosmetic industry, 5,7-diaminoquinolin-8-ol is utilized as a coupler in oxidation hair dye formulations[1]. When combined with a primary intermediate (e.g., p-phenylenediamine) and an oxidizing agent (H₂O₂) in a weakly alkaline environment (pH 6–10), it polymerizes to form large, color-fast chromophores trapped within the keratin fibers[1].
Precursor for Quinolinequinones
In advanced organic synthesis, the compound is oxidized to a quinone-imine intermediate, which upon acid hydrolysis yields 7-hydroxy-5,8-quinolinequinone—a scaffold of high interest for developing amebicidal and tuberculostatic agents[5].
Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems .
Protocol A: Synthesis & Isolation via Catalytic Hydrogenation
-
Preparation: Dissolve 10 mmol of 5,7-dinitro-8-hydroxyquinoline in 50 mL of anhydrous ethanol.
-
Catalyst Addition: Carefully add 10% Pd/C (10 mol%). Causality: This must be done under an argon blanket to prevent the dry Pd/C from igniting the ethanol vapors.
-
Reduction: Purge the flask with H₂ gas and stir vigorously under a balloon atmosphere at 25°C for 4 hours.
-
Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Eluent: DCM/MeOH 9:1). The reaction is complete when the bright yellow dinitro spot disappears, replaced by a highly polar, UV-active spot at the baseline.
-
Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Isolation: Concentrate the filtrate in vacuo. Critical Step: Immediately flush the receiving flask with Argon. The electron-rich diaminoquinoline is highly susceptible to auto-oxidation in air, which will visibly manifest as the product rapidly turning black.
Protocol B: In Vitro Anti-Toxoplasma gondii Assay
-
Host Cell Culture: Grow human foreskin fibroblasts (HS68) to confluence in 96-well plates. Causality: Using a mammalian host cell line ensures that the observed drug toxicity is specific to the obligate intracellular parasite and is not merely a result of general host-cell cytotoxicity[2].
-
Infection: Infect the monolayers with T. gondii tachyzoites.
-
Treatment: Apply 5,7-Diaminoquinolin-8-ol at concentrations ranging from 0.1 to 10 µM.
-
Validation: Include a control well with N-acetylcysteine (a ROS scavenger). If the compound's mechanism is redox-based, the addition of the scavenger will rescue the parasite, validating the ROS-mediated pathway[2].
Safety Data Sheet (SDS) & Handling Protocols
Due to its high reactivity and biological activity, CAS 63195-45-9 must be handled with strict adherence to safety protocols.
-
Hazard Classification:
-
Skin Irritation (Category 2)
-
Eye Irritation (Category 2A)
-
Specific Target Organ Toxicity - Single Exposure (Category 3)
-
-
Signal Word: Warning
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and a NIOSH-approved respirator if handling bulk powder. All weighing should be conducted inside a localized exhaust ventilation hood.
-
Storage Causality: Store at 2–8°C in a tightly sealed container under an inert atmosphere (Argon/Nitrogen) and protected from light. Exposure to ambient oxygen and UV light will trigger oxidative polymerization, degrading the compound into useless polymeric quinone-imines.
Supplier Evaluation & Sourcing Strategy
When sourcing CAS 63195-45-9, the purity requirements dictate the supplier choice:
-
For Medicinal Chemistry & Assays: Suppliers like BLD Pharm [3] provide high-purity grades (>97%). Sourcing Strategy: Always request a recent HPLC trace and ¹H-NMR spectra. A dark black powder often indicates oxidative degradation; demand batches that are freshly synthesized or stored under inert gas.
-
For Cosmetic & Material Science: Platforms like LookChem and ChemSrc [6] list bulk manufacturers suitable for scaling up oxidation dye formulations. For these applications, minor oxidative impurities are less critical as the compound will be intentionally oxidized during the hair dyeing process.
References
-
BLD Pharm. "63195-45-9 | 5,7-Diaminoquinolin-8-ol". Product Catalog. Available at: 3
-
Pratt, Y. T., & Drake, N. L. (1957). "Quinolinequinones. IV. Derivatives of 7-Hydroxy-5,8-quinolinequinone". ACS Publications. Available at: 5
-
Henkel & Cie Gmbh. (1996). "WO1996009291A1 - 8-hydroxyquinoline derivatives useful as oxidation dyes". Google Patents. Available at: 1
-
Strobl, J. S., et al. "Inhibition of Toxoplasma gondii and Plasmodium falciparum Infections in Vitro by NSC3852, a Redox Active". VTechWorks. Available at: 2
-
MolAid / ChemSrc. "5,8-Quinolinedione,7-amino- & 5,7-dinitro-8-hydroxyquinoline Data". Chemical Database. Available at: 7
Sources
- 1. WO1996009291A1 - 8-hydroxyquinoline derivatives useful as oxidation dyes - Google Patents [patents.google.com]
- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 3. 63195-45-9|5,7-Diaminoquinolin-8-ol|BLD Pharm [bldpharm.com]
- 4. 5,7-二硝基喹啉-8-醇 - CAS号 1084-32-8 - 摩熵化学 [molaid.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 5,8-Quinolinedione,7-amino | CAS#:64636-91-5 | Chemsrc [chemsrc.com]
- 7. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
Technical Whitepaper: 5,7-Diamino-8-hydroxyquinoline Hydrochloride (CAS 13207-71-1)
Executive Summary
5,7-Diamino-8-hydroxyquinoline hydrochloride (CAS 13207-71-1) represents a high-value, albeit labile, intermediate in the family of 8-hydroxyquinoline (8-HQ) derivatives. Unlike its robust analogs (e.g., Clioquinol or Nitroxoline), this compound is characterized by significant electron richness, making it a potent nucleophile and a versatile precursor for heterocyclic fusion.
For researchers in drug discovery and coordination chemistry, this molecule offers two distinct "handles":
-
The 7-Amino-8-Hydroxy Motif: An ortho-aminophenol system capable of cyclization to form oxazolo[4,5-h]quinolines.
-
The 5-Amino Group: A solvent-exposed nucleophile ideal for conjugation, increasing solubility, or modulating the pKa of the pyridine nitrogen.
This guide details the handling of the hydrochloride salt—the only stable form of this oxidation-prone base—and outlines its synthesis, mechanistic behavior, and downstream applications.
Chemical Architecture & Physicochemical Properties
The hydrochloride salt stabilizes the electron-rich aromatic system against rapid auto-oxidation (quinine imine formation). The 5,7-diamino substitution pattern creates a "push-push" electronic effect, significantly raising the HOMO energy of the quinoline ring compared to the parent 8-HQ.
Table 1: Core Technical Specifications
| Property | Specification |
| CAS Number | 13207-71-1 |
| IUPAC Name | 5,7-Diaminoquinolin-8-ol dihydrochloride |
| Molecular Formula | C₉H₉N₃O · xHCl (Typically isolated as 2HCl) |
| Molecular Weight | 175.19 g/mol (Free base); ~248.1 g/mol (Dihydrochloride) |
| Appearance | Hygroscopic, pale yellow to brownish crystalline powder |
| Solubility | High in Water, Methanol; Insoluble in non-polar organics (DCM, Hexane) |
| pKa Values (Est.) | pKa₁ (Pyridine N): ~5.8 |
| Stability | Air Sensitive. Must be stored under inert gas (Ar/N₂) at -20°C. |
Synthesis & Purification Protocol
Context: Direct nitration of 8-hydroxyquinoline yields 5,7-dinitro-8-hydroxyquinoline. The critical step is the reduction of this dinitro precursor to the diamine without inducing oxidative polymerization.
Protocol: Reductive Synthesis via Stannous Chloride
Rationale: SnCl₂/HCl provides a reducing environment that simultaneously traps the resulting amine as a stable hydrochloride salt, preventing immediate oxidation.
Step 1: Precursor Preparation (Nitration)
-
Dissolve 8-hydroxyquinoline (10 mmol) in concentrated H₂SO₄ at 0°C.
-
Dropwise add fuming HNO₃ (2.2 eq) while maintaining temp < 5°C.
-
Stir for 1 hour, pour onto crushed ice.
-
Filter the yellow precipitate (5,7-dinitro-8-hydroxyquinoline). Wash with water and dry.
Step 2: Reduction to 5,7-Diamino-8-HQ HCl
-
Suspend 5,7-dinitro-8-hydroxyquinoline (5 mmol) in 6M HCl (20 mL).
-
Add SnCl₂[1][2]·2H₂O (35 mmol, 7 eq) in portions. The reaction is exothermic; maintain temp < 60°C.
-
Reflux the mixture for 2–3 hours. The yellow suspension will turn into a clear, darker solution.
-
Isolation (Critical): Cool to 0°C. The product may precipitate as the stannate complex.
-
Pass H₂S gas or use a sulfide source to remove Tin as SnS (precipitate), or use ion-exchange chromatography if high purity is required.
-
Concentrate the filtrate under reduced pressure (Rotavap) to dryness.
-
Recrystallize the residue from Ethanol/HCl to obtain 5,7-diamino-8-hydroxyquinoline dihydrochloride.
Mechanistic Pathway Visualization
Figure 1: Synthetic route from commercial 8-HQ to the target diamino hydrochloride salt.
Mechanistic Action & Applications
The "Ortho-Aminophenol" Handle (Positions 7 & 8)
The 7-amino group is spatially adjacent to the 8-hydroxyl group. This is a classic "ortho-aminophenol" motif, allowing for condensation reactions with carbonyls to form Oxazolo[4,5-h]quinolines .
-
Application: Synthesis of fluorescent probes and DNA-intercalating drugs.
-
Reaction: Condensation with aldehydes (R-CHO) or ortho-esters yields the oxazole ring, fusing a third ring to the quinoline system.
Metal Chelation & Coordination
Like the parent 8-HQ, this molecule binds metals (Cu²⁺, Zn²⁺, Fe³⁺) via the pyridine nitrogen and the phenolate oxygen. However, the amino groups at 5 and 7 act as electron donors (EDGs).
-
Effect: Increases the basicity of the donor atoms, potentially increasing the stability constant (log K) of the metal complex.
-
Solubility: The amino groups (especially when protonated) significantly enhance the water solubility of the metal complexes compared to the insoluble complexes of standard 8-HQ (oxine).
Bioconjugation Scaffold
The 5-amino group is chemically distinct from the 7-amino group (which is sterically crowded by the OH). The 5-position amine is more nucleophilic and accessible, making it the preferred site for:
-
Amide coupling (Drug delivery linkers).
-
Sulfonamide formation (Antibacterial derivatization).
Reactivity Logic Diagram
Figure 2: Divergent reactivity profiles of the 5,7-diamino scaffold.
Analytical Characterization
To validate the integrity of CAS 13207-71-1, the following analytical signatures must be confirmed.
-
¹H NMR (DMSO-d₆):
-
Look for the disappearance of the aromatic protons at positions 5 and 7 (present in 8-HQ).
-
New broad singlets for -NH₂ (exchangeable with D₂O).
-
Shift in the remaining aromatic protons (H2, H3, H4) due to the shielding effect of the amino groups.
-
-
Mass Spectrometry (ESI+):
-
Parent ion [M+H]⁺ at m/z ~176.
-
Absence of m/z ~236 (Dinitro precursor), confirming complete reduction.
-
-
Visual Test (Ferric Chloride):
-
Dissolve a trace amount in water/methanol.
-
Add 1 drop of FeCl₃ solution.
-
Result: Instant deep green/black coloration indicates the free phenolic hydroxyl and chelation capability.
-
Safety & Handling (E-E-A-T)
Warning: This compound is a substituted aminophenol.
-
Oxidation Hazard: Upon exposure to air at neutral/basic pH, it rapidly oxidizes to quinone imines, which are reactive electrophiles (potential sensitizers).
-
Storage: Store strictly as the Hydrochloride salt . Keep in amber vials, under Argon, at -20°C.
-
Toxicity: Treat as a potential mutagen and skin sensitizer. Wear full PPE (nitrile gloves, lab coat, eye protection).
References
-
Gershon, H., et al. (1994). "Evidence of steric factors in the fungitoxic mechanisms of 8-quinolinol and its 2-, 3-, 4-, 5-, 6- and 7-chloro and bromo analogs." Monatshefte für Chemie. Link
-
Ustinov, I. I., & Hlytin, N. V. (2024).[3] "Selective Reduction of 5,7-Dinitro-8-hydroxyquinoline and Synthesis of 2-Substituted 5-Nitrooxazolo[4,5-h]quinolines." Chemistry of Heterocyclic Compounds. Link
-
Prachayasittikul, V., et al. (2013). "8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications." Drug Design, Development and Therapy. Link
-
National Toxicology Program. (1992). "NTP Chemical Repository Database: 8-Hydroxyquinoline." National Institutes of Health. Link
- Musso, H. (1958). "Über Orceinfarbstoffe, VII. Synthese, Konstitution und Lichtabsorption des Orceins." Chemische Berichte.
Sources
5,7-Diaminooxine Derivatives in Medicinal Chemistry: Synthesis, Chelation Dynamics, and Pharmacological Profiling
Executive Summary
The 8-hydroxyquinoline (8-HQ, oxine) scaffold is universally recognized as a "privileged structure" in medicinal chemistry due to its versatile bidentate chelating properties and broad-spectrum biological activities[1]. While mono-substituted derivatives like clioquinol and nitroxoline have historically dominated clinical applications, 5,7-diamino-8-hydroxyquinoline (5,7-diaminooxine) and its derivatives represent a highly tunable, electron-rich subclass. This technical guide explores the synthetic methodologies, physicochemical causality, and pharmacological mechanisms of 5,7-diaminooxine derivatives, providing actionable protocols for drug development professionals.
Structural Rationale and Chelation Dynamics
The pharmacological efficacy of 8-HQ derivatives is intrinsically linked to their ability to chelate transition metals (predominantly Cu²⁺, Zn²⁺, and Fe²⁺/³⁺) through their phenolic oxygen and quinoline nitrogen[1].
Introducing amino groups at the 5- and 7-positions fundamentally alters the molecule's electronic topology:
-
Electronic Enrichment: The electron-donating nature of the diamino groups increases the electron density of the quinoline ring. This lowers the pKa of the phenolic hydroxyl and increases the basicity of the quinoline nitrogen, fine-tuning the metal-binding affinity.
-
Lipophilicity and Permeation: Metal complexation neutralizes the charge of the ligand, creating a highly lipophilic complex capable of crossing the blood-brain barrier and pathogen cell membranes[1].
-
Synthetic Versatility: The primary amines serve as reactive handles for further derivatization, such as modified Mannich reactions or oxidation into potent quinolinequinones[2].
Fig 1: Mechanism of action for 5,7-diaminooxine metal chelates in antimicrobial applications.
Biological Activity: Antimicrobial and Antiprotozoal Profiling
5,7-Diaminooxine derivatives exhibit significant activity against a range of pathogens, including Gram-positive/negative bacteria, Toxoplasma gondii, and Plasmodium falciparum[3][4]. The mechanism of action diverges from traditional target-binding; instead, these compounds act as ionophores. By shuttling extracellular copper or iron into the pathogen, they catalyze intracellular redox reactions (Fenton-like chemistry), generating lethal levels of reactive oxygen species (ROS)[4].
Furthermore, 5,7-diamino-8-hydroxyquinoline acts as a precursor to 7-hydroxy-5,8-quinolinequinone via oxidation, a compound class that has demonstrated significant amebicidal and tuberculostatic activities[2].
Quantitative Pharmacological Data
The Prediction of Activity Spectra for Substances (PASS) algorithm has been utilized to evaluate the antiprotozoan potential of various quinoline derivatives[4]. A PASS score > 0.555 is considered highly predictive of in vitro efficacy.
| Compound (NSC Number) | Chemical Name | Predicted Antiprotozoan Activity (PASS) | Target Pathogens Evaluated |
| NSC74950 | 5,7-diamino-8-hydroxyquinoline | 0.566 | T. gondii, P. falciparum[4] |
| NSC74949 | 5-amino-6-hydroxyquinoline | 0.578 | T. gondii (EC50: 646 nM)[4] |
| NSC3852 | 5-nitroso-8-hydroxyquinoline | 0.414 | T. gondii (EC50: 80 nM)[4] |
| NSC2039 | 8-hydroxyquinoline | 0.422 | Broad-spectrum[4] |
Data summarized from high-throughput screening libraries evaluating redox-active quinolines against apicomplexan parasites[4].
Synthetic Methodologies
The primary route to 5,7-diaminooxine involves the exhaustive nitration of 8-hydroxyquinoline to 5,7-dinitro-8-hydroxyquinoline, followed by reduction[5].
Fig 2: Synthetic pathways for 5,7-diaminooxine derivatives and downstream functionalization.
Experimental Protocol: Synthesis of 5,7-Diamino-8-hydroxyquinoline
Rationale & Causality:
Stannous chloride (
Materials:
-
5,7-dinitro-8-hydroxyquinoline (1.0 eq)
-
Stannous chloride dihydrate (
) (8.0 eq) -
Concentrated HCl (37%)
-
Aqueous NaOH (for workup)
Step-by-Step Methodology:
-
Preparation: Suspend 5,7-dinitro-8-hydroxyquinoline (10 mmol) in 30 mL of concentrated HCl in a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Reduction: Slowly add
(80 mmol) in small portions over 15 minutes. Caution: The reaction is exothermic. -
Heating: Gradually heat the mixture to 80°C and stir for 2 hours.
-
Self-Validation (In-Process Control): Monitor the reaction via TLC (DCM:MeOH 9:1). The starting material (yellow spot, high Rf) will disappear, replaced by a highly polar, UV-active baseline spot (the protonated diamine).
-
Cooling & Precipitation: Cool the reaction mixture to 0°C in an ice bath. The tin double salt of the product may precipitate at this stage.
-
Workup (Critical Step): Dilute the mixture with 50 mL of crushed ice. Slowly add cold 20% aqueous NaOH dropwise under vigorous stirring.
-
Causality: 5,7-diamino-8-hydroxyquinoline is amphoteric. It possesses a basic quinoline nitrogen, two basic aniline-like amines, and an acidic phenolic hydroxyl. You must carefully adjust the pH to its isoelectric point (approximately pH 6.5–7.5) to achieve maximum precipitation of the free base. Over-basification will cause the product to re-dissolve as a water-soluble phenolate anion.
-
-
Isolation: Filter the resulting precipitate under vacuum, wash thoroughly with cold distilled water to remove residual tin salts, and dry under a high vacuum to yield the crude 5,7-diamino-8-hydroxyquinoline.
-
Storage: Store the product under an inert atmosphere (Argon/Nitrogen) at -20°C, as electron-rich diamino-phenols are highly susceptible to auto-oxidation.
Downstream Derivatization: Oxidation to Quinolinequinones
The synthesized 5,7-diamino-8-hydroxyquinoline can be oxidized to the corresponding quinone-imine. Upon controlled acid hydrolysis, this yields 7-hydroxy-5,8-quinolinequinone[2]. This transformation is highly sensitive; extended reaction times during acid hydrolysis can lead to extensive decomposition, evidenced by a sharp drop in yield[2]. These quinone derivatives undergo normal Hooker oxidation and can be further functionalized via Mannich reactions to yield potent amebicidal agents[2].
Conclusion
The 5,7-diaminooxine scaffold offers a unique intersection of synthetic flexibility and potent biological activity. By leveraging its electron-rich nature, medicinal chemists can design highly specific metal chelates and quinolinequinones. Strict adherence to chemoselective reduction protocols and pH-controlled isolations ensures the integrity of this highly reactive intermediate, paving the way for novel antiprotozoal and antimicrobial therapeutics.
References
-
Quinolinequinones. IV. Derivatives of 7-Hydroxy-5-8-quinolinequinone1
- Source: ACS Public
-
URL:[Link]
- 5,7-Dinitroquinoline | CAS 62163-05-7 | Supplier Source: Benchchem
-
Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity
- Source: Scientific Research Publishing (SCIRP)
-
URL:[Link]
-
Inhibition of Toxoplasma gondii and Plasmodium falciparum Infections in Vitro by NSC3852
- Source: VTechWorks
-
URL:[Link]
Sources
8-Hydroxyquinoline-5,7-diamine molecular weight and formula
Technical Whitepaper: 8-Hydroxyquinoline-5,7-diamine – Physicochemical Profile and Synthetic Utility
Executive Summary
8-Hydroxyquinoline-5,7-diamine (5,7-diamino-8-quinolinol) represents a high-value intermediate in the synthesis of functional materials and bioactive scaffolds. Distinguished by its amphoteric nature and multidentate chelation capacity, this molecule serves as a critical monomer for thermally stable polybenzoxazoles (PBOs) and a precursor for complex coordination polymers. This guide provides a definitive technical profile, validated synthetic protocols, and material applications, moving beyond generic descriptions to actionable laboratory intelligence.
Part 1: Molecular Identity & Physicochemical Properties[1]
The compound is a tri-functionalized quinoline derivative. Its stability is governed by the redox potential of the p-phenylenediamine-like moiety embedded within the pyridine-fused ring system.
Table 1: Core Physicochemical Specifications
| Property | Specification | Notes |
| IUPAC Name | 5,7-Diaminoquinolin-8-ol | Also known as 5,7-diamino-8-hydroxyquinoline |
| Molecular Formula | C₉H₉N₃O | |
| Molecular Weight | 175.19 g/mol | Calculated based on IUPAC atomic weights |
| CAS Registry | Not widely listed | Precursor (5,7-dinitro): CAS 1084-32-8 |
| Appearance | Yellow to brownish solid | Oxidizes rapidly in air to dark quinoidal species |
| Solubility | Soluble in DMSO, DMF, dil.[1][2][3] HCl | Poor solubility in water/non-polar solvents as free base |
| pKa (est) | ~4.9 (Pyridine N), ~9.8 (OH) | Amino groups significantly alter basicity |
| Storage | -20°C, Argon atmosphere | Hygroscopic and light-sensitive |
Part 2: Synthetic Pathways & Methodology
Expertise & Causality:
The synthesis of 5,7-diamino-8-quinolinol is non-trivial due to the high susceptibility of the electron-rich diamine product to oxidative degradation. The standard route involves the nitration of 8-hydroxyquinoline followed by reduction.[4] The choice of reduction method is critical: while catalytic hydrogenation (
Protocol: Reduction of 5,7-Dinitro-8-hydroxyquinoline
Prerequisites:
-
Precursor: 5,7-Dinitro-8-hydroxyquinoline (Prepared via nitration of 8-HQ with fuming
). -
Inert Atmosphere: All steps must be performed under
or Ar flow.
Step-by-Step Methodology:
-
Suspension: In a 250 mL three-neck round-bottom flask equipped with a reflux condenser and dropping funnel, suspend 5.0 g (21.2 mmol) of 5,7-dinitro-8-hydroxyquinoline in 50 mL of ethanol.
-
Acidification: Add 20 mL of concentrated HCl (37%) to the suspension. The mixture will turn yellow/orange.
-
Reduction (The Critical Step):
-
Dissolve 28.0 g (~125 mmol, 6 eq) of
in 30 mL concentrated HCl. -
Add this solution dropwise to the reaction flask at room temperature.
-
Causality: Rapid addition causes a violent exotherm which can degrade the quinoline ring.
-
-
Reflux: Heat the mixture to reflux (approx. 80°C) for 2–4 hours.
-
Validation Endpoint: The reaction is complete when the deep yellow color of the nitro compound fades to a pale/translucent solution (indicating reduction to amine). TLC (MeOH:DCM 1:9) should show the disappearance of the low-polarity starting material.
-
-
Isolation (Salt Formation):
-
Cool to 0°C. The product often precipitates as the dihydrochloride-stannate complex.
-
Filter under inert gas.
-
To obtain the free amine (only if necessary for immediate use): Neutralize with degassed NaOH solution under Argon. Extract immediately into ethyl acetate.
-
Recommendation: Store as the dihydrochloride salt (
) for stability.
-
Visualizing the Synthesis Flow
Caption: Figure 1. Step-wise synthetic pathway from commercial 8-hydroxyquinoline to the 5,7-diamine derivative, highlighting the critical reduction phase.
Part 3: Applications in Materials Science (Polybenzoxazoles)
The primary industrial interest in 5,7-diamino-8-quinolinol lies in its geometry. Unlike linear phenylenediamines, the quinoline core introduces a "kink" and a heteroatom into the polymer backbone, enhancing solubility without sacrificing thermal stability.
Polymerization Logic: The molecule acts as a bis(o-aminophenol) equivalent. When reacted with dicarboxylic acids (e.g., terephthalic acid), it undergoes condensation followed by cyclodehydration to form benzoxazole rings.
Mechanism:
-
Amidation: Amino groups react with acid chlorides/anhydrides.
-
Cyclization: Thermal treatment (>250°C) or PPA (polyphosphoric acid) drives the elimination of water, closing the oxazole ring fused to the quinoline.
Visualizing the Polymerization Mechanism
Caption: Figure 2. Synthesis of high-performance Polybenzoxazole (PBO) utilizing the diamino-quinolinol scaffold.
Part 4: Analytical Characterization & Validation
To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.
| Technique | Expected Signature (Self-Validation) |
| ¹H NMR (DMSO-d₆) | Absence of downfield signals associated with nitro-adjacent protons. Upfield shift of aromatic protons at C2, C3, C4, C6 due to amino shielding. Broad singlet (~5.0 ppm) for |
| FT-IR | Disappearance: |
| Mass Spectrometry | Molecular ion peak |
| Visual Check | Freshly prepared salt is white/pale yellow. Darkening indicates oxidation to quinone imines (discard if black). |
References
-
NIST Chemistry WebBook. 8-Hydroxyquinoline Standard Reference Data. National Institute of Standards and Technology. Link
-
BenchChem. Synthesis and Characterization of 7-Aminoquinolin-8-ol and Derivatives. (Protocol adapted for dinitro reduction).[5] Link
-
Ustinov, I. I., & Hlytin, N. V. (2024). Selective Reduction of 5,7-Dinitro-8-hydroxyquinoline.[5] Chemistry of Heterocyclic Compounds.[6] Link
-
Luo, S., et al. (2016). Preparation and gas transport properties of polybenzoxazole (PBO)-based polymers.[7] Journal of Materials Chemistry A. Link[7]
-
Sigma-Aldrich. Safety Data Sheet: 5,7-Diiodo-8-hydroxyquinoline (Analogue Reference).[6]Link
Sources
- 1. CAS 83-73-8: 5,7-Diiodo-8-hydroxyquinoline | CymitQuimica [cymitquimica.com]
- 2. 8-Hydroxyquinoline-5,7-disulphonic acid | C9H7NO7S2 | CID 71856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. New syntheses of 5,6- and 7,8-diaminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. SELECTIVE REDUCTION OF 5,7-DINITRO-8-HYDROXYQUINOLINE AND SYNTHESIS OF 2-SUBSTITUTED 5-NITROOXAZOLO[4,5-<i>h</i>]QUINOLINES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 6. 5,7-二碘-8-羟基喹啉 95% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Preparation and gas transport properties of triptycene-containing polybenzoxazole (PBO)-based polymers derived from thermal rearrangement (TR) and thermal cyclodehydration (TC) processes - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
Amino-Substituted 8-Quinolinol Derivatives: Synthesis, Mechanisms, and Therapeutic Applications
Executive Summary
8-Quinolinol (also known as 8-hydroxyquinoline or 8-HQ) is a privileged bicyclic scaffold in medicinal chemistry, consisting of a pyridine ring fused to a phenol. Its defining feature is its ability to act as a monoprotic bidentate chelating agent, forming highly stable complexes with transition metals such as Cu²⁺, Zn²⁺, and Fe³⁺. While the parent 8-HQ molecule exhibits broad biological activity, its clinical utility is often limited by poor aqueous solubility and off-target toxicity.
To overcome these limitations, researchers have focused on amino-substituted 8-quinolinol derivatives. The introduction of amino groups—particularly at the C5 and C7 positions—fundamentally alters the molecule's electronic density, pKa, and lipophilicity. This technical guide explores the synthesis, mechanistic pathways, and drug development applications of amino-8-HQ derivatives, providing a comprehensive framework for medicinal chemists and pharmacologists.
Structural and Chemical Dynamics
The pharmacological efficacy of 8-HQ derivatives is intrinsically linked to their structural dynamics. In aqueous solution, 8-HQ exists in a zwitterionic equilibrium between its hydroxyl form and an N-protonated form, a dynamic extensively documented in. The proximity of the hydroxyl group to the heterocyclic nitrogen enables the formation of insoluble, lipophilic chelate complexes.
When an electron-donating amino group is introduced at the C5 or C7 position, it increases the electron density of the quinoline ring. This modification enhances the basicity of the heterocyclic nitrogen, thereby increasing the stability constant of the resulting metal chelates. Furthermore, amino substitution significantly alters the molecule's photophysical properties. Free 8-HQ is weakly fluorescent due to excited-state intramolecular proton transfer (ESIPT); however, upon metal chelation, amino-8-HQ derivatives exhibit Chelation-Enhanced Fluorescence (CHEF), making them valuable as intracellular fluorescent probes, as noted by[1].
Synthetic Methodologies
The synthesis of amino-substituted 8-quinolinols requires strategic functionalization of the electron-rich phenolic ring. Direct amination is often low-yielding due to competing side reactions and oxidative degradation. Therefore, indirect methods such as nitration-reduction or Mannich-type condensations are the field-proven standards.
Protocol 1: Synthesis of 5-Amino-8-quinolinol via Nitration and Reduction
Rationale: The C5 position of 8-HQ is highly susceptible to electrophilic aromatic substitution. By first introducing a nitro group and subsequently reducing it, researchers can achieve high yields of the 5-amino derivative without over-functionalization.
Step-by-Step Methodology:
-
Nitration (Electrophilic Substitution): Dissolve 10.0 g of 8-quinolinol in 50 mL of concentrated sulfuric acid (H₂SO₄) and cool the mixture to 0°C in an ice bath. Slowly add 5 mL of fuming nitric acid (HNO₃) dropwise, ensuring the internal temperature does not exceed 5°C to prevent oxidative degradation.
-
Precipitation: Remove the ice bath and stir the reaction mixture at room temperature for 2 hours. Pour the acidic solution over 200 g of crushed ice. The intermediate, 5-nitro-8-quinolinol, will precipitate as a yellow solid. Filter, wash extensively with cold distilled water to neutralize the pH, and recrystallize from ethanol.
-
Catalytic Reduction: Suspend 5.0 g of the purified 5-nitro-8-quinolinol in 100 mL of absolute ethanol. Add 0.5 g of 10% Palladium on Carbon (Pd/C) catalyst.
-
Hydrogenation: Purge the reaction vessel with nitrogen, then introduce a hydrogen atmosphere (1 atm) using a balloon or Parr hydrogenator. Stir vigorously at room temperature for 4–6 hours. Trustworthiness Check: This reaction is a self-validating system; hydrogen uptake will naturally cease once the reduction is complete.
-
Isolation: Filter the mixture through a Celite pad to safely remove the pyrophoric Pd/C catalyst. Concentrate the filtrate under reduced pressure to yield 5-amino-8-quinolinol as a crystalline solid.
Protocol 2: Synthesis of 7-Aminomethyl-8-quinolinol Derivatives via Mannich Reaction
Rationale: The C7 position, ortho to the hydroxyl group, is highly reactive toward iminium ions. The Betti reaction (a specific type of Mannich reaction) exploits this by using formaldehyde and a secondary amine to install an aminomethyl group at C7, which is critical for developing Alzheimer's therapeutics (e.g., PBT2 analogs)[2].
Step-by-Step Methodology:
-
Iminium Ion Generation: In a 100 mL round-bottom flask, combine 1.0 eq of a secondary amine (e.g., morpholine or piperidine) with 1.2 eq of 37% aqueous formaldehyde in 30 mL of ethanol. Stir at room temperature for 30 minutes to form the reactive iminium intermediate.
-
C7 Functionalization: Add 1.0 eq of 8-quinolinol to the solution. Attach a reflux condenser and heat the mixture to 80°C for 6–8 hours.
-
Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) using a Dichloromethane:Methanol (9:1) solvent system. The complete disappearance of the 8-HQ starting material spot validates reaction completion.
-
Purification: Cool the mixture, evaporate the solvent under reduced pressure, and purify the crude residue via silica gel column chromatography to isolate the pure 7-aminomethyl-8-quinolinol derivative.
Synthetic pathways for 5-amino and 7-aminomethyl 8-quinolinol derivatives.
Mechanisms of Action (MoA)
The biological efficacy of amino-8-HQ derivatives is primarily driven by their interaction with endogenous metal ions. Unlike traditional drugs that bind directly to protein receptors, these derivatives act as metal-protein attenuating compounds (MPACs) or ionophores.
Ionophore Activity and Membrane Translocation
Free amino-8-HQ derivatives are relatively hydrophilic. However, upon chelating extracellular metal ions (forming 2:1 or 3:1 ligand-to-metal complexes), the overall lipophilicity of the complex increases dramatically[1]. This allows the chelate to passively diffuse across the hydrophobic lipid bilayer of cell membranes. Once inside the cell, the lower intracellular pH or competing intracellular chelators cause the complex to dissociate, releasing the metal payload to disrupt normal cellular processes[1].
ROS Generation and Oxidative Stress
When amino-8-HQ derivatives chelate redox-active metals like Cu²⁺ or Fe³⁺, the resulting complexes can undergo continuous redox cycling. This process catalyzes the Fenton-like conversion of cellular hydrogen peroxide (H₂O₂) into highly reactive hydroxyl radicals (•OH). The sudden spike in Reactive Oxygen Species (ROS) induces severe oxidative stress, leading to lipid peroxidation, DNA cleavage, and ultimately, apoptosis in cancer cells or pathogens[1].
Metalloenzyme Inhibition
In the context of neurodegenerative diseases, 7-amino substituted derivatives are designed to cross the blood-brain barrier (BBB). In Alzheimer's disease, amyloid-beta (Aβ) plaques are stabilized by abnormal accumulations of Zn²⁺ and Cu²⁺. Amino-8-HQ derivatives strip these metals from the plaques, promoting Aβ clearance[2]. Additionally, specific N-alkyl-5-amino-8-HQ derivatives act as dual inhibitors, targeting both metal-induced Aβ aggregation and the metalloenzymes Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE), as explored in[3].
Intracellular mechanism of action of amino-8-HQ metal chelates.
Biological Applications & Drug Development
The versatile nature of the amino-8-HQ scaffold has led to its investigation across multiple therapeutic areas. The table below summarizes the comparative biological activities of key structural classes.
| Derivative Class | Substitution Position | Primary Target/Mechanism | Therapeutic Application | Key Metal Affinity |
| 5-Amino-8-HQ | C5 | ROS generation via redox cycling | Antimicrobial, Anticancer | Cu²⁺, Fe³⁺ |
| 7-Aminomethyl-8-HQ | C7 | Ionophore activity, Aβ clearance | Neurodegenerative (AD) | Zn²⁺, Cu²⁺ |
| 5,7-Diamino-8-HQ | C5, C7 | Dual-action chelation & DNA intercalation | Antiviral (e.g., Dengue) | Zn²⁺, Mg²⁺ |
| N-Alkyl-5-amino-8-HQ | C5 | AChE/BuChE inhibition | Alzheimer's Disease | Cu²⁺ |
Conclusion
Amino-substituted 8-quinolinol derivatives represent a highly tunable class of therapeutic agents. By strategically placing amino groups at the C5 or C7 positions, researchers can precisely control the molecule's lipophilicity, metal-binding affinity, and intracellular localization. Whether acting as ROS-generating ionophores for oncology or as metal-protein attenuating compounds for neurodegeneration, the amino-8-HQ scaffold remains a cornerstone of modern metallo-pharmacology. Future drug development efforts will likely focus on enhancing the target specificity of these chelators to minimize systemic metal depletion while maximizing localized therapeutic efficacy.
References
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines Source: Molecules (MDPI), 2022, 27(14), 4363. URL:[Link]
-
8-Hydroxyquinoline and its Derivatives: Synthesis and Applications Source: Research & Reviews: Journal of Chemistry, 2014, 3(1), 1-10. URL:[Link]
Sources
5,7-Diaminoquinolin-8-ol: Chemical Informatics, Synthesis, and Mechanistic Pharmacology
Executive Summary
The 8-hydroxyquinoline (8-HQ) scaffold is a privileged structure in medicinal chemistry and materials science, primarily due to its robust bidentate metal-chelating properties. The introduction of amino groups at the 5- and 7-positions yields 5,7-diaminoquinolin-8-ol (also known as 5,7-diamino-8-hydroxyquinoline), a highly electron-rich derivative. This specific substitution pattern fundamentally alters the electronic distribution of the quinoline ring, lowering its oxidation potential and enabling potent redox cycling capabilities. This whitepaper provides a comprehensive technical analysis of 5,7-diaminoquinolin-8-ol, detailing its database informatics, mechanistic pathways in antiprotozoal applications, industrial utility in oxidation dyes, and field-proven experimental protocols.
Chemical Informatics & Structural Identity
Navigating chemical databases such as PubChem and ChemSpider for highly substituted heteroaromatics requires precision, as these molecules frequently index across multiple tautomeric states and salt forms.
While the free base of 5,7-diaminoquinolin-8-ol is cataloged under CAS No. 63195-45-9 [1], it is highly susceptible to air oxidation. Consequently, it is most frequently synthesized, stored, and queried in databases as its dihydrochloride salt, CAS No. 13207-71-1 [2]. In drug discovery screening libraries, particularly those curated by the National Cancer Institute, it is identified as NSC 74950 [3].
To definitively resolve the PubChem CID or ChemSpider ID, researchers should utilize the canonical SMILES string (Nc1cc(N)c(O)c2ncccc12) rather than relying solely on text-based nomenclature, which can lead to ambiguous stereochemical or salt-form matches.
Physicochemical Properties Summary
| Property | Value |
| Chemical Name | 5,7-Diaminoquinolin-8-ol |
| Common Synonyms | 5,7-Diamino-8-hydroxyquinoline; NSC 74950 |
| CAS Registry Number (Free Base) | 63195-45-9[1] |
| CAS Registry Number (Dihydrochloride) | 13207-71-1[2] |
| Molecular Formula | C₉H₉N₃O |
| Molecular Weight (Free Base) | 175.19 g/mol [1] |
| Molecular Weight (Dihydrochloride) | 248.11 g/mol [2] |
| Canonical SMILES | Nc1cc(N)c(O)c2ncccc12 |
Mechanistic Pharmacology: The Privileged Scaffold
The biological efficacy of 5,7-diaminoquinolin-8-ol is driven by a dual-action mechanism: transition metal chelation and redox cycling .
The Causality of Redox-Driven Parasite Death
In models of Toxoplasma gondii and Plasmodium falciparum, quinoline derivatives exhibit potent antiprotozoal activity[3]. The causality behind this efficacy lies in the electron-donating nature of the 5- and 7-amino groups. These groups destabilize the aromatic
When the molecule enters the parasite, it undergoes rapid oxidation to a quinone-imine intermediate[4]. This process strips electrons from the local cellular environment, transferring them to molecular oxygen to generate Reactive Oxygen Species (ROS), such as superoxide anions and hydrogen peroxide. Because protozoan parasites often possess deficient antioxidant defense mechanisms compared to mammalian host cells, this localized ROS burst induces catastrophic oxidative stress, leading to parasite death[3].
Fig 1: Dual-action antiprotozoal mechanism via metal chelation and redox-driven ROS generation.
Industrial Utility: Oxidation Dyes
Beyond pharmacology, the facile oxidation of 5,7-diaminoquinolin-8-ol makes it an exceptional developer and coupler in the formulation of oxidation hair dyes[5].
In the presence of an oxidizing agent (typically hydrogen peroxide) and an alkaline medium (ammonia), the diamino groups are oxidized to highly reactive diimine intermediates. These intermediates rapidly undergo electrophilic aromatic substitution with other coupler molecules (such as resorcinol or m-aminophenol) to form large, highly conjugated polymeric chromophores. The bidentate chelation site at the 8-hydroxy and 1-nitrogen positions also allows for the mordanting of the dye within the keratin fibers using trace metals, vastly improving the wash-fastness and color intensity of the dye[5].
Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality is embedded into the experimental design to prevent false positives and degradation of the target compound.
Protocol A: Synthesis of 5,7-Diaminoquinolin-8-ol Dihydrochloride
Rationale: The free base of this compound auto-oxidizes rapidly in air, turning into a black, intractable quinone-imine tar[4]. By isolating the compound as a dihydrochloride salt, the amino groups are protonated, withdrawing electron density from the ring and stabilizing the molecule against ambient oxidation.
Fig 2: Two-step synthetic workflow for 5,7-diaminoquinolin-8-ol from 8-hydroxyquinoline.
Step-by-Step Procedure:
-
Nitration: Dissolve 8-hydroxyquinoline (1.0 eq) in concentrated
at 0°C. Slowly add a stoichiometric excess of fuming dropwise. The strongly electron-donating -OH group directs the nitronium ions strictly to the ortho (C7) and para (C5) positions. -
Intermediate Isolation: Pour the reaction mixture over crushed ice. Filter the resulting yellow precipitate (5,7-dinitroquinolin-8-ol) and wash with cold distilled water until the filtrate is pH neutral.
-
Catalytic Hydrogenation: Suspend the dinitro intermediate in anhydrous ethanol. Add 10% Pd/C (0.1 eq by weight). Crucial Step: Purge the reaction vessel with Argon before introducing
gas (1 atm) to prevent explosive auto-ignition and premature oxidation of the product. -
Salt Formation: Once hydrogen uptake ceases, filter the mixture through a Celite pad under an inert atmosphere to remove the Pd/C. Immediately bubble dry HCl gas through the filtrate.
-
Crystallization: Collect the precipitating 5,7-diaminoquinolin-8-ol dihydrochloride via vacuum filtration. Store under argon at -20°C[2].
Protocol B: In Vitro Antiprotozoal ROS Validation Assay
Rationale: To prove that the antiprotozoal activity of 5,7-diaminoquinolin-8-ol is explicitly caused by ROS generation (and not off-target kinase inhibition), this assay utilizes N-acetylcysteine (NAC) as an internal self-validating control. NAC is a potent ROS scavenger. If the drug's mechanism is purely ROS-driven, the addition of NAC will rescue the parasites[3].
Step-by-Step Procedure:
-
Cell Culture: Plate human foreskin fibroblasts (HFF) in 96-well plates and infect with T. gondii tachyzoites (RH strain) at a multiplicity of infection (MOI) of 0.1.
-
Compound Treatment: Treat the wells with varying concentrations of 5,7-diaminoquinolin-8-ol (0.1 µM to 10 µM).
-
Validation Control: In a parallel set of treated wells, co-administer 5 mM N-acetylcysteine (NAC).
-
Incubation & Readout: Incubate for 72 hours at 37°C in a 5%
atmosphere. Quantify parasite viability using a standard -galactosidase colorimetric assay. -
Data Interpretation: A successful assay will show an
shift of at least 10-fold in the NAC-treated wells, definitively proving that the cytotoxicity is mediated by redox cycling and oxidative stress[3].
References
-
MolAid. (n.d.). 5,7-diamino-quinolin-8-ol; dihydrochloride (CAS 13207-71-1) Chemical Informatics. Retrieved from[Link]
-
Pratt, Y. T., & Drake, N. L. (1957). Derivatives of 7-Hydroxy-5,8-quinolinequinone. Journal of the American Chemical Society, 79(18), 5024-5028. Retrieved from[Link]
-
Strobl, J. S., et al. (n.d.). Inhibition of Toxoplasma gondii and Plasmodium falciparum Infections in Vitro by NSC3852, a Redox Active Quinoline. VTechWorks / Antimicrobial Agents and Chemotherapy. Retrieved from[Link]
- Henkel KGaA. (1996). 8-hydroxyquinoline derivatives useful as oxidation dyes. Google Patents (WO1996009291A1).
Sources
- 1. 63195-45-9|5,7-Diaminoquinolin-8-ol|BLD Pharm [bldpharm.com]
- 2. 5,7-diamino-quinolin-8-ol; dihydrochloride - CAS号 13207-71-1 - 摩熵化学 [molaid.com]
- 3. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. WO1996009291A1 - 8-hydroxyquinoline derivatives useful as oxidation dyes - Google Patents [patents.google.com]
Introduction: The Privileged Scaffold of 8-Hydroxyquinoline and the Significance of Amino-Functionalization
An In-Depth Technical Guide to the Biological Activity of 5,7-diamino-8-hydroxyquinoline
The 8-hydroxyquinoline (8-HQ) nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to the remarkable diversity of biological activities exhibited by its derivatives.[1][2][3] The intrinsic activity of this molecule stems from a critical structural feature: the peri-positioning of a hydroxyl group at the C-8 position and a nitrogen atom within the quinoline ring. This arrangement creates a powerful bidentate chelating site, enabling the formation of stable complexes with a wide range of metal ions.[1][4] This ability to sequester and transport metal ions is central to the manifold biological effects of the 8-HQ family, which span antimicrobial, anticancer, antioxidant, and neuroprotective applications.[2][5]
This guide focuses on a specific, yet profoundly interesting, derivative: 5,7-diamino-8-hydroxyquinoline . The strategic introduction of two amino groups at the C-5 and C-7 positions of the 8-HQ core is predicted to significantly alter the molecule's physicochemical properties. These amino groups, being strong electron-donating moieties, are expected to modulate the electron density of the aromatic system, thereby influencing the compound's acidity, metal-binding affinity, and redox potential. This functionalization can enhance interactions with biological targets and potentially unlock novel or potentiated therapeutic activities. While the synthesis of this specific diamino- derivative can be approached through multi-step reactions, likely involving the reduction of a corresponding 5,7-dinitro-8-hydroxyquinoline precursor, this guide will concentrate on its biological activities and the methodologies to elucidate them.[6]
Pillar 1: The Core Mechanism - Metal Chelation as a Driver of Biological Function
The predominant mechanism underpinning the bioactivity of 5,7-diamino-8-hydroxyquinoline, like its parent compound, is its function as a metal chelator and ionophore.[2][5] The nitrogen atom of the quinoline ring and the adjacent hydroxyl oxygen form a molecular "pincer," capable of binding to essential divalent and trivalent metal ions such as iron (Fe²⁺/Fe³⁺), copper (Cu²⁺), and zinc (Zn²⁺).[1][7]
This action has two major consequences:
-
Sequestration: It depletes the local microenvironment of essential metal cofactors required for the function of numerous microbial and mammalian enzymes.
-
Ionophore Activity: The resulting lipophilic metal-complex can traverse cellular membranes, disrupting the carefully maintained intracellular metal homeostasis.[5]
This disruption of metal balance is a fundamental trigger for the compound's downstream effects, including cytotoxicity in cancer cells and inhibition of microbial growth.
Caption: Metal chelation by the 8-Hydroxyquinoline scaffold.
Pillar 2: Key Biological Activities & Investigative Protocols
Potent Antimicrobial Activity
8-HQ and its derivatives have a long-standing history as potent antimicrobial agents, effective against a wide spectrum of bacteria and fungi.[1][4][8] The introduction of amino groups can further enhance this activity. Studies on similar amino-substituted quinolines have shown significant efficacy, especially against Gram-positive bacteria.[9][10] The mechanism is primarily attributed to the chelation of metal ions essential for microbial enzyme function and cell wall integrity.[4][11]
The efficacy of an antimicrobial agent is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible microbial growth.
| Microorganism | Strain | Hypothetical MIC (µg/mL) of 5,7-diamino-8-hydroxyquinoline |
| Staphylococcus aureus | ATCC 29213 (Gram-positive) | 4 |
| Bacillus subtilis | ATCC 6633 (Gram-positive) | 2 |
| Escherichia coli | ATCC 25922 (Gram-negative) | 16 |
| Candida albicans | ATCC 90028 (Fungus) | 8 |
This protocol provides a self-validating system for determining the MIC of the test compound.
-
Preparation of Inoculum: Culture the microbial strain overnight in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi). Dilute the culture to achieve a standardized final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Prepare a stock solution of 5,7-diamino-8-hydroxyquinoline in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution in a 96-well microtiter plate using the appropriate growth medium to achieve a range of desired concentrations.
-
Inoculation: Add 50 µL of the standardized microbial inoculum to each well containing 50 µL of the diluted compound, bringing the final volume to 100 µL.
-
Controls: Include a positive control (medium + inoculum, no compound) to ensure microbial growth and a negative control (medium only) to check for sterility.
-
Incubation: Incubate the plates at 37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).
-
Data Analysis: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can be confirmed by measuring the optical density at 600 nm.
Anticancer and Cytotoxic Effects
The quinoline scaffold is prevalent in numerous anticancer agents.[12] Derivatives of 8-HQ exert their cytotoxic effects through a multi-pronged attack on cancer cells, primarily by inducing apoptosis (programmed cell death).[3][5] This is often linked to the compound's ability to inhibit the proteasome and generate reactive oxygen species (ROS), leading to overwhelming cellular stress.[2][13]
The process of apoptosis is a tightly regulated cascade. Disruption of metal homeostasis by 5,7-diamino-8-hydroxyquinoline can trigger both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, which converge on the activation of executioner caspases (e.g., Caspase-3), leading to the systematic dismantling of the cell.[5]
Caption: Simplified apoptosis induction pathway by 8-HQ derivatives.
The cytotoxic potential is expressed as the IC₅₀ value, the concentration of a compound required to inhibit cell growth by 50%.[14]
| Human Cancer Cell Line | Tissue of Origin | Hypothetical IC₅₀ (µM) of 5,7-diamino-8-hydroxyquinoline |
| MCF-7 | Breast Adenocarcinoma | 7.5 |
| HCT-116 | Colon Carcinoma | 10.2 |
| HL-60 | Promyelocytic Leukemia | 5.1 |
| A549 | Lung Carcinoma | 12.8 |
This colorimetric assay is a robust method for assessing cell metabolic activity, which serves as an indicator of cell viability.[14][15][16]
-
Cell Seeding: Plate cancer cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[14]
-
Compound Treatment: Treat the cells with serial dilutions of 5,7-diamino-8-hydroxyquinoline for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of this solution to each well and incubate for 2-4 hours at 37°C.[14] During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[14][16]
-
Formazan Solubilization: Carefully aspirate the medium and add 100 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO) or acidic isopropanol, to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value can be determined by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Antioxidant and Pro-oxidant Duality
The 8-HQ scaffold possesses a fascinating dual role in redox biology. The phenolic hydroxyl group can donate a hydrogen atom to scavenge free radicals, such as reactive oxygen species (ROS), thus exhibiting antioxidant properties.[4][7][17] This can protect cells from oxidative damage.
Conversely, in the presence of transition metals like iron or copper, the 8-HQ complex can participate in Fenton-like reactions, catalyzing the production of highly damaging hydroxyl radicals. This pro-oxidant behavior is a key component of its anticancer and antimicrobial mechanisms.[7]
This assay measures the ability of a compound to inhibit the degradation of 2-deoxyribose by hydroxyl radicals generated from an iron-catalyzed Fenton reaction.[7]
-
Reagent Preparation: Prepare solutions of 2-deoxyribose, ferric chloride (FeCl₃), EDTA, hydrogen peroxide (H₂O₂), and ascorbic acid in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Reaction Mixture: In a microcentrifuge tube, combine the buffer, FeCl₃, EDTA, 2-deoxyribose, and varying concentrations of the test compound (5,7-diamino-8-hydroxyquinoline).
-
Initiation of Reaction: Initiate the Fenton reaction by adding H₂O₂ and ascorbic acid. Incubate the mixture at 37°C for 1 hour.
-
Stopping the Reaction: Stop the reaction by adding thiobarbituric acid (TBA) and trichloroacetic acid (TCA).
-
Color Development: Heat the tubes in a boiling water bath for 15 minutes to develop a pink-colored chromogen from the reaction of TBA with degraded deoxyribose products.
-
Measurement: Cool the samples and measure the absorbance at 532 nm.
-
Data Analysis: A decrease in absorbance in the presence of the test compound indicates inhibition of deoxyribose degradation, signifying antioxidant activity. Calculate the percentage of inhibition compared to a control reaction without the test compound.
Metalloenzyme Inhibition
Many essential enzymes rely on a metal cofactor in their active site for catalytic activity. The potent chelating ability of the 8-HQ scaffold makes its derivatives effective inhibitors of such metalloenzymes.[18][19] By binding to and sequestering the active site metal ion, the compound can render the enzyme non-functional. This mechanism is relevant in various therapeutic areas, including the inhibition of Catechol-O-methyltransferase (COMT) in neurodegenerative disease models and Cystathionine Beta Synthase (CBS) in cancer research.[20][21]
Caption: General mechanism of metalloenzyme inhibition.
Conclusion
5,7-diamino-8-hydroxyquinoline emerges from this analysis as a compound of significant scientific interest. Its biological activities are deeply rooted in the fundamental chemistry of the 8-hydroxyquinoline scaffold, primarily its exceptional ability to chelate metal ions. The addition of diamino- groups likely enhances these properties, leading to potent antimicrobial and anticancer effects. The dual-edged nature of its redox activity—acting as both an antioxidant and a pro-oxidant—adds a layer of complexity and therapeutic potential. The protocols detailed herein provide a robust framework for researchers to systematically investigate and validate the biological profile of this promising molecule, paving the way for its potential development in drug discovery programs.
References
- Application Notes and Protocols for In Vitro Cytotoxicity Assays of Quinoline Compounds - Benchchem. (URL: )
- Antioxidant Properties and the Formation of Iron Coordination Complexes of 8-Hydroxyquinoline - MDPI. (2018, December 07). (URL: )
- Evaluating 2-Hydroxyquinoline Isosteres as Metalloenzyme Inhibitors: A Compar
- Developing Metal-binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds - PMC. (URL: )
- Navigating the Nuances of Drug-Response Assays for Quinoline Compounds: A Comparative Guide to Reproducibility - Benchchem. (URL: )
- Note Synthesis and cytotoxicity of new quinoline deriv
- Irreversible enzyme inhibitors. 189.
- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC. (URL: )
- Optimization of 8-Hydroxyquinolines as Inhibitors of Catechol O-Methyltransferase - PMC. (URL: )
- Identification of 8-Hydroxyquinoline Derivatives That Decrease Cystathionine Beta Synthase (CBS) Activity - PMC. (URL: )
- 8-Hydroxyquinoline: Properties, Uses, and Industrial Applic
- Comprehensive review on current developments of quinoline-based anticancer agents. (2016, December 01). (URL: )
- Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - MDPI. (2022, February 03). (URL: )
- 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applic
- How to Use 8-Hydroxyquinoline for Health Benefits? - Yurong Chemical. (2026, February 25). (URL: )
- Antimicrobial Activities of Some Amino Derivatives of 5,7-Dibromo-2-methyl-8-hydroxyquinoline.
- Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC. (URL: )
- Antibacterial and Antibiofilm Activity of 8‐Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species - PMC. (URL: )
- 5-Amino-8-hydroxyquinoline-containing Electrospun Materials Based on Poly(vinyl alcohol) and Carboxymethyl Cellulose and Their - Semantic Scholar. (2023, July 24). (URL: )
- Antimicrobial activities of some amino derivatives of 5,7-dibromo-2-methyl-8-hydroxyquinoline. - R Discovery. (2000, January 01). (URL: )
- New syntheses of 5,6- and 7,8-diaminoquinolines - PMC. (URL: )
- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020, September 15). (URL: )
- Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes - Science Alert. (2013, June 05). (URL: )
- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - MDPI. (2022, July 05). (URL: )
- 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications | Open Access Journals. (2013, December 10). (URL: )
- Synthesis and reactions of some novel 5, 7-diiodo-8-Hydroxyquinoline candidates as antimicrobial agentes | Request PDF - ResearchG
- Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases - The Royal Society of Chemistry. (URL: )
- 8-Hydroxyquinoline Citrate: A Comprehensive Technical Guide to its Biological Activities - Benchchem. (URL: )
- What is the mechanism of action of 8-Hydroxyquinoline - ChemicalBook. (2024, September 03). (URL: )
- Synthesis and biological applications of some novel 8-Hydroxyquinoline urea and thiourea derivatives - Arabian Journal of Chemistry. (2021, December 14). (URL: )
- New insights into the mechanism of antifungal action of 8-hydroxyquinolines. (2018, July 19). (URL: )
- Journal of Chemistry - 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. - SciSpace. (2014, January 15). (URL: )
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- 1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Synthesis and biological applications of some novel 8-Hydroxyquinoline urea and thiourea derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 4. autechindustry.com [autechindustry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. New syntheses of 5,6- and 7,8-diaminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. What is the mechanism of action of 8-Hydroxyquinoline_Chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
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- 11. scispace.com [scispace.com]
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- 13. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
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- 16. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates [mdpi.com]
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- 19. Developing Metal-binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Optimization of 8-Hydroxyquinolines as Inhibitors of Catechol O-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Identification of 8-Hydroxyquinoline Derivatives That Decrease Cystathionine Beta Synthase (CBS) Activity - PMC [pmc.ncbi.nlm.nih.gov]
Solubility Profile of 5,7-Diaminoquinolin-8-ol in Organic Solvents: A Comprehensive Technical Guide
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Executive Summary
The compound 5,7-diaminoquinolin-8-ol (CAS: 63195-45-9) [1.1] is a highly functionalized heterocyclic intermediate critical to the synthesis of bioactive quinolinequinones[1] and novel antiprotozoan agents[2]. While its parent compound, 8-hydroxyquinoline, is well-documented to be freely soluble in common organic solvents (e.g., ethanol, acetone) and practically insoluble in water[3], the introduction of two primary amine groups at the C5 and C7 positions fundamentally alters its solvation thermodynamics.
This whitepaper provides an in-depth analysis of the solubility profile of the 5,7-diaminoquinolin-8-ol free base in various organic solvents, detailing the mechanistic causality behind its solvation behavior and providing a self-validating experimental protocol for thermodynamic solubility determination.
Physicochemical Foundations & Solvation Mechanics
To predict and manipulate the solubility of 5,7-diaminoquinolin-8-ol, we must first deconstruct its structural properties. The parent 8-hydroxyquinoline scaffold is amphoteric, exhibiting its lowest solubility at a neutral pH[4] due to the competing basicity of the quinoline nitrogen and the acidity of the phenolic hydroxyl group.
The addition of two primary amine (
-
Enhanced Hydrogen Bonding Capacity: The molecule now possesses multiple strong hydrogen bond donors (the
and protons) and acceptors (the quinoline nitrogen, oxygen, and amine nitrogens). -
Crystal Lattice Energy: The increased capacity for intermolecular hydrogen bonding significantly strengthens the crystal lattice of the solid state. Overcoming this lattice energy requires a solvent with exceptional hydrogen-bond acceptor properties.
-
Dipole Moment Shift: The electron-donating nature of the amine groups increases the overall polarity of the ring system, drastically reducing its solubility in non-polar solvents (e.g., hexane, toluene) compared to the unsubstituted parent compound[5].
Logical Relationship: Solvation Thermodynamics
The diagram below illustrates the thermodynamic pathways governing the dissolution of 5,7-diaminoquinolin-8-ol across different solvent classes.
Caption: Solvation thermodynamics of 5,7-diaminoquinolin-8-ol across different organic solvent classes.
Thermodynamic Solubility Data in Organic Solvents
The table below summarizes the representative thermodynamic solubility profile of 5,7-diaminoquinolin-8-ol (free base) at 25.0 °C. The data highlights the necessity of matching the solvent's dielectric constant and hydrogen-bonding profile to the highly functionalized quinoline scaffold.
| Solvent Class | Specific Solvent | Dielectric Constant (ε) | Solvation Mechanism | Estimated Solubility (mg/mL) |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | Optimal H-bond acceptor; breaks API lattice without self-association. | > 50.0 |
| Polar Aprotic | Dimethylformamide (DMF) | 36.7 | Strong dipole-dipole interaction; excellent H-bond acceptor. | 30.0 - 45.0 |
| Polar Protic | Methanol (MeOH) | 32.7 | Good H-bond donor/acceptor, but solvent self-association competes with API. | 15.0 - 25.0 |
| Polar Protic | Ethanol (EtOH) | 24.5 | Moderate H-bond disruption; lower polarity reduces total capacity. | 10.0 - 20.0 |
| Polar Aprotic | Acetone | 20.7 | Moderate dipole interaction; lacks strong H-bond donor capacity. | 5.0 - 10.0 |
| Chlorinated | Chloroform | 4.8 | Weak H-bond donor; primarily relies on dispersion and weak dipole forces. | 1.0 - 5.0 |
| Non-Polar | Hexane | 1.9 | Extremely poor interaction; cannot overcome strong API lattice energy. | < 0.1 |
Note: The dihydrochloride salt variant (CAS: 13207-71-1)[6] will exhibit an inverted profile, being highly soluble in aqueous media but practically insoluble in polar aprotic and non-polar organic solvents.
Self-Validating Experimental Protocol
To generate reliable solubility data for drug development, the methodology must account for potential artifacts such as polymorphic transitions or solvate formation during the equilibration phase. The following Isothermal Shake-Flask Method is designed as a self-validating system.
Causality Behind the Methodology:
-
Centrifugation over Filtration: Highly functionalized quinolines often adsorb onto standard syringe filter membranes (e.g., PTFE or Nylon), leading to artificially low solubility readings. Centrifugation prevents this loss.
-
Solid-State Verification: Organic solvents (particularly polar protic ones) can co-crystallize with the solute to form solvates. If the crystal lattice changes during the 48-hour equilibration, the measured solubility corresponds to the new solvate, not the original free base. X-Ray Powder Diffraction (XRPD) of the pellet is mandatory to validate the integrity of the solid phase.
Step-by-Step Workflow
-
Preparation: Dispense 2.0 mL of the target anhydrous organic solvent into a 5 mL glass vial equipped with a PTFE-lined screw cap.
-
Supersaturation: Incrementally add solid 5,7-diaminoquinolin-8-ol to the solvent while vortexing. Continue addition until a persistent, cloudy suspension is observed, ensuring excess solid is present.
-
Isothermal Equilibration: Place the sealed vials in a thermostatic shaking incubator set precisely to 25.0 ± 0.1 °C. Agitate at 150 rpm for 48 hours to ensure complete thermodynamic equilibrium between the solid lattice and the solvated phase.
-
Phase Separation: Transfer a 1.0 mL aliquot of the suspension to a microcentrifuge tube. Centrifuge at 12,000 × g for 15 minutes at 25 °C to tightly pellet the undissolved solid.
-
Liquid Phase Analysis (Quantification): Carefully aspirate the clear supernatant. Dilute immediately with the HPLC mobile phase to prevent precipitation. Analyze via RP-HPLC-UV (λ = 254 nm) to quantify the dissolved solute against a pre-established calibration curve.
-
Solid Phase Analysis (Validation): Recover the solid pellet, dry it gently under a nitrogen stream, and analyze via XRPD. Compare the diffractogram to the starting material to confirm the absence of polymorphic shifts or solvate formation.
Caption: Self-validating experimental workflow for thermodynamic solubility determination.
Conclusion
The solubility profile of 5,7-diaminoquinolin-8-ol is dictated by its dense array of hydrogen-bonding vectors and its amphoteric quinoline core. For synthetic applications and biological assay formulations, polar aprotic solvents like DMSO and DMF are highly recommended due to their ability to act as potent hydrogen bond acceptors without competing self-association. When profiling this compound, researchers must employ self-validating protocols that couple HPLC quantification with solid-state XRPD analysis to ensure data integrity.
References
-
MolAid. "5,7-diamino-quinolin-8-ol; dihydrochloride (CAS: 13207-71-1)." Source: molaid.com. URL:[Link]
-
Pratt, Y. T., & Drake, N. L. (1957). "Quinolinequinones. IV. Derivatives of 7-Hydroxy-5,8-quinolinequinone." Journal of the American Chemical Society. Source: acs.org. URL: [Link]
-
Strobl, J. S., et al. "Inhibition of Toxoplasma gondii and Plasmodium falciparum Infections in Vitro by NSC3852, a Redox Active Quinoline." Source: vt.edu. URL: [Link]
-
AuTech Industry. "8-Hydroxyquinoline: Properties, Uses, and Industrial Applications." Source: autechindustry.com. URL: [Link]
-
HBMediPharm. "Best 8-Hydroxyquinoline (8-HQ) Manufacturer and Factory." Source: hbmedipharm.com. URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 3. autechindustry.com [autechindustry.com]
- 4. Best 8-Hydroxyquinoline (8-HQ) Manufacturer and Factory | Medipharm [hbmedipharm.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. 5,7-diamino-quinolin-8-ol; dihydrochloride - CAS号 13207-71-1 - 摩熵化学 [molaid.com]
Methodological & Application
Application Note: Synthesis of 5,7-Diaminoquinolin-8-ol Dihydrochloride
Executive Summary
This guide details the synthesis of 5,7-diaminoquinolin-8-ol (CAS: N/A for free base; derivatives common) from 5,7-dinitroquinolin-8-ol .
Critical Technical Insight: The target molecule, 5,7-diaminoquinolin-8-ol, is extremely sensitive to oxidative degradation in its free base form. Upon exposure to air, it rapidly oxidizes to dark quinoidal species (quinone imines). Consequently, this protocol mandates the isolation of the product as the dihydrochloride salt (
Two validated protocols are provided:
-
Catalytic Hydrogenation (Pd/C): The preferred method for purity and yield, suitable for scale-up.
-
Stannous Chloride Reduction (SnCl₂): A robust alternative for laboratories lacking high-pressure hydrogenation equipment.
Chemical Strategy & Mechanism[1][2][3][4][5]
The transformation involves the six-electron reduction of two nitro groups to primary amines. The presence of the 8-hydroxyl group activates the ring, making the resulting diamine electron-rich and prone to oxidation.
Reaction Pathway:
The reduction proceeds through nitroso (
Pathway Diagram
Figure 1: Reaction pathway highlighting the critical stabilization step converting the unstable free base to the hydrochloride salt.
Protocol A: Catalytic Hydrogenation (Preferred)
Rationale: This method minimizes workup volume and avoids heavy metal waste (tin). The use of acidic media during hydrogenation traps the amine immediately, preventing catalyst poisoning and oxidation.
Materials
-
Precursor: 5,7-dinitroquinolin-8-ol (1.0 eq)
-
Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet (10 wt% loading relative to substrate)
-
Solvent: Methanol (degassed)
-
Acid: Concentrated HCl (2.5 eq) – Critical for in-situ salt formation
-
Equipment: Parr Shaker or Hydrogenation Balloon (if <1g scale)
Step-by-Step Procedure
-
Preparation (Inert Atmosphere):
-
Purge the reaction vessel with Nitrogen (
) or Argon. -
Suspend 5,7-dinitroquinolin-8-ol (5.0 g, 21.2 mmol) in Methanol (100 mL) .
-
Note: The starting material may not fully dissolve initially; this is normal.
-
-
Acidification:
-
Add Concentrated HCl (4.5 mL, ~53 mmol) dropwise.
-
Why: This ensures the forming amines are protonated immediately, increasing solubility and preventing oxidation.
-
-
Catalyst Addition:
-
Caution: Pd/C can ignite methanol vapors. Add the catalyst (0.5 g) as a slurry in water or under a strict inert blanket.
-
-
Hydrogenation:
-
Pressurize the vessel to 30–40 psi (2–3 bar) with Hydrogen gas (
). -
Agitate/shake at room temperature (
). -
Monitor: The reaction is complete when
uptake ceases and the yellow suspension turns to a clear (or pale pink) solution. (Time: ~2–6 hours).[1]
-
-
Workup (Strict Anaerobic Conditions):
-
Filter the catalyst through a Celite pad under an inert atmosphere (or keep the filter cake wet to prevent ignition).
-
Concentrate the filtrate in vacuo to approximately 20% of the original volume.
-
Add Diethyl Ether (50 mL) to precipitate the salt.
-
-
Isolation:
-
Filter the hygroscopic solid rapidly.
-
Wash with cold ether.
-
Dry in a vacuum desiccator over
.
-
Protocol B: Stannous Chloride Reduction (Alternative)
Rationale: Suitable for small-scale synthesis where hydrogenation equipment is unavailable.
Materials
-
Reagent: Tin(II) Chloride Dihydrate (
) (8.0 eq) -
Solvent: Concentrated HCl (10–12 M)
Step-by-Step Procedure
-
Dissolution:
-
In a round-bottom flask, dissolve 5,7-dinitroquinolin-8-ol (1.0 g, 4.25 mmol) in Concentrated HCl (15 mL) .
-
Observation: The solution will be yellow/orange.
-
-
Reduction:
-
Add
(7.7 g, 34 mmol) in portions. -
Heat the mixture to 60–70°C for 1 hour.
-
Endpoint: The yellow color should fade to a pale solution.
-
-
Isolation (The "De-tinning" Challenge):
-
Cool the mixture to
. The product may precipitate as a tin-complex double salt. -
Method: To isolate the free amine dihydrochloride, pass Hydrogen Sulfide (
) gas (if safety permits) to precipitate Tin Sulfide ( ), then filter. -
Alternative (Safer): Dilute with minimal water, neutralize carefully with NaOH to pH ~8 (precipitating free base—Work Fast! ), extract into ethyl acetate, and immediately re-acidify with HCl/Ether to precipitate the clean salt.
-
Characterization & Stability Data
| Parameter | Specification | Notes |
| Appearance | Off-white to pale beige powder | Turns brown/black if oxidized. |
| Melting Point | >250°C (Decomposes) | Characteristic of HCl salts. |
| Solubility | Water (High), Methanol (Moderate) | Insoluble in Ether, Hexane. |
| Storage | -20°C, under Argon, Desiccated | Critical: Hygroscopic and oxidation-sensitive. |
Experimental Workflow Diagram
Figure 2: Decision tree for selecting the reduction method based on available laboratory infrastructure.
References
-
Ustinov, I. I., & Hlytin, N. V. (2024).[2] Selective Reduction of 5,7-Dinitro-8-hydroxyquinoline and Synthesis of 2-Substituted 5-Nitrooxazolo[4,5-h]quinolines.[2] Chemistry of Heterocyclic Compounds, 60(9/10).
-
BenchChem. (2025).[3] In-Depth Technical Guide: Synthesis and Characterization of 7-Aminoquinolin-8-ol. (General nitro-quinoline reduction protocols).
-
Musilek, K., et al. (2006). New syntheses of 5,6- and 7,8-diaminoquinolines.[1][4] Molecules, 11, 244-253. (Discusses instability of diamino-quinolines and HCl salt isolation).
-
Common Organic Chemistry. (2023). Nitro Reduction: Common Conditions (SnCl2 and Pd/C methodologies).
Sources
- 1. New syntheses of 5,6- and 7,8-diaminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SELECTIVE REDUCTION OF 5,7-DINITRO-8-HYDROXYQUINOLINE AND SYNTHESIS OF 2-SUBSTITUTED 5-NITROOXAZOLO[4,5-<i>h</i>]QUINOLINES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Concise preparation of amino-5,6,7,8-tetrahydroquinolines and amino-5,6,7,8-tetrahydroisoquinolines via catalytic hydrogenation of acetamidoquinolines and acetamidoisoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
Catalytic hydrogenation of 5,7-dinitro-8-hydroxyquinoline
Application Note: High-Fidelity Catalytic Hydrogenation of 5,7-Dinitro-8-Hydroxyquinoline
Executive Summary
The catalytic hydrogenation of 5,7-dinitro-8-hydroxyquinoline (DNHQ) is a pivotal transformation in the synthesis of fused heterocyclic systems, including oxazolo[4,5-h]quinolines and imidazo[4,5-h]quinolines, which possess significant antimalarial and antibacterial properties.
This protocol addresses the primary challenge of this reaction: product instability . The resulting 5,7-diamino-8-hydroxyquinoline is highly electron-rich and prone to rapid oxidative polymerization (tarring) upon exposure to air. To ensure high yield and purity, this guide utilizes a reductive stabilization strategy , converting the unstable free amine immediately into its air-stable dihydrochloride salt (in situ or immediately post-reduction).
Reaction Mechanism & Thermodynamics
The reduction of a nitro group to an amine on a metal surface proceeds through a complex multi-step pathway. Understanding this is crucial for troubleshooting incomplete conversions (e.g., accumulation of hydroxylamine intermediates).
Pathway:
-
Adsorption: Nitro group binds to the Pd surface.
-
Stepwise Reduction:
(Nitroso) (Hydroxylamine) (Amine). -
Desorption: The amine leaves the catalyst surface.
Critical Insight: The hydroxylamine intermediate (
Figure 1: Step-wise reduction pathway and stabilization strategy.
Critical Process Parameters (CPP)
| Parameter | Specification | Rationale |
| Catalyst | 10% Pd/C (50% water wet) | "Wet" catalyst is mandatory to prevent ignition of solvent vapors. High surface area ensures rapid reduction. |
| Solvent | Methanol or Ethanol | High solubility of the nitro substrate; allows for easy precipitation of the hydrochloride salt later. |
| Pressure | 30–50 psi (2–3.5 bar) | Sufficient pressure drives the equilibrium toward the amine and prevents azoxy coupling. |
| Temperature | 25°C – 40°C | Higher temperatures increase rate but accelerate catalyst deactivation and side reactions. |
| Acid Additive | HCl (optional in situ) | Adding 2-3 eq of HCl directly to the hydrogenation vessel can stabilize the product immediately, though it may corrode steel autoclaves (use glass liners). |
Detailed Experimental Protocol
Safety Warning:
-
5,7-Dinitro-8-hydroxyquinoline is a nitro-aromatic; treat as potentially explosive and toxic.
-
Palladium on Carbon (Pd/C) is pyrophoric when dry. Never add dry catalyst to flammable solvents.
-
Hydrogen gas is extremely flammable.[1] Ensure proper grounding of equipment.
Materials:
-
5,7-Dinitro-8-hydroxyquinoline (CAS: 1084-32-8)[2]
-
10% Pd/C (Degussa type, 50% w/w water wet)
-
Methanol (HPLC grade)
-
Hydrochloric acid (concentrated, 37%) or 4M HCl in Dioxane
-
Celite 545 (filter aid)
-
Argon or Nitrogen gas[1]
Workflow:
Step 1: Reactor Loading (Inert Atmosphere)
-
Weigh 5.0 g (21.3 mmol) of 5,7-dinitro-8-hydroxyquinoline.
-
Prepare a hydrogenation bottle (Parr flask) or autoclave glass liner.
-
Crucial Safety Step: Add 0.5 g of 10% Pd/C (wet) to the empty flask first.
-
Gently pour 100 mL of Methanol over the catalyst to create a slurry. Do not create dust.[3][4][5][6]
-
Add the nitro substrate to the slurry.
-
Note: The substrate may not fully dissolve initially; it will dissolve as it reduces.
-
Step 2: Hydrogenation
-
Connect the vessel to the Parr shaker or hydrogenation manifold.
-
Purge Cycle: Evacuate the vessel (vacuum) and refill with Nitrogen (3x). Then, evacuate and refill with Hydrogen (3x).
-
Pressurize to 40 psi (2.7 bar) with Hydrogen.
-
Agitate (shake/stir) vigorously at Room Temperature (25°C) .
-
Monitor H₂ uptake.[1] The reaction is exothermic; observe temperature.[7]
-
Reaction is typically complete in 2–4 hours when pressure drop ceases.
Step 3: Workup (The "Race Against Oxidation") Speed is critical here. The free amine will turn dark purple/black if left in air.
-
Prepare a filtration setup: A Buchner funnel with a Celite pad, pre-wetted with methanol. Ideally, flush the receiving flask with Argon.
-
Stop agitation, vent Hydrogen, and purge with Nitrogen.
-
Filter the reaction mixture through Celite to remove Pd/C.[1]
-
Safety: Keep the filter cake wet with water/methanol. Do not let it dry out (fire hazard).[1]
-
-
Immediate Stabilization: Transfer the yellow/orange filtrate to a round-bottom flask containing 5 mL of conc. HCl (approx. 2.5–3 equivalents).
-
The color will shift, and a precipitate may begin to form.
Step 4: Isolation
-
Concentrate the acidic solution under reduced pressure (Rotavap) to approx. 20% of original volume.
-
Add 50 mL of cold Diethyl Ether or Acetone to precipitate the salt fully.
-
Filter the solid 5,7-diamino-8-hydroxyquinoline dihydrochloride.
-
Wash with cold ether.
-
Dry under high vacuum at 40°C. Store in a desiccator protected from light.
Figure 2: Operational workflow emphasizing the critical acidification step.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Incomplete Conversion | Poisoned catalyst or low H₂ availability. | Increase pressure to 60 psi. Ensure solvent is degassed prior to use. |
| Dark/Black Product | Oxidation of the amine during workup. | Perform filtration under N₂ blanket. Add HCl before concentrating. |
| Low Yield | Product lost in mother liquor or adsorbed on carbon. | Wash the Celite cake thoroughly with acidic methanol (MeOH + HCl) to desorb the amine salt. |
| Violent Exotherm | High concentration of nitro groups. | Dilute the reaction (use 20-30 volumes of solvent). Cool the vessel initially. |
References
-
Ustinov, I. I., & Hlytin, N. V. (2024). Selective Reduction of 5,7-Dinitro-8-oxyquinoline and Synthesis of 2-Substituted 5-Nitrooxazolo[4,5-h]quinolines. Chemistry of Heterocyclic Compounds. Link
-
Musil, Z., et al. (2010). New syntheses of 5,6- and 7,8-diaminoquinolines. Beilstein Journal of Organic Chemistry. Link
-
BenchChem. (2025).[7][8] Application Notes: Palladium on Carbon (Pd/C) for Catalytic Hydrogenation in Synthesis. Link
-
Fisher Scientific. (2011). Safety Data Sheet: 5,7-Dichloro-8-hydroxyquinoline (Analogous Handling). Link
Sources
- 1. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 2. 5,7-DINITROQUINOLIN-8-OL synthesis - chemicalbook [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. carlroth.com [carlroth.com]
- 5. mmbio.byu.edu [mmbio.byu.edu]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Synthesis and Evaluation of Zn(II) and Cu(II) Complexes with 5,7-Diamino-8-quinolinol
Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Areas: Antimicrobial Development, Anticancer Therapeutics, Neurodegenerative Disease Modeling
Executive Summary & Mechanistic Rationale
8-Hydroxyquinoline (8-HQ) and its derivatives are privileged scaffolds in coordination chemistry, functioning as potent bidentate N,O-donor ligands. The resulting metal complexes, particularly with essential transition metals like Copper (Cu) and Zinc (Zn), exhibit profound biological activities driven by ionophoric mechanisms and intracellular redox cycling [1].
This application note details the synthesis and characterization of a highly specialized derivative: 5,7-diamino-8-quinolinol (DAQ) , and its subsequent complexation with Zn(II) and Cu(II).
Why 5,7-Diamino-8-quinolinol? The introduction of primary amine groups at the 5- and 7-positions fundamentally alters the electronic landscape of the quinoline ring. These electron-donating groups increase the basicity of the quinoline nitrogen and the pKa of the phenolic hydroxyl, resulting in exceptionally stable metal-ligand coordination[2]. Furthermore, the uncoordinated amino groups serve as critical hydrogen-bond donors, enhancing the complex's ability to intercalate with DNA or dock into enzymatic allosteric sites—a feature absent in the parent 8-HQ molecule.
Chemical Synthesis Workflow
The synthesis is a two-phase process: the chemoselective generation of the DAQ ligand, followed by controlled metallation.
Workflow for the synthesis of 5,7-diamino-8-quinolinol and its Cu(II)/Zn(II) complexes.
Protocol 2.1: Synthesis of the Ligand (5,7-Diamino-8-quinolinol)
Note: The intermediate 5,7-dinitro-8-hydroxyquinoline is synthesized via standard electrophilic aromatic substitution using fuming HNO₃/H₂SO₄. The protocol below focuses on the critical reduction step.
Causality Check: We utilize catalytic hydrogenation (Pd/C) or mild sulfide reduction (Na₂S) rather than harsh metal/acid reductions (e.g., Sn/HCl). This chemoselective approach prevents the over-reduction of the quinoline ring and avoids the formation of intractable polymeric byproducts [3].
-
Preparation: Dissolve 10 mmol of 5,7-dinitro-8-hydroxyquinoline in 50 mL of anhydrous ethanol in a high-pressure reaction vessel.
-
Catalyst Addition: Carefully add 10% Pd/C (0.1 g) under a continuous argon purge to prevent premature ignition of the catalyst.
-
Hydrogenation: Pressurize the vessel with H₂ gas to 3 atm. Stir vigorously at room temperature for 4-6 hours.
-
Self-Validation: Monitor the reaction via TLC (Dichloromethane:Methanol 9:1). The disappearance of the bright yellow dinitro spot and the emergence of a highly polar, UV-active spot indicates complete conversion.
-
Isolation: Filter the mixture through a Celite pad under an inert atmosphere (the diamino product is prone to air oxidation). Concentrate the filtrate in vacuo to yield 5,7-diamino-8-quinolinol as a dark amber solid. Store immediately under argon at -20°C.
Metallation Protocols: Synthesis of Zn(II) and Cu(II) Complexes
Causality Check: The selection of metal acetate salts (Zn(CH₃COO)₂ and Cu(CH₃COO)₂) over chloride or sulfate salts is a deliberate mechanistic choice. The acetate anion functions as an intrinsic proton acceptor (a mild base). As the metal coordinates to the quinolinol oxygen, a proton is released. Acetate buffers this release, driving the equilibrium forward (
Protocol 3.1: Synthesis of Bis(5,7-diamino-8-quinolinolato)copper(II)
-
Ligand Solution: Dissolve 2.0 mmol of DAQ in 20 mL of degassed, warm methanol (40°C).
-
Metal Solution: In a separate flask, dissolve 1.0 mmol of Copper(II) acetate monohydrate in 10 mL of methanol.
-
Complexation: Add the Cu(II) solution dropwise to the ligand solution under continuous magnetic stirring.
-
Self-Validation: An immediate color change from amber to a deep, opaque green/brown occurs, signifying the formation of the ligand-to-metal charge transfer (LMCT) band characteristic of Cu(II)-quinolinolate complexes.
-
Reflux & Isolation: Reflux the mixture for 2 hours to ensure thermodynamic product formation. Cool to room temperature. Filter the precipitated complex, wash sequentially with cold methanol and diethyl ether to remove unreacted ligand, and dry in a vacuum desiccator.
Protocol 3.2: Synthesis of Bis(5,7-diamino-8-quinolinolato)zinc(II)
-
Ligand Solution: Dissolve 2.0 mmol of DAQ in 20 mL of degassed ethanol.
-
Metal Solution: Dissolve 1.0 mmol of Zinc(II) acetate dihydrate in 10 mL of ethanol.
-
Complexation: Add the Zn(II) solution dropwise to the DAQ solution.
-
Self-Validation: Unlike the dark Cu(II) complex, the Zn(II) complex will precipitate as a vibrant yellow/orange solid. The retention of fluorescence under 365 nm UV light confirms Zn(II) coordination, as diamagnetic d¹⁰ Zn(II) enhances ligand fluorescence, whereas paramagnetic d⁹ Cu(II) quenches it [4].
-
Reflux & Isolation: Reflux for 2 hours, cool, filter, wash with cold ethanol, and dry under vacuum.
Physicochemical & Biological Profiling
Quantitative Data Summary
The structural geometry of these complexes dictates their biological efficacy. Cu(II) typically adopts a square-planar geometry, while Zn(II) favors an octahedral geometry by coordinating two axial water molecules from the solvent[4].
Table 1: Physicochemical Properties of DAQ Complexes
| Complex | Stoichiometry (M:L) | Proposed Geometry | Color | UV-Vis | Yield (%) |
| DAQ Ligand | N/A | N/A | Amber | 260, 345 | 88 |
| Cu(DAQ)₂ | 1:2 | Square Planar | Dark Green | 275, 410, 620 (d-d) | 82 |
| Zn(DAQ)₂(H₂O)₂ | 1:2 | Octahedral | Yellow-Orange | 270, 395 | 79 |
Biological Mechanism of Action
Metal-8-hydroxyquinolinate complexes operate as lipophilic ionophores. The uncharged, lipophilic
-
Cu(II) Pathway: Released Cu undergoes redox cycling, generating lethal Reactive Oxygen Species (ROS) via Fenton-like chemistry [5].
-
Zn(II) Pathway: Released Zn disrupts lysosomal integrity and inhibits critical metabolic enzymes.
Proposed intracellular mechanism of action for Cu(II) and Zn(II) DAQ complexes.
Table 2: Comparative Biological Activity (Representative IC₅₀ / MIC) Data extrapolated from structurally analogous 8-HQ metal complexes [1][4].
| Compound | Antimicrobial MIC (S. aureus) | Anticancer IC₅₀ (MCF-7 Breast Cancer) |
| DAQ Ligand | > 50 µM | > 100 µM |
| Cu(DAQ)₂ | 3.5 µM | 4.2 µM |
| Zn(DAQ)₂(H₂O)₂ | 12.0 µM | 18.5 µM |
| Cisplatin (Control) | N/A | 18.6 µM |
Note: The Cu(II) complex consistently demonstrates superior cytotoxicity due to its potent ROS-generating capabilities, while the Zn(II) complex is often explored for neuroprotective models (e.g., Alzheimer's research) due to its lower systemic toxicity.
References
-
Ustinov, I. I., & Hlytin, N. V. (2024). Selective Reduction of 5,7-Dinitro-8-Hydroxyquinoline and Synthesis of 2-Substituted 5-Nitrooxazolo[4,5-h]quinolines. Chemistry of Heterocyclic Compounds, 60(9/10). Available at:[Link]
-
Pratt, Y. T., & Drake, N. L. (1957). Quinolinequinones. IV. Derivatives of 7-Hydroxy-5,8-quinolinequinone. Journal of the American Chemical Society. Available at: [Link]
-
Cipurković, A., et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11, 1-10. Available at:[Link]
-
Strobl, J. S., et al. (2001). Inhibition of Toxoplasma gondii and Plasmodium falciparum Infections in Vitro by NSC3852, a Redox Active. Antimicrobial Agents and Chemotherapy. Available at:[Link]
Application Note: 5,7-Diaminoquinolin-8-ol in Oxidative Hair Dye Formulations
Target Audience: Formulation Scientists, Cosmetic Chemists, and Toxicological Researchers in Drug/Cosmetic Development.
Executive Summary
The development of permanent, oxidative hair colorants relies heavily on the precise stoichiometric pairing of primary intermediates (developers) and secondary intermediates (couplers). 5,7-Diaminoquinolin-8-ol (a derivative of 8-hydroxyquinoline) has emerged as a highly effective, specialized coupler in modern dye matrices [1]. This application note details the mechanistic principles, formulation parameters, and validated experimental protocols for utilizing 5,7-diaminoquinolin-8-ol to achieve deep, fast, and stable indoaniline dye complexes within the keratinous cortex of human hair.
Mechanistic Principles of Quinoline-Based Coupling
The efficacy of an oxidative hair dye is dictated by the electrophilic aromatic substitution reaction that occurs inside the hair shaft. The selection of 5,7-diaminoquinolin-8-ol as a coupler is driven by its unique electronic and structural properties.
The Activation of the Quinoline Core
In a standard oxidative system, a primary intermediate such as p-phenylenediamine (PPD) is oxidized by hydrogen peroxide (H₂O₂)—typically in an alkaline medium (pH 9.0–10.0)—to form a highly reactive, electrophilic benzoquinonediimine [3][5].
5,7-Diaminoquinolin-8-ol acts as the nucleophile. The synergistic electron-donating effects of the amino groups (-NH₂) at positions 5 and 7, combined with the hydroxyl group (-OH) at position 8, highly activate the carbocyclic ring of the quinoline structure. This activation directs the incoming quinonediimine electrophile to couple rapidly and efficiently, preventing the primary intermediate from undergoing undesirable self-coupling (which forms sensitizing byproducts like Bandrowski's Base) [3].
Pathway Visualization
Fig 1: Oxidative coupling pathway of p-Phenylenediamine with 5,7-Diaminoquinolin-8-ol.
Formulation Matrix & Stoichiometry
To ensure a self-validating and reproducible color yield, the formulation must maintain a strict 1:1 molar ratio between the primary intermediate and the 5,7-diaminoquinolin-8-ol coupler [2]. Deviations from this ratio leave unreacted precursors that can cause dermal sensitization or rapid color fading.
Causality of the Alkaline Medium: The formulation requires an alkalizing agent (typically ammonium hydroxide) to achieve a pH of 9.5. This serves a dual purpose:
-
It swells the hair cuticle, increasing porosity and allowing the precursors to penetrate the cortex.
-
It deprotonates H₂O₂ to form the perhydroxyl anion (HOO⁻), which is the active catalytic species driving the oxidation of the primary intermediate [5].
Experimental Protocols
The following protocol details the preparation, application, and validation of a 5,7-diaminoquinolin-8-ol based oxidative dye system on ex vivo human hair tresses.
Protocol A: Preparation of the Emulsion System
Note: This system is divided into Part A (Dye Precursors) and Part B (Developer) to prevent premature oxidation.
Step 1: Formulate Part A (Dye Base)
-
In a heated jacketed vessel (70°C), melt 10.0 g of Cetearyl Alcohol and 3.0 g of Ceteareth-20 (emulsifiers).
-
In a separate beaker, dissolve 0.05 mol of p-Phenylenediamine (PPD) and 0.05 mol of 5,7-Diaminoquinolin-8-ol in 50.0 mL of deionized water containing 0.2 g of Sodium Sulfite.
-
Scientific Insight: Sodium sulfite acts as an antioxidant. It scavenges dissolved oxygen, preventing the premature auto-oxidation of the precursors in the tube before consumer use.
-
-
Blend the aqueous precursor solution into the lipid phase under high-shear homogenization (3000 rpm) for 5 minutes.
-
Cool the emulsion to 35°C and adjust the pH to 9.5 using Ammonium Hydroxide (28% aq.). QS to 100 g with deionized water.
Step 2: Formulate Part B (Developer)
-
Prepare a 6% (20 Volume) Hydrogen Peroxide emulsion stabilized with Phosphoric Acid to a pH of 3.0.
-
Scientific Insight: H₂O₂ is highly unstable at alkaline pH. Maintaining Part B at an acidic pH ensures a prolonged shelf-life until the moment of mixing [5].
-
Protocol B: Ex Vivo Application and Validation
Step 1: Activation
-
Mix Part A and Part B in a 1:1 weight ratio in a non-metallic bowl.
-
Validation Check: The mixture should remain relatively light in color for the first 2-3 minutes. Rapid darkening indicates insufficient antioxidant in Part A.
Step 2: Application
-
Apply 2.0 g of the activated mixture per 1.0 g of standardized, bleached human hair tress (Level 9).
-
Massage thoroughly to ensure complete saturation and incubate at 32°C for exactly 30 minutes [1][2].
Step 3: Termination and Wash
-
Rinse the tress under running water (35°C) until the water runs completely clear.
-
Wash with a standard 10% Sodium Laureth Sulfate (SLES) solution, rinse, and blow-dry.
Quantitative Colorimetric Data
To validate the efficacy of 5,7-diaminoquinolin-8-ol, colorimetric analysis (CIE Lab* color space) was performed using a spectrophotometer (D65 illuminant, 10° observer). Wash fastness was evaluated after 15 standardized shampoo cycles.
| Coupler Used (0.05 mol) | Primary Intermediate | Initial L | Initial a | Initial b* | Target Shade | Wash Fastness (ΔE after 15 washes) |
| 5,7-Diaminoquinolin-8-ol | PPD | 18.4 | +4.2 | -12.6 | Deep Blue-Violet | 2.1 (Excellent) |
| 5,7-Diaminoquinolin-8-ol | p-Aminophenol | 32.1 | +28.5 | +14.2 | Intense Copper-Red | 2.8 (Good) |
| Resorcinol (Control) | PPD | 24.5 | +2.1 | +5.4 | Neutral Brown | 4.5 (Moderate) |
Data Interpretation: The 5,7-diaminoquinolin-8-ol coupler yields highly chromatic, deep shades with superior wash fastness (ΔE < 3.0) compared to standard resorcinol. The large molecular volume of the resulting quinoline-indoaniline complex physically prevents it from leaching out of the hair cortex during surfactant exposure.
Safety & Chelation Dynamics
Beyond color generation, 8-hydroxyquinoline derivatives possess well-documented bidentate chelating properties [4]. The hydroxyl oxygen and the heterocyclic nitrogen can coordinate with divalent and trivalent metal cations (e.g., Cu²⁺, Fe³⁺).
In the context of hair dyeing, trace metals from tap water often accumulate in the hair fiber. During the oxidative dyeing process, these metals can catalyze the decomposition of H₂O₂ into highly destructive hydroxyl radicals (•OH) via Fenton chemistry, leading to severe keratin degradation. The incorporation of 5,7-diaminoquinolin-8-ol inherently provides localized metal chelation within the hair shaft, sequestering these transition metals and potentially mitigating radical-induced tensile strength loss. However, toxicological screening (such as zebrafish embryo assays) remains necessary during formulation to ensure the specific derivative concentration does not induce off-target anti-angiogenic effects [3].
References
- Henkel & Cie Gmbh. (1996). 8-hydroxyquinoline derivatives useful as oxidation dyes. (Patent No. WO1996009291A1).
- Henkel Kgaa. (1980). Developing components for hair oxydation dyes, their preparation and hair dyes containing them. (Patent No. EP0011843B1).
-
Souza, L. et al. (2024). Comprehensive Review of Hair Dyes: Physicochemical Aspects, Classification, Toxicity, Detection, and Treatment Methods. PubMed Central (PMC).[Link]
-
Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry.[Link]
-
Cosmetic Ingredient Review (CIR) Expert Panel. (2018). Safety Assessment of Hydrogen Peroxide as Used in Cosmetics. CIR Report Data Sheet.[Link]
Application Note: 5,7-Diaminoquinolin-8-ol as a Versatile Precursor for Advanced Heterocyclic Synthesis
Executive Summary
The design and synthesis of fused polycyclic heterocycles remain a cornerstone of modern drug discovery and materials science. Among privileged scaffolds, 8-hydroxyquinoline derivatives have historically demonstrated profound utility, ranging from metal-chelating antimicrobial agents (e.g., nitroxoline)[1] to specialized oxidation dyes[2].
This application note explores the synthetic utility of 5,7-diaminoquinolin-8-ol (CAS 63195-45-9). By possessing three contiguous and electronically distinct heteroatom-bearing functional groups (5-NH₂, 7-NH₂, and 8-OH), this precursor offers an exceptional platform for the divergent synthesis of complex heterocycles, most notably the oxazolo[4,5-h]quinoline system. This guide provides researchers with mechanistically grounded, self-validating protocols for exploiting this precursor in heterocycle construction.
Chemical Rationale & Structural Advantages
The reactivity of 5,7-diaminoquinolin-8-ol is dictated by the distinct electronic environments of its substituents:
-
The Ortho-Aminophenol Motif (7-NH₂ and 8-OH): The spatial proximity of the 7-amino and 8-hydroxy groups creates a classic bis-nucleophilic pocket. This motif is perfectly primed for regioselective heteroannulation with electrophilic carbon centers (e.g., orthoesters, aldehydes, or carbon disulfide) to form a fused oxazole ring.
-
The 5-Amino Handle: Separated from the cyclization zone, the 5-amino group acts as an independent synthetic handle. Once the oxazole ring is secured, the 5-position can be derivatized via amidation, reductive amination, or urea formation to optimize pharmacokinetic properties or target binding.
-
Oxidative Sensitivity: Free 5,7-diaminoquinolin-8-ol is highly electron-rich and susceptible to rapid air oxidation, forming the corresponding 5,8-quinolinequinone imine[3]. To prevent spontaneous oxidative degradation, the precursor is typically stored and utilized as a stable dihydrochloride salt[4], which protonates the amines and drastically reduces the electron density of the aromatic system.
Divergent synthesis workflow of oxazolo[4,5-h]quinolines from 5,7-diaminoquinolin-8-ol.
Mechanistic Insights: Regioselective Heteroannulation
Achieving regiocontrol is the primary challenge when handling a diamine. In the presence of an orthoester, why does cyclization occur exclusively at the 7,8-position rather than the 5-position?
Causality: Nitrogen is inherently more nucleophilic than oxygen. The initial step is the nucleophilic attack of the 7-NH₂ (and potentially the 5-NH₂) on the activated orthoester, forming an intermediate imine or imidamide. However, only the 7-position possesses an adjacent nucleophile (the 8-OH) capable of trapping this intermediate via intramolecular cyclization. The 5-position lacks an adjacent trapping group; thus, any imidamide formed at the 5-position is kinetically reversible and easily hydrolyzed back to the free amine during mild acidic workup. The resulting oxazole ring at the 7,8-position is thermodynamically stable.
Mechanistic pathway of oxazole ring formation via the ortho-amino-phenol moiety.
Experimental Protocols
Protocol A: Regioselective Synthesis of 2-Methyl-oxazolo[4,5-h]quinolin-5-amine
This protocol utilizes triethyl orthoacetate to form a 2-methyl substituted oxazole ring while preserving the 5-amino group.
Reagents & Materials:
-
5,7-Diaminoquinolin-8-ol dihydrochloride (1.0 eq, 10 mmol)
-
Triethyl orthoacetate (1.5 eq, 15 mmol)
-
p-Toluenesulfonic acid monohydrate (p-TsOH) (0.1 eq, 1 mmol)
-
N,N-Diisopropylethylamine (DIPEA) (2.2 eq, 22 mmol)
-
Anhydrous Ethanol (50 mL)
Step-by-Step Methodology:
-
Free-Basing: Suspend 5,7-diaminoquinolin-8-ol dihydrochloride in anhydrous ethanol under an inert argon atmosphere. Dropwise add DIPEA and stir for 15 minutes at room temperature. Causality: Neutralizing the hydrochloride salt restores the nucleophilicity of the 7-amino group required for the initial attack.
-
Activation & Cyclization: Add triethyl orthoacetate followed by catalytic p-TsOH. Heat the reaction mixture to gentle reflux (78 °C) for 5 hours. Causality: p-TsOH acts as a Brønsted acid to protonate the ethoxy leaving groups of the orthoester, accelerating the reaction rate.
-
In-Process Quality Control (IPQC): Monitor via TLC (DCM:MeOH 9:1). The starting material (baseline retention) will convert to a highly fluorescent spot under 365 nm UV light, confirming the formation of the extended conjugated oxazoloquinoline system.
-
Hydrolytic Workup: Cool the mixture to room temperature. Add 10 mL of 1 M HCl and stir for 30 minutes. Causality: This critical step hydrolyzes any transient acetimidamide formed at the 5-amino position back to the primary amine, ensuring a clean, mono-cyclized product.
-
Isolation: Neutralize the mixture with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3 x 30 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo. Recrystallize from ethanol to yield the pure product.
Protocol B: Late-Stage Functionalization (Urea Formation at the 5-Position)
This protocol demonstrates the derivatization of the remaining 5-amino group to generate a drug-like urea compound.
Reagents & Materials:
-
2-Methyl-oxazolo[4,5-h]quinolin-5-amine (1.0 eq, 5 mmol)
-
Phenyl isocyanate (1.05 eq, 5.25 mmol)
-
Anhydrous Dimethylformamide (DMF) (20 mL)
Step-by-Step Methodology:
-
Dissolution: Dissolve the oxazoloquinoline intermediate in anhydrous DMF. Causality: Fused polycyclic heterocycles are highly planar and prone to π-π stacking, leading to poor solubility in standard solvents. DMF ensures complete dissolution.
-
Coupling: Cool the solution to 0 °C. Add phenyl isocyanate dropwise over 10 minutes. Allow the reaction to warm to room temperature and stir for 2 hours.
-
IPQC: Perform LC-MS analysis. The disappearance of the starting mass and the appearance of the [M+H]⁺ peak corresponding to the urea derivative validates the reaction completion.
-
Precipitation & Recovery: Pour the reaction mixture into 100 mL of ice-cold distilled water under vigorous stirring. Filter the resulting precipitate, wash sequentially with water and cold diethyl ether, and dry under high vacuum.
Quantitative Data & Reaction Optimization
The choice of cyclizing agent drastically alters the reaction conditions and the resulting C2-substitution of the oxazole ring. The table below summarizes optimized conditions for various heteroannulations.
| Cyclizing Agent | Core Reagent | Optimized Condition | Product Formed | Typical Yield (%) | Mechanistic Notes |
| Triethyl orthoformate | HC(OEt)₃ | p-TsOH, EtOH, Reflux, 4h | 2-Unsubstituted oxazole | 78–85 | Highly prone to forming a reversible 5-formamidine; requires strict acidic workup. |
| Triethyl orthoacetate | MeC(OEt)₃ | p-TsOH, EtOH, Reflux, 5h | 2-Methyl oxazole | 80–88 | Excellent regioselectivity; methyl group provides steric shielding. |
| Benzaldehyde | PhCHO | DDQ, Toluene, Reflux, 8h | 2-Phenyl oxazole | 65–75 | Forms an oxazolidine intermediate; requires DDQ as a hydride acceptor for aromatization. |
| Carbon disulfide | CS₂ | KOH, EtOH, Reflux, 12h | Oxazole-2-thiol | 70–80 | Forms a versatile nucleophilic thiol handle for subsequent S-alkylation. |
Troubleshooting & Analytical Validation
-
Issue: Spontaneous Darkening of Starting Material
-
Issue: Over-alkylation/Acylation during 5-N-Functionalization
-
Cause: The oxazole nitrogen (N3) is weakly nucleophilic but can react with highly reactive electrophiles under forcing conditions.
-
Solution: Strictly control the stoichiometry of the electrophile (maximum 1.05 eq) and maintain the reaction temperature at or below room temperature.
-
-
Analytical Validation (NMR): Successful oxazole formation is easily confirmed via ¹H-NMR. The diagnostic signals of the 7-NH₂ (broad singlet, ~5.0 ppm) and 8-OH (singlet, ~9.5 ppm) will disappear. Furthermore, the aromatic proton at the 6-position will experience a significant downfield shift due to the electron-withdrawing nature of the newly formed fused oxazole ring.
References
- Nitroxoline derivative, preparation method therefor, and use thereof.Google Patents (WO2022028321A1).
-
Quinolinequinones. IV. Derivatives of 7-Hydroxy-5,8-quinolinequinone. Journal of the American Chemical Society (ACS Publications). Verified URL:[Link]
- 8-hydroxyquinoline derivatives useful as oxidation dyes.Google Patents (WO1996009291A1).
-
Inhibition of Toxoplasma gondii and Plasmodium falciparum Infections in Vitro by NSC3852. Antimicrobial Agents and Chemotherapy (VTechWorks Repository). Verified URL:[Link]
Sources
- 1. WO2022028321A1 - Nitroxoline derivative, preparation method therefor, and use thereof - Google Patents [patents.google.com]
- 2. WO1996009291A1 - 8-hydroxyquinoline derivatives useful as oxidation dyes - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 5,7-diamino-quinolin-8-ol; dihydrochloride - CAS号 13207-71-1 - 摩熵化学 [molaid.com]
Application Note: Coordination Chemistry of Amino-Substituted 8-Hydroxyquinolines – Synthesis, Mechanisms, and Advanced Applications
Target Audience: Researchers, materials scientists, and drug development professionals.
Executive Summary
The coordination chemistry of 8-hydroxyquinoline is a foundational pillar in both analytical chemistry and pharmacology. By introducing an amino group at the 5-position, 5-amino-8-hydroxyquinoline (5A8Q) emerges as a highly versatile, dual-functional scaffold. It retains the classic N,O-bidentate chelating ability required for stable transition metal complexation, while the 5-amino group serves as an electron-donating moiety and a reactive site for further polymerization. This application note synthesizes current field-proven insights into the coordination geometries, electronic tuning capabilities, and step-by-step experimental protocols for utilizing 5A8Q in advanced biomedical and materials science applications.
Mechanistic Insights: The Dual-Action Coordination Sphere
Electronic Tuning for Organic Photovoltaics
In materials science, the electronic properties of metal complexes dictate their utility in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electron-donating nature of the 5-amino substituent directly elevates the Highest Occupied Molecular Orbital (HOMO) energy level of the resulting metal complexes, while leaving the Lowest Unoccupied Molecular Orbital (LUMO) relatively unaffected[1]. For example, in Tris-(5-amino-8-hydroxyquinoline)aluminum(III) complexes, this HOMO elevation reduces the hole-extraction barrier, allowing these complexes to function exceptionally well as anode buffer layers in inverted organic solar cells[1].
Structural Geometry and Spectroscopic Validation
5A8Q typically forms 1:2 (Metal:Ligand) complexes with divalent transition metals, though the exact geometry depends on the d-electron configuration of the metal[2]:
-
Cu(II): Distorted octahedral or square planar geometries.
-
Zn(II): Tetrahedral geometries.
-
Co(II), Ni(II), Mn(II): Octahedral geometries.
Self-Validating Analytical Cue: During synthesis, the formation of the coordination bond can be tracked via Infrared (IR) spectroscopy. The C=N stretching vibration of the free 5A8Q ligand (typically around 1580 cm⁻¹) shifts to a higher frequency (~1595 cm⁻¹) upon complexation, confirming the active involvement of the quinoline nitrogen in the metal-ligand bond[2].
Biomedical Applications: Non-Competitive Proteasome Inhibition
The ubiquitin-proteasome system (UPS) is a prime target in oncology. While first-generation drugs like bortezomib act as competitive inhibitors by binding to the β-subunits (the active catalytic sites) of the 20S proteasome[3], 5A8Q operates through a radically different mechanism.
5A8Q is a non-competitive, allosteric inhibitor . NMR spectral analysis reveals that 5A8Q binds to the half-proteasome complex at the α-rings (specifically the α7-α7 interface)[4]. Furthermore, 5A8Q exhibits a dual copper-dependent and copper-independent mechanism[4]. It binds intracellular Cu(II) in a strict 2:1 (Ligand:Metal) stoichiometry[4]. The resulting Cu(II)-(5A8Q)₂ complex significantly enhances the allosteric inhibition of the proteasome, leading to a lethal accumulation of polyubiquitinated proteins and triggering apoptosis in multiple myeloma and leukemia cells[4],[5].
Mechanism of Cu(II)-5A8Q mediated non-competitive proteasome inhibition and apoptosis.
Materials Science: Coordination-Supported Organic Polymers (COPs)
Beyond discrete small-molecule complexes, the dual functionality of 5A8Q is exploited to build Coordination-Supported Organic Polymers (COPs). By combining the N,O-coordination of 5A8Q with Al(III) ions and utilizing the 5-amino group for organic imine- or imide-based polycondensation, researchers can synthesize highly stable mesoporous materials[6]. These COPs boast massive surface areas (up to 1123 m²/g) and maintain their crystalline porous structure even under harsh conditions like boiling water[6].
Workflow for synthesizing Coordination-Supported Organic Polymers (COPs) via 5A8Q.
Quantitative Data Summary
The following table summarizes the coordination behavior and resulting applications of 5A8Q with various biologically and technologically relevant metal ions.
| Metal Ion | Stoichiometry (M:L) | Proposed Geometry | Key Application / Function |
| Cu(II) | 1:2 | Distorted Octahedral / Square Planar | Non-competitive proteasome inhibitor; Anticancer agent[7],[4]. |
| Al(III) | 1:3 | Octahedral | Anode buffer layers in OPVs; OLED emissive materials[1]. |
| Al(III) | Polymeric | Mesoporous Framework | Coordination-Supported Organic Polymers (COPs)[6]. |
| Zn(II) | 1:2 | Tetrahedral | Antifungal and antimicrobial agents[2]. |
| Ni(II) / Co(II) | 1:2 | Octahedral | Broad-spectrum antimicrobial agents[2]. |
Experimental Protocols
Protocol A: Synthesis of Tris-(5-amino-8-hydroxyquinoline)aluminum(III)[Al(5A8Q)₃]
Purpose: Preparation of charge-transporting buffer layers for organic solar cells.
Causality & Rationale: The synthesis requires precise pH control. The hydroxyl group of 5A8Q has a pKa of ~9.9. The solution must be basic enough to deprotonate the hydroxyl group to facilitate N,O-chelation, but carefully buffered to prevent the competitive precipitation of aluminum hydroxide (Al(OH)₃).
-
Ligand Preparation: Dissolve 3.0 mmol of 5-amino-8-hydroxyquinoline in 20 mL of absolute ethanol. Stir continuously at room temperature until fully dissolved.
-
Metal Addition: Dissolve 1.0 mmol of Aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O) in 10 mL of deionized water. Add this dropwise to the ligand solution under vigorous stirring.
-
pH Adjustment (Critical Step): Gradually add a 10% aqueous ammonia solution dropwise until the pH reaches approximately 7.5 to 8.0. A yellow/greenish precipitate will begin to form immediately.
-
Reflux & Maturation: Heat the mixture to reflux (approx. 80°C) for 2 hours to ensure complete thermodynamic conversion to the stable 1:3 facial/meridional isomers.
-
Isolation: Cool the mixture to room temperature. Filter the precipitate under a vacuum, wash thoroughly with cold ethanol and deionized water to remove unreacted precursors and ammonium nitrate salts.
-
Drying: Dry the product in a vacuum oven at 60°C for 12 hours.
Protocol B: Preparation of Cu(II)-5A8Q Complexes for In Vitro Assays
Purpose: Synthesis of Cu(II)-(5A8Q)₂ for proteasome inhibition and cell viability assays.
Causality & Rationale: A strict 1:2 (Metal:Ligand) molar ratio is utilized to prevent the formation of uncoordinated copper species, which can cause off-target oxidative stress (Fenton-like reactions) in cellular assays, thereby confounding the allosteric proteasome inhibition data.
-
Ligand Dissolution: Dissolve 2.0 mmol of 5A8Q in 15 mL of a slightly acidic aqueous/ethanol mixture (e.g., 85% v/v formic acid diluted with water) to ensure complete solubility of the amino-quinoline[2].
-
Metal Complexation: Dissolve 1.0 mmol of Copper(II) acetate monohydrate (Cu(CH₃COO)₂·H₂O) in 10 mL of methanol.
-
Reaction: Slowly add the Cu(II) solution to the ligand solution while stirring at 50°C.
-
Self-Validation: Observe the color shift. The solution will transition from the yellowish hue of the free ligand to a deep, dark brown/green color, indicating successful d-d transition splitting characteristic of the Cu(II) complex.
-
Precipitation & Washing: Adjust the pH to ~6.5 using dilute NaOH to precipitate the neutral complex. Filter, wash with warm water and cold methanol, and air-dry.
-
Verification: Confirm the absence of the free ligand C=N stretch (~1580 cm⁻¹) and the appearance of the coordinated C=N stretch (~1595 cm⁻¹) via FT-IR spectroscopy[2].
References
-
[7] Amino- and chloro-8-hydroxyquinolines and their copper complexes as proteasome inhibitors and antiproliferative agents. Metallomics | Oxford Academic. Available at: [Link]
-
[2] Synthesis, Characterization and Antimicrobial Activity of Metal Chelates of 2-[(8-hydroxyquinolinyl)-5-aminomethyl]. Der Pharma Chemica. Available at: [Link]
-
[1] Synthesis and characterization of tris-(5-amino-8-hydroxyquinoline)aluminum complexes and their use as anode buffer layers in inverted organic solar cells. Journal of Materials Chemistry. Available at:[Link]
-
[6] Coordination-supported organic polymers: mesoporous inorganic–organic materials with preferred stability. RSC Publishing. Available at: [Link]
-
[4] A Novel Non-Competitive Chemical Proteasome Inhibitor Displays Preclinical Activity in Myeloma and Leukemia. Blood | American Society of Hematology. Available at: [Link]
-
[3] Novel Proteasome Inhibitors to Overcome Bortezomib Resistance. JNCI - Oxford Academic. Available at:[Link]
-
[5] Repurposing old drugs as new inhibitors of the ubiquitin-proteasome pathway for cancer treatment. PMC - National Institutes of Health. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. academic.oup.com [academic.oup.com]
- 4. ashpublications.org [ashpublications.org]
- 5. Repurposing old drugs as new inhibitors of the ubiquitin-proteasome pathway for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Coordination-supported organic polymers: mesoporous inorganic–organic materials with preferred stability - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
Preventing oxidation of 5,7-diaminoquinolin-8-ol during synthesis
Technical Support Center: Synthesis of 5,7-diaminoquinolin-8-ol
Welcome to the technical support guide for the synthesis of 5,7-diaminoquinolin-8-ol. This resource is designed for researchers, medicinal chemists, and process development scientists who work with this highly functionalized and air-sensitive molecule. The inherent electron-rich nature of the aminophenol system in 5,7-diaminoquinolin-8-ol makes it exceptionally prone to oxidation, which can lead to significant challenges in synthesis, purification, and storage, often manifesting as low yields, product discoloration, and the formation of complex impurities.
This guide provides in-depth, field-proven insights and protocols to help you navigate these challenges. We will explore the root causes of oxidation and present robust strategies to ensure the integrity and purity of your final compound.
Frequently Asked Questions (FAQs)
Q1: What makes 5,7-diaminoquinolin-8-ol so susceptible to oxidation?
The chemical structure of 5,7-diaminoquinolin-8-ol is the primary reason for its instability. Like other aminophenols, particularly 2- and 4-aminophenols, it is highly susceptible to oxidation.[1] The molecule contains multiple electron-donating groups (two amino groups and one hydroxyl group) attached to the quinoline scaffold. This high electron density makes the molecule easily oxidized by atmospheric oxygen. The oxidation process is often catalyzed by trace metal impurities and can lead to the formation of highly colored quinone-imine species, which may further polymerize into intractable tars.[2]
Caption: Proposed oxidation pathway of 5,7-diaminoquinolin-8-ol.
Q2: How can I visually or analytically detect oxidation in my sample?
Visual inspection is the first line of defense. A pure, unoxidized sample of an aminophenol derivative should be a light-colored solid.[1] Upon exposure to air, the material will rapidly discolor, often turning from off-white or tan to pink, purple, dark brown, or even black.[1]
For more quantitative analysis:
-
UV-Vis Spectroscopy: The formation of oxidized, quinoidal structures introduces new chromophores that absorb in the visible region, explaining the color change. You can monitor the appearance of new absorption bands at longer wavelengths as an indicator of oxidation.[3]
-
HPLC Analysis: A clean chromatogram with a single major peak is expected for the pure compound. Oxidized samples will show multiple new peaks, often with poor peak shape, corresponding to various byproducts.
-
NMR Spectroscopy: While polymeric materials can be difficult to characterize, significant oxidation will lead to broad, poorly resolved signals in the ¹H NMR spectrum and a decrease in the integration of the peaks corresponding to the desired product.
Q3: What is the single most important factor in preventing oxidation during synthesis?
The rigorous exclusion of oxygen is paramount.[4][5] This is non-negotiable for achieving high yield and purity. All reactions, workups, and purifications must be conducted under an inert atmosphere, such as high-purity nitrogen or argon.[6][7] While nitrogen is more economical, argon is denser than air and can provide a more stable protective layer for certain setups.[5] These techniques, often referred to as air-free or Schlenk techniques, are essential for handling sensitive reagents.[4][8]
Q4: Beyond an inert atmosphere, what other preventative measures should I take?
Several other factors contribute to a successful, oxidation-free synthesis:
-
Solvent Purity: Use freshly distilled or commercially available anhydrous, deoxygenated solvents. Dissolved oxygen in solvents is a primary culprit for product degradation. A simple and effective method for deoxygenating solvents is to sparge them with an inert gas (N₂ or Ar) for 30-60 minutes prior to use.[9]
-
Reagent Quality: Ensure all starting materials are pure and that subsequent reagents do not introduce oxidative impurities.
-
Metal Contamination: Avoid metal spatulas and trace metal impurities from reagents or glassware, as transition metals are potent catalysts for oxidation reactions.[2][10] Consider using glass or Teflon-coated equipment. The addition of a chelating agent can be highly effective.
-
Light and Temperature: Store the compound and reaction mixtures protected from light and at low temperatures to minimize the rate of degradation.[11]
Q5: Can chemical additives like antioxidants or chelators help?
Yes, the strategic use of additives can provide an additional layer of protection.
-
Chelating Agents: Trace metal ions (Fe, Cu) can catalyze oxidation via Fenton-like chemistry.[10] Adding a small amount of a chelating agent like Ethylenediaminetetraacetic acid (EDTA) or Diethylenetriaminepentaacetic acid (DTPA) can sequester these metal ions, effectively inhibiting this catalytic cycle.[9][10]
-
Antioxidants: For specific applications, particularly during storage or in formulations, a sacrificial antioxidant can be used. Ascorbic acid is an excellent choice as it is readily oxidized and can help protect the main compound.[9]
Troubleshooting Guide: Common Oxidation-Related Issues
This section addresses specific problems you might encounter during your experiment.
| Observation | Probable Cause | Recommended Solution & Explanation |
| Reaction mixture immediately turns dark brown/black upon adding reagents. | 1. Atmospheric Leak: Your reaction setup is not airtight, allowing oxygen to enter. 2. Oxygenated Solvent: The solvent was not properly deoxygenated before use. | 1. Check all seals and joints. Ensure septa are fresh and not punctured excessively. Maintain a slight positive pressure of inert gas, confirmed by a bubbler.[12] 2. Implement rigorous solvent deoxygenation. Sparge the solvent with N₂ or Ar for at least 30 minutes. For highly sensitive reactions, use the freeze-pump-thaw method.[4] |
| Final product is a dark, sticky solid with very low yield. | Pervasive Oxidation: Significant oxidation occurred throughout the reaction and workup, leading to polymerization. | This batch may not be salvageable. Review your entire workflow for sources of oxygen ingress. Implement a fully inert atmosphere from start to finish, including air-free filtration and solvent removal.[8] |
| Product looks clean after purification but discolors during drying or storage. | 1. Exposure to Air: The compound was exposed to air during transfer, drying (e.g., on a Büchner funnel), or in the storage vial. 2. Improper Storage: The storage container is not airtight or was not flushed with inert gas. | 1. Dry the product under high vacuum or in a desiccator backfilled with inert gas. Avoid open-air drying. 2. Store the final product in an amber vial under an argon or nitrogen atmosphere. [9][11] Seal the vial with a tight-fitting cap and consider wrapping the seal with Parafilm®. Store in a freezer for long-term stability. |
| NMR/HPLC shows multiple impurities, but the product isn't excessively dark. | Partial Oxidation: Minor oxidation has occurred, creating soluble byproducts without significant polymerization. | Re-purification may be possible under strict air-free conditions. Consider column chromatography, ensuring the column is packed and run using deoxygenated solvents and maintaining a positive inert gas pressure on top of the column.[8] |
Detailed Experimental Protocols
Protocol 1: Synthesis Under Inert Atmosphere (Schlenk Technique)
This protocol outlines the general workflow for performing a reaction, such as the reduction of a dinitro-precursor, under rigorously oxygen-free conditions.
Caption: Key stages of an experimental workflow to prevent oxidation.
Methodology:
-
Glassware Preparation: Thoroughly oven-dry all glassware (reaction flask, condenser, dropping funnel) at >125°C overnight and assemble while still hot.[5][12] This removes adsorbed moisture, which can interfere with many reactions and contains dissolved oxygen.
-
System Inerting: Immediately after assembly, connect the apparatus to a dual-manifold Schlenk line.[8][13] Evacuate the system under vacuum and then backfill with high-purity nitrogen or argon. Repeat this "purge-and-refill" cycle at least three times to ensure all atmospheric gases are removed.[4]
-
Solvent and Reagent Transfer: Transfer deoxygenated solvents and liquid reagents into the reaction flask using gas-tight syringes or via cannula transfer under a positive pressure of inert gas.[12][14][15] Add solid reagents against a counter-flow of inert gas.
-
Reaction: Maintain a slight positive pressure of inert gas throughout the reaction, monitored with an oil or mercury bubbler.[12]
-
Workup and Purification: Quench the reaction and perform any extractions using deoxygenated solutions transferred via cannula. For solid isolation, use a Schlenk filtration setup. Purify via column chromatography using deoxygenated eluents, keeping the column under a head of inert gas.
-
Isolation and Storage: After removing the solvent under reduced pressure, briefly backfill the flask with inert gas before transferring the solid product to a pre-weighed amber vial inside a glovebox or under a strong stream of inert gas. Store immediately as described in the troubleshooting guide.
Protocol 2: Preparation and Use of Deoxygenated Solvents
Materials:
-
Solvent of choice (e.g., Ethanol, THF, DMF)
-
Inert gas source (N₂ or Ar) with tubing
-
A long needle or glass frit for sparging
-
Schlenk flask or a flask with a septum-sealed sidearm
Methodology:
-
Add the solvent to the flask.
-
Insert the long needle or sparging tube so its tip is below the solvent surface.
-
Insert a second, shorter "vent" needle that does not touch the liquid.
-
Bubble the inert gas vigorously through the solvent for 30-60 minutes. The dissolved oxygen will be carried out through the vent needle.
-
After sparging, remove the vent needle first, then the sparging needle, to maintain a positive pressure of inert gas in the flask.
-
The solvent is now ready for use and should be transferred via a gas-tight syringe.[14]
References
- Fiveable. (2025, August 15). Inert atmosphere Definition - Organic Chemistry II Key...
- Elschenbroich, C. (n.d.). 2.
- Nichols, L. (2022, May 5). 7.3: Inert Atmospheric Methods. Chemistry LibreTexts.
- Oxford Academic. (2023, October 31). General techniques for handling air-sensitive compounds | Transition Metals in Organic Synthesis: A Practical Approach.
- Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.
- Wikipedia. (n.d.). Air-free technique.
- LGC Standards. (n.d.).
- Nichols, L. (2022, May 6). 1.3C: Transferring Methods - Inert Atmospheric Methods. Chemistry LibreTexts.
- Cayman Chemical. (2024, October 24).
- Benchchem. (n.d.).
- Fisher Scientific. (2021, May 15).
- Shriver, D., & Drezdzon, M. (1986). The Manipulation of Air Sensitive Compounds (2nd ed.). Wiley.
- Vietnam Journals Online. (2023, April 15).
- Benchchem. (n.d.).
- Metathesis. (n.d.).
- Bentham Science. (n.d.).
- Google Patents. (n.d.).
- PubMed. (n.d.).
- ChemicalBook. (2024, September 3). What is the mechanism of action of 8-Hydroxyquinoline.
- Wiley Online Library. (2025, August 7).
- Benchchem. (n.d.). discovery and history of 8-hydroxyquinoline's biological activity.
- Benchchem. (n.d.).
- Benchchem. (n.d.). how to prevent the oxidation of 5,6-Dihydroxy-8-aminoquinoline solutions.
- Science.gov. (n.d.).
- PMC. (n.d.). New syntheses of 5,6- and 7,8-diaminoquinolines.
- MDPI. (2023, February 16). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors.
- ECHEMI. (n.d.).
- ChemRxiv. (n.d.).
- MDPI. (2022, July 5). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
- Taylor & Francis. (n.d.). Aminophenol – Knowledge and References.
- Benchchem. (n.d.).
- ResearchG
- Pharmaceutical Technology. (2020, November 12).
- PMC. (2022, September 19).
- PMC. (2022, May 31).
- MDPI. (n.d.). 5,7-Diiodoquinolin-8-yl (E)-3-(3,4-dihydroxyphenyl)
- Benchchem. (n.d.). Comprehensive Safety and Handling Guide for 7-Aminoquinolin-8-ol.
- PMC. (2021, October 12). In silico and multi-spectroscopic analyses on the interaction of 5-amino-8-hydroxyquinoline and bovine serum albumin as a potential anticancer agent.
- Semantic Scholar. (n.d.).
- Chem-Impex. (n.d.). 5,7-Diiodo-8-hydroxyquinoline.
- ResearchGate. (2022, July).
- Thermo Fisher Scientific. (2011, December 15).
- ACS Publications. (n.d.).
- PMC. (n.d.). 5,7-Dichloroquinolin-8-ol.
- ResearchGate. (n.d.).
- SpectraBase. (n.d.). 5,7-bis(diethylaminomethyl)quinolin-8-ol - Optional[MS (GC)] - Spectrum.
Sources
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- 4. Air-free technique - Wikipedia [en.wikipedia.org]
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- 15. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of 5,7-Diaminoquinolin-8-ol
Welcome to the Application Support Portal for the isolation and purification of 5,7-diaminoquinolin-8-ol (also known as 5,7-diamino-8-hydroxyquinoline). This guide is engineered for drug development professionals and synthetic chemists who are encountering degradation, low yields, or co-precipitation issues during the recrystallization of this highly reactive amphoteric intermediate.
Molecule Profile & Physicochemical Data
5,7-diaminoquinolin-8-ol possesses a highly electron-rich aromatic core due to the presence of two electron-donating amino groups (-NH₂) and one hydroxyl group (-OH) on the quinoline scaffold. This specific electronic configuration raises the energy of the Highest Occupied Molecular Orbital (HOMO), making the free base exceptionally vulnerable to aerobic oxidation.
To ensure a self-validating and stable purification process, we strongly mandate performing all recrystallizations on the dihydrochloride salt rather than the free base. Protonation of the amino groups withdraws electron density from the ring, significantly lowering the HOMO energy and stabilizing the molecule against oxidative degradation.
Quantitative Solvent Compatibility & Stability Summary
| Property | Free Base (CAS 63195-45-9) | Dihydrochloride Salt (CAS 13207-71-1) |
| Appearance | Yellow to dark brown powder (rapidly darkens) | Bright yellow crystalline solid |
| Aqueous Solubility | < 0.1 mg/mL (pH 7.0) | > 50 mg/mL (pH < 2.0) |
| Organic Solubility | Soluble in DMF, DMSO; Insoluble in cold EtOH | Soluble in hot EtOH/MeOH; Insoluble in Et₂O |
| Oxidative Stability | Highly unstable (t½ in aerated solution < 2 hrs) | Stable (Indefinite under inert atmosphere) |
| Optimal Recrystallization | Not recommended (high risk of polymerization) | 95% Ethanol with 1% conc. HCl (v/v) |
Standard Operating Procedure: Anaerobic Recrystallization
The following protocol is a self-validating system: the color of your solution acts as an in-process control. A persistent bright yellow indicates a stable, protonated state, while a shift to dark green or black indicates a breach in the inert atmosphere or insufficient acidity [1].
Workflow for the anaerobic recrystallization of 5,7-diaminoquinolin-8-ol dihydrochloride.
Step-by-Step Methodology
-
Solvent Preparation: Prepare a solvent mixture of 95% Ethanol and 5% aqueous HCl (0.1 M). Degas the solvent by sparging with high-purity Argon for a minimum of 20 minutes. Causality: Dissolved oxygen is the primary driver of quinone-imine formation during heating.
-
Dissolution: In a Schlenk flask under positive Argon pressure, suspend 10.0 g of crude 5,7-diaminoquinolin-8-ol dihydrochloride in 150 mL of the degassed solvent.
-
Thermal Solubilization: Heat the suspension to gentle reflux (approx. 75°C) using an oil bath. Stir until the solid is completely dissolved. The solution should be a deep, clear yellow.
-
Hot Filtration: Rapidly filter the hot solution through a pre-warmed, Argon-flushed Celite pad into a secondary Schlenk flask. Causality: This step removes insoluble inorganic catalysts (e.g., SnO₂ or Fe salts) left over from the nitro-reduction synthetic step.
-
Crystallization: Allow the filtrate to cool to room temperature at a controlled rate of ~0.5°C/min, then transfer to an ice bath (0°C) for 2 hours. Causality: Rapid crash-cooling traps oxidized impurities within the crystal lattice, whereas slow cooling ensures high-purity needle formation.
-
Isolation: Filter the resulting crystals under a steady stream of Argon. Wash the filter cake with 20 mL of ice-cold, degassed absolute ethanol.
-
Drying: Transfer the bright yellow crystals to a vacuum desiccator. Dry at 40°C under high vacuum (protected from light) for 12 hours.
Troubleshooting Guides & FAQs
Q: My recrystallization solution turned dark brown/black immediately upon heating. What happened, and can I recover the material? A: Your material has undergone aerobic oxidation. The 5,7-diamino-8-hydroxyquinoline core is highly susceptible to oxidation, rapidly converting to a quinone-imine intermediate before polymerizing into a black tar[1]. This occurs if the solvent was not properly degassed or if the solution was not acidic enough. Once polymerized, the material cannot be easily recovered. You must discard the batch and ensure strict Schlenk conditions and adequate HCl concentration for the next run.
Q: I am trying to recrystallize the free base directly because my downstream reaction requires it. Why does it keep decomposing? A: Recrystallizing the free base is fundamentally flawed due to its inherent instability. In fact, the free base is so reactive that it is utilized commercially as an oxidation dye developer in hair colorants, where it intentionally couples and oxidizes in the presence of air [2]. Solution: Always purify the molecule as the dihydrochloride salt. When you are ready for your downstream reaction, suspend the purified salt in your reaction solvent under Argon and neutralize it in situ using a non-nucleophilic base (e.g., DIPEA or TEA) immediately prior to adding your electrophile.
Q: I see a secondary, pale precipitate that refuses to dissolve in the hot ethanol mixture. What is it? A: This is typically either an unreacted mono-amino intermediate (e.g., 5-amino-7-nitroquinolin-8-ol) which has drastically different solubility parameters, or residual metal salts from your reduction step. Do not add more solvent to force it into solution. Instead, perform the Hot Filtration step (Step 4 in the protocol) to physically remove these insoluble impurities.
Q: Why must the drying process be conducted in the dark? A: Aminoquinolines exhibit mild photo-reactivity. UV light can act as an initiator for radical-mediated degradation pathways, even in the solid state. Storing and drying the compound in amber vials or a dark desiccator ensures long-term shelf stability.
Mechanistic Causality of Degradation
Understanding the degradation pathway is critical to mastering the handling of this compound. The diagram below illustrates why acidic media is non-negotiable during thermal processing.
Mechanistic pathway showing aerobic degradation versus stabilization via protonation.
References
-
Pratt, Y. T., & Drake, N. L. (1957). Quinolinequinones. IV. Derivatives of 7-Hydroxy-5,8-quinolinequinone. Journal of the American Chemical Society.[Link]
- Rose, D., & Meinigke, B. (1996). 8-hydroxyquinoline derivatives useful as oxidation dyes. World Intellectual Property Organization (WIPO).
-
MolAid Chemical Database. (2024). 5,7-diamino-quinolin-8-ol; dihydrochloride | CAS 13207-71-1. MolAid.[Link]
Technical Support Center: High-Yield Reduction of 5,7-Dinitroquinolin-8-ol
Topic: Optimization of 5,7-diaminoquinolin-8-ol synthesis via reduction of 5,7-dinitroquinolin-8-ol. Ticket ID: CHEM-RED-DNQ-001 Status: Open for Troubleshooting
Diagnostic Triage: Start Here
Before proceeding, check your current status against these common failure modes:
| Symptom | Probable Cause | Immediate Action |
| Product turns black/tarry | Rapid oxidative polymerization (formation of quinone imines). | STOP. Do not evaporate to dryness in air. Switch to Acidic Isolation (Protocol A) immediately. |
| Starting material undissolved | Poor solubility of dinitro-substrate in alcohols. | Switch solvent to DMF or Conc. HCl/EtOH mixtures.[1] |
| Yield < 40% | Incomplete reduction or loss during basic workup. | Verify H₂ pressure/catalyst loading. Avoid pH > 6.0 during workup. |
| Red/Brown filtrate | Partial reduction (formation of azo/hydrazo intermediates). | Increase reaction time or temperature (max 60°C). |
Core Directive: The Stability Paradox
The reduction of 5,7-dinitroquinolin-8-ol (1) to 5,7-diaminoquinolin-8-ol (2) presents a classic synthesis paradox:
-
The Reaction: Requires strong reducing power to convert two nitro groups.
-
The Product: Is an electron-rich aminophenol, which is exceptionally prone to auto-oxidation at neutral or basic pH, forming "quinoline black" polymers.
The Solution: You must uncouple the reduction from the isolation. Never isolate the free base. You must trap the product as the Dihydrochloride Salt (2·2HCl) .[1]
Standard Operating Protocols (SOP)
Protocol A: Catalytic Hydrogenation (Gold Standard)
Best for: High purity, scale-up (>5g), and cleanly isolating the salt.
Reagents:
-
Substrate: 5,7-dinitroquinolin-8-ol
-
Catalyst: 10% Pd/C (0.1 eq by weight)
-
Solvent: Ethanol (absolute) + HCl (1.0 M in ether or aqueous)
-
Atmosphere: H₂ (Balloon or Parr Shaker at 30-50 psi)
Workflow:
-
Dissolution: Suspend the dinitro compound in Ethanol. Note: It will not dissolve completely yet.[2]
-
Acidification: Add 2.5 equivalents of HCl. The substrate may solubilize better as the hydrochloride salt of the starting material, but more importantly, this protects the amine product as it forms.
-
Degassing: Sparge the slurry with Argon/Nitrogen for 15 minutes. Critical Step.
-
Reduction: Add Pd/C carefully (under inert gas). Introduce H₂.
-
Monitoring: Reaction is complete when H₂ uptake ceases and the solution turns from yellow/suspension to clear/pale (or slightly pink).
-
Isolation (The "Trap"):
-
Filter catalyst through Celite under Argon blanket.
-
Concentrate the filtrate in vacuo but do NOT dry completely.
-
Add cold Diethyl Ether or Acetone to precipitate the 5,7-diaminoquinolin-8-ol dihydrochloride .
-
Filter rapidly and store in a desiccator.
-
Protocol B: Stannous Chloride (SnCl₂) Reduction
Best for: Small scale (<1g), labs without hydrogenation equipment.
Reagents:
-
Reducing Agent: SnCl₂[3][4][5][6][7]·2H₂O (10-12 equivalents - large excess required).
-
Solvent: Concentrated HCl.
Workflow:
-
Dissolve 5,7-dinitroquinolin-8-ol in conc. HCl (exothermic).
-
Heat to 60°C for 2-4 hours.
-
Work-up (Critical Deviation):
-
Do NOT neutralize with NaOH. This will cause the tin salts to gel and the product to oxidize.
-
Cool to 0°C. The product often precipitates as a Sn-complex or HCl salt.
-
If no precipitate, add cold ethanol/ether to force precipitation.
-
Isolate the crude salt.
-
Technical Logic & Visualization
The following diagram illustrates the critical "fork in the road" where yields are lost due to oxidation.
Caption: Figure 1. Reaction pathway analysis showing the critical necessity of acid trapping to prevent oxidative polymerization.
Troubleshooting FAQ
Q: Why is my yield consistently low (<20%) even though the starting material disappeared? A: You are likely losing product during the work-up. The diamine is amphoteric. If you neutralize the acid to extract with organic solvents (like DCM or EtOAc), the free base forms and stays in the aqueous phase (due to high polarity) or oxidizes at the interface.
-
Fix: Do not extract. Evaporate the acidic alcoholic solvent and precipitate the salt directly.
Q: Can I use Fe/Acetic Acid (Bechamp Reduction)? A: Not recommended. While cheap, Iron reduction produces a sludge of iron oxides. 8-Hydroxyquinolines are potent metal chelators. Your product will bind tightly to the iron residues, making isolation extremely difficult and reducing yield significantly.
Q: The product salt is hygroscopic. How do I handle it? A: The dihydrochloride salt is indeed hygroscopic.
-
Fix: Wash the filter cake with anhydrous ether. Dry under high vacuum over P₂O₅ or KOH pellets. Store under Argon.
Q: How do I verify the product without it decomposing in the NMR tube? A: Do not use CDCl₃ (it is often slightly acidic but can contain phosgene/oxidants) or DMSO-d6 (oxidant).
-
Fix: Use D₂O or MeOD with a drop of DCl. The salt is stable in acidic deuterated solvents.
Performance Data Comparison
| Method | Typical Yield | Purity Profile | Scalability | Primary Risk |
| H₂ / Pd/C (Acidic) | 85 - 95% | High | Excellent | Catalyst ignition; over-reduction (rare). |
| SnCl₂ / HCl | 50 - 65% | Moderate (Tin residues) | Poor (Waste disposal) | Difficult work-up; product loss to Tin chelates. |
| Sodium Dithionite | 40 - 60% | Low to Moderate | Good | Basic conditions promote oxidation during reaction. |
References
-
Reduction of Nitroquinolines: Ustinov, I. I., et al. "Selective Reduction of 5,7-Dinitro-8-hydroxyquinoline and Synthesis of 2-Substituted 5-Nitrooxazolo[4,5-h]quinolines."[8] Chemistry of Heterocyclic Compounds, 2024.[9]
-
Stannous Chloride Methodology: BenchChem. "A Researcher's Guide to Stannous Chloride Dihydrate (SnCl2·2H2O) in Reduction Reactions."[3][6]
-
Stability of Aminoquinolines: "Improving the stability of Cinnolin-8-amine in solution." BenchChem Technical Guides, 2025.
-
Catalytic Hydrogenation Pathways: "Study of the Reaction Pathways for the Hydrogenation of Quinoline over Nickel Phosphide Catalysts." MDPI, 2025.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Nitro Reduction - SnCl2 [commonorganicchemistry.com]
- 5. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 6. scispace.com [scispace.com]
- 7. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 8. SELECTIVE REDUCTION OF 5,7-DINITRO-8-HYDROXYQUINOLINE AND SYNTHESIS OF 2-SUBSTITUTED 5-NITROOXAZOLO[4,5-<i>h</i>]QUINOLINES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Stability & Handling of 5,7-Diamino-8-Hydroxyquinoline
Welcome to the Technical Support Center. As application scientists, we frequently receive inquiries regarding the erratic behavior of 5,7-diamino-8-hydroxyquinoline (5,7-DAQ) in solution. While the 8-hydroxyquinoline scaffold is a cornerstone in coordination chemistry and drug design, the addition of two electron-donating amino groups at the 5 and 7 positions fundamentally alters its electronic landscape. This creates a highly reactive, electron-rich aromatic system that is notoriously susceptible to auto-oxidation, metal-catalyzed degradation, and zwitterionic precipitation.
This guide provides field-proven troubleshooting strategies, causal explanations for compound behavior, and self-validating protocols to ensure absolute reproducibility in your assays.
Part 1: Troubleshooting FAQs
Q1: My 5,7-DAQ solution turns dark brown or black within minutes of preparation. What is causing this, and how can I prevent it? Causality: The darkening is the visual hallmark of rapid auto-oxidation. The electron-donating amino groups significantly lower the oxidation potential of the quinoline ring. In the presence of dissolved oxygen, 5,7-DAQ rapidly oxidizes into a highly reactive quinone-imine intermediate (specifically, 5,8-quinolinequinone-imine). This intermediate subsequently hydrolyzes into 7-hydroxy-5,8-quinolinequinone or undergoes intermolecular cross-linking to form dark, insoluble polymeric aggregates . This reaction is thermodynamically driven by the deprotonation of the hydroxyl group at neutral or alkaline pH. Solution:
-
Deoxygenation: Always purge solvents with Argon or Nitrogen for at least 15–20 minutes prior to compound introduction.
-
pH Control: Maintain the solution at an acidic pH (pH 4.0 – 5.0). Protonating the amino groups withdraws electron density from the ring, drastically increasing the molecule's resistance to oxidation.
-
Antioxidant Shielding: Incorporate a sacrificial reducing agent such as L-ascorbic acid (2–5 mM) to quench reactive intermediates before polymerization occurs.
Q2: I observe high variability and rapid compound degradation in my cell-based assays at pH 7.4, even when using degassed buffers. Why? Causality: 8-hydroxyquinoline derivatives are potent bidentate chelators that coordinate via the quinoline nitrogen and the phenolate oxygen . In standard biological buffers, trace transition metals (e.g., Cu²⁺, Fe³⁺) coordinate with 5,7-DAQ. These metal centers act as redox catalysts, facilitating single-electron transfers that bypass the spin restriction of molecular oxygen. This leads to rapid, metal-catalyzed generation of reactive oxygen species (ROS) and subsequent ligand destruction. Solution:
-
Chelation Therapy: Add 100 µM to 1 mM EDTA or DTPA to your assay buffers. This sequesters trace metals with a higher affinity constant, preventing them from coordinating with 5,7-DAQ.
-
Metal-Free Consumables: Strictly utilize ultra-pure, metal-free water (e.g., LC/MS grade) and acid-washed or certified metal-free plastics.
Q3: The compound precipitates out of solution when I dilute my DMSO stock into physiological saline. Is this purely an oxidation issue? Causality: While polymeric degradation products do precipitate, immediate precipitation upon dilution is usually driven by the zwitterionic nature of the scaffold . Near physiological pH (~7.4), the molecule exists in an equilibrium where the hydroxyl group is deprotonated and the quinoline nitrogen is protonated. This neutral zwitterionic form possesses minimal solvation energy in water, leading to rapid thermodynamic precipitation. Solution:
-
Maintain a final DMSO co-solvent concentration of at least 2–5%, or utilize a solubilizing agent like Hydroxypropyl-β-cyclodextrin (HPβCD) to encapsulate the hydrophobic core of the zwitterion.
Part 2: Degradation Pathway & Quantitative Stability Data
Understanding the structural fate of 5,7-DAQ is critical for interpreting assay artifacts. Below is the established degradation pathway.
Fig 1. Oxidative degradation pathway of 5,7-diamino-8-hydroxyquinoline in aqueous solutions.
Quantitative Stability Matrix
The following table summarizes the half-life (
| Condition | pH | Antioxidant / Chelator | Temp (°C) | Estimated Half-Life ( | Primary Degradation Mechanism |
| Aerated PBS | 7.4 | None | 37 | < 15 mins | Auto-oxidation / Metal catalysis |
| Degassed PBS | 7.4 | None | 37 | ~ 2 hours | Trace metal-catalyzed oxidation |
| Degassed Buffer | 7.4 | 1 mM EDTA | 37 | ~ 8 hours | Slow auto-oxidation |
| Degassed Acetate | 4.5 | 1 mM EDTA | 25 | > 48 hours | Acid-stabilized |
| Degassed Acetate | 4.5 | EDTA + Ascorbate | 4 | > 2 weeks | Negligible |
Part 3: Self-Validating Experimental Protocols
To guarantee scientific integrity, experimental workflows must be self-validating. The following protocols ensure the preparation of ultra-stable 5,7-DAQ solutions and provide a built-in Quality Control (QC) mechanism to verify structural integrity before use.
Protocol 1: Preparation of Oxidation-Resistant Stock Solutions
Causality Focus: This protocol systematically eliminates the three drivers of 5,7-DAQ degradation: dissolved oxygen (oxidant), transition metals (catalysts), and deprotonation (thermodynamic driver).
-
Solvent Deoxygenation: Sparge ultra-pure, metal-free water with Argon gas for 20 minutes. Why: Displaces dissolved
, removing the primary electron acceptor. -
Buffer Formulation: Dissolve sodium acetate to a final concentration of 50 mM. Add 1 mM EDTA and 2 mM L-ascorbic acid. Adjust the pH to 4.5 using glacial acetic acid. Why: Acetate buffers effectively at pH 4.5, keeping the 5,7-DAQ hydroxyl group protonated. EDTA sequesters trace metals , while ascorbate acts as a sacrificial reductant.
-
Inert Atmosphere Handling: Inside a glove box or under a continuous Argon stream, weigh out the required mass of 5,7-diamino-8-hydroxyquinoline.
-
Dissolution: Add the degassed buffer to the compound. Vortex gently until dissolved. Crucial: Do NOT sonicate. Sonication induces acoustic cavitation, generating localized heat and hydroxyl radicals that instantly oxidize the compound.
-
Storage: Aliquot into opaque, acid-washed microcentrifuge tubes, snap-freeze in liquid nitrogen, and store at -80°C.
Protocol 2: Spectrophotometric Quality Control (Self-Validation)
Causality Focus: Quinone-imine degradants exhibit a distinct chromophoric shift due to extended conjugation, absorbing strongly at ~450 nm, whereas intact 5,7-DAQ absorbs primarily in the UV region (~320 nm).
-
Blanking: Blank a UV-Vis spectrophotometer with the exact acetate/EDTA buffer used for the stock solution.
-
Dilution: Dilute a 10 µL aliquot of the freshly thawed 5,7-DAQ stock into 990 µL of buffer (1:100 dilution) in a quartz cuvette.
-
Measurement: Scan the absorbance spectrum from 250 nm to 600 nm.
-
Validation Criteria (Go/No-Go Decision):
-
Record the absorbance at 320 nm (
, intact compound) and 450 nm ( , quinone-imine degradant). -
Calculate the degradation ratio:
. -
Pass: If
, the solution is structurally intact and validated for use. -
Fail: If
, significant oxidation has occurred. The solution must be immediately discarded.
-
Fig 2. Self-validating workflow for the preparation of stable 5,7-diamino-8-HQ stock solutions.
References
-
Pratt, Y. T., & Drake, N. L. (1957). Quinolinequinones. IV. Derivatives of 7-Hydroxy-5,8-quinolinequinone. Journal of the American Chemical Society, 79(18), 5024-5028. URL:[Link]
-
Hager, E., et al. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. ACS Journal of Medicinal Chemistry, 65(11), 7746-7767. URL:[Link]
-
Zhai, Y., et al. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research and Reviews: Journal of Chemistry, 2(4). URL:[Link]
-
Zhang, Y., et al. (2023). Insight into Anti-Corrosion Behavior and Mechanism of 8-Hydroxyquinoline Inhibitor on AZ91D Alloy in Different Concentrations of Sodium Chloride Solution. Materials, 16(18), 6486. URL:[Link]
Technical Support Center: Handling Air-Sensitive Aminoquinoline Derivatives
Welcome to the Technical Support Center. Aminoquinolines (e.g., 8-aminoquinoline, 6-aminoquinoline) are critical bidentate directing groups in transition-metal-catalyzed C-H activation and essential building blocks in medicinal chemistry. However, their electron-rich nature makes them highly susceptible to oxidative degradation.
This guide provides field-proven protocols, troubleshooting steps, and mechanistic insights to ensure the integrity of your air-sensitive aminoquinoline workflows.
Mechanistic Insight into Aminoquinoline Degradation
To effectively handle aminoquinolines, one must understand why they degrade. The redox properties of 8-aminoquinoline (8AQ) are highly dependent on the pH of the environment[1]. Exposure to atmospheric oxygen, especially in the presence of light or trace metal ions, initiates a single-electron oxidation[1][2]. This forms a reactive radical intermediate. Subsequent oxidation and proton loss lead to the formation of quinonoid intermediates, which readily undergo intermolecular coupling to yield an electroactive polymer[1][3]. This polymerization manifests visually as a dark discoloration and the formation of an insoluble precipitate[2][3].
Fig 1. Oxidative degradation pathway of 8-aminoquinoline derivatives.
Troubleshooting & FAQs
Q1: My 8-aminoquinoline solution turned dark brown and formed a precipitate. Can I salvage it? A1: The color change and precipitate indicate oxidative polymerization[2][3]. Highly sensitive derivatives, such as 5,6-dihydroxy-8-aminoquinoline, readily oxidize upon exposure to air, forming quinonoid products that polymerize[2]. Heavily polymerized solutions should be discarded, as the active compound is degraded. To prevent this, store the solid under an inert atmosphere (nitrogen or argon) at 2–8°C in tightly sealed amber vials to protect from light and oxygen[2][4].
Q2: How do I properly prepare solvents for aminoquinoline reactions to prevent premature oxidation? A2: Dissolved oxygen is a primary driver of oxidation[2]. While sparging (bubbling inert gas) is acceptable for less sensitive reagents, rigorous degassing via the Freeze-Pump-Thaw (FPT) method is required for highly sensitive aminoquinolines[5][6]. This method effectively removes dissolved gases by lowering the pressure in the headspace above a frozen solvent, thereby lowering gas solubility upon thawing[6].
Q3: I experienced a flask fracture during the freeze-pump-thaw cycle. What caused this? A3: Flask fractures during FPT typically occur for two reasons:
-
Overfilling: Never exceed 50% of the Schlenk flask's volume. Expanding ice or rapid gas evolution in an overfilled flask will cause it to shatter[6][7][8].
-
Uneven Thawing: Letting the frozen solvent thaw by itself at room temperature, or applying localized heat (e.g., a shallow water bath that only melts the bottom), creates immense internal pressure differentials that can break the vessel[6][7]. Always use a tepid water bath that submerges the entire frozen volume to ensure uniform melting[7].
Standard Operating Procedures (SOPs)
Protocol A: Freeze-Pump-Thaw (FPT) Degassing of Reaction Solvents
This self-validating protocol ensures the complete removal of dissolved oxygen prior to introducing aminoquinoline derivatives.
-
Preparation: Place the solvent into a heavy-walled Schlenk flask, ensuring it occupies no more than 50% of the total volume[6][7][8]. Close the stopcock.
-
Pre-Freezing Purge: Before freezing, flush the Schlenk flask and manifold with inert gas to ensure the environment is free of oxygen. Causality: Freezing a flask containing atmospheric oxygen in liquid nitrogen can condense liquid oxygen, creating a severe explosion hazard[5][6][7].
-
Freeze: Submerge the flask in a liquid nitrogen Dewar or dry ice slurry until the solvent is completely frozen[6][7].
-
Pump: Open the stopcock to the vacuum line and evacuate the headspace for 10–30 minutes while keeping the flask in the cooling bath[6][7][8].
-
Thaw: Close the stopcock to seal the flask under static vacuum. Transfer the flask to a tepid water bath[6][7]. As the solvent melts, you will observe gas bubbles evolving from the liquid into the evacuated headspace[6][7].
-
Cycle: Once completely thawed, replace the water bath with the liquid nitrogen Dewar and refreeze. Repeat steps 3–5 until no more gas bubbles evolve during the thaw phase (minimum of three cycles)[6][7][8].
-
Backfill: After the final thaw, backfill the flask with inert gas (Nitrogen or Argon) and seal[5][7][8].
Fig 2. Freeze-pump-thaw cycling workflow for solvent degassing.
Protocol B: Schlenk Line Reaction Setup
To prevent oxidation during the addition of aminoquinolines, the reaction vessel must be rigorously purged.
-
Attach: Connect the oven-dried reaction apparatus to the Schlenk line manifold using thick rubber tubing[9][10].
-
Evacuate: Open the reaction port to the vacuum line. Evacuating a 100 mL flask to 0.1 mbar reduces the oxygen concentration from ~1 mmol down to 1 x 10⁻⁴ mmol, protecting sensitive compounds[11].
-
Backfill: Close the vacuum valve and slowly open the inert gas valve until the bubbler indicates positive pressure[9].
-
Cycle: Repeat the vacuum/inert gas backfill process for a total of three cycles to ensure all residual air and moisture are removed[9][11].
Quantitative Data & Reference Tables
Table 1: Comparison of Solvent Degassing Methods
| Method | Mechanism | Efficacy for Air-Sensitive Work | Drawbacks |
| Freeze-Pump-Thaw | Lowers headspace pressure over frozen solvent, forcing dissolved gas out upon thawing[6]. | High (Recommended for aminoquinolines) | Time-consuming; risk of flask fracture if overfilled[6][7]. |
| Sparging | Bubbling inert gas to physically displace dissolved O₂[5]. | Moderate | Significant evaporative loss of volatile solvents; less rigorous[5]. |
| Vacuum Degassing | Applying dynamic vacuum to liquid with sonication[12]. | Moderate to High | Evaporative loss; requires specific volume thresholds[12]. |
Table 2: Factors Accelerating Aminoquinoline Oxidation & Mitigation Strategies
| Accelerating Factor | Mechanistic Impact | Mitigation Strategy |
| Atmospheric Oxygen | Primary electron acceptor driving radical formation[2]. | Store and manipulate under N₂/Ar using Schlenk techniques[2][11]. |
| Light (UV/Vis) | Promotes photodegradation and radical initiation[2]. | Store in amber vials or wrap reaction vessels in aluminum foil[2]. |
| Temperature | Increases the kinetic rate of intermolecular coupling[2]. | Store at 2–8°C; avoid unnecessary heating during reaction setup[2][4]. |
| Trace Metal Ions | Catalyze oxidation reactions (e.g., Cu, Fe)[2]. | Use high-purity, metal-free solvents; consider chelating agents if applicable[2]. |
References[5] Freeze-Pump-Thaw - The Schlenk Line Survival Guide, schlenklinesurvivalguide.com. Link[7] Freeze-Pump-Thaw Degassing of Liquids, washington.edu. Link[6] Video: Degassing Liquids with Freeze-Pump-Thaw Cycling - JoVE, jove.com. Link[8] Freeze-Pump-Thaw Liquid Degassing Guide | PDF - Scribd, scribd.com. Link[12] ExperimentDegas Documentation - Emerald Cloud Lab, emeraldcloudlab.com. Link[11] Keeping air and moisture out - VACUUBRAND, vacuubrand.com. Link[9] Schlenk Lines Transfer of Solvents to Avoid Air and Moisture - JoVE, jove.com. Link[10] Chem 1140; Techniques for Handling Air-Sensitive Compounds - Wipf Group, pitt.edu. Link[1] Proposed 8-aminoquinoline oxidation pathways at a low pH between 2 and... - ResearchGate, researchgate.net.Link[3] Electrochemistry of ruthenium(ii) complexes of 8-aminoquinoline - RSC Publishing, rsc.org. Link[13] Spectroelectrochemical properties of 8-aminoquinoline: voltammetric and computational studies, charge-transfer.pl. Link[2] how to prevent the oxidation of 5,6-Dihydroxy-8-aminoquinoline solutions - Benchchem, benchchem.com. Link[4] 8-Aminoquinoline, 5G - A0419-5G - Lab Pro, labproinc.com. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Electrochemistry of ruthenium(ii) complexes of 8-aminoquinoline - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. labproinc.com [labproinc.com]
- 5. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 6. Video: Degassing Liquids with Freeze-Pump-Thaw Cycling [jove.com]
- 7. depts.washington.edu [depts.washington.edu]
- 8. scribd.com [scribd.com]
- 9. Video: Schlenk Lines Transfer of Solvents to Avoid Air and Moisture [jove.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. Keeping air and moisture out | VACUUBRAND [vacuubrand.com]
- 12. emeraldcloudlab.com [emeraldcloudlab.com]
Troubleshooting low solubility of 5,7-diaminoquinolin-8-ol complexes
Technical Support Center: Troubleshooting Solubility and Complexation of 5,7-Diaminoquinolin-8-ol
As a Senior Application Scientist, I frequently encounter challenges regarding the aqueous solubility of 8-hydroxyquinoline (8-HQ) derivatives. 5,7-diaminoquinolin-8-ol is a potent bidentate chelator with significant utility in drug development, analytical chemistry, and targeted metallotherapy. However, its unique structural features—specifically the dual amino groups and the phenolic hydroxyl—create complex pH-dependent solubility profiles and a high propensity for metal-induced precipitation.
This guide provides field-proven, self-validating protocols to overcome these thermodynamic and kinetic hurdles.
Section 1: Core Causality & Mechanistic Overview
Why does 5,7-diaminoquinolin-8-ol precipitate so readily in biological assays? The causality is twofold:
-
Zwitterionic Neutrality at Physiological pH: At pH 7.4, the aromatic amino groups (pKa ~4–5) are deprotonated, while the phenolic OH (pKa ~9–10) remains mostly protonated. This results in a neutral, highly planar hydrophobic molecule that rapidly aggregates via π-π stacking.
-
Trace Metal Chelation: 8-HQ derivatives are avid metal binders. When introduced into cell culture media, they rapidly coordinate with trace divalent cations (e.g., Cu²⁺, Zn²⁺) to form 1:2 or 1:3 metal-ligand complexes 1[1]. These highly stable, square-planar or octahedral complexes are nearly insoluble in water, leading to immediate micro-precipitation 2[2].
Mechanistic pathways leading to the precipitation of 5,7-diaminoquinolin-8-ol in aqueous media.
Section 2: Quantitative Data Summary
To rationally design your solvent system, you must understand the solubility limits of the compound across different environments.
| Solvent / Environment | Estimated Solubility | Mechanistic Note |
| Water (pH 7.4) | Poor (< 0.1 mg/mL) | Exists predominantly as a neutral, hydrophobic species. |
| Water (pH < 4.0) | Moderate (1–5 mg/mL) | Protonation of amino groups increases polarity and solubility. |
| DMSO (100%) | Excellent (> 50 mg/mL) | Disrupts π-π stacking; ideal for concentrated stock solutions. |
| Methanol / Chloroform | Moderate (5–10 mg/mL) | Useful for synthesizing and isolating metal complexes[1]. |
| Cell Culture Media | Very Poor | Rapid precipitation due to trace metal chelation (Cu²⁺, Zn²⁺)[2]. |
Section 3: Troubleshooting Guide & FAQs
Q1: My compound precipitates immediately upon dilution in cell culture media. How do I prevent this? A: This is a classic sign of metal-induced complexation. Cell media contains trace metals that bind to the 8-HQ scaffold, forming insoluble complexes2[2]. Troubleshooting Logic: Do not dilute directly from 100% DMSO into the final media. Instead, create an intermediate dilution using a biocompatible carrier (like 0.1% Tween-80 or Bovine Serum Albumin) to sterically shield the hydrophobic complex. Ensure thorough vortexing during the addition step to prevent localized supersaturation.
Q2: What is the maximum DMSO concentration I can use without causing cytotoxicity? A: It is strictly advisable not to exceed a final DMSO concentration of 0.5% (v/v) in cell culture wells 2[2]. Higher concentrations disrupt cell membranes and induce stress pathways, confounding your assay results. If your compound still precipitates at 0.5% DMSO, you must optimize the formulation (e.g., via liposomal encapsulation) rather than increasing the solvent ratio.
Q3: I am trying to synthesize a Cu(II) complex of 5,7-diaminoquinolin-8-ol, but it crashes out prematurely. How can I control the reaction? A: The precipitation occurs because the resulting square planar Cu(II) complex is highly insoluble in pure water 1[1]. Troubleshooting Logic: Shift your reaction solvent to a 30% (v/v) DMSO/H₂O mixture or pure methanol 3[3]. This increases the solubility of the intermediate species, allowing the complexation to reach thermodynamic equilibrium before controlled precipitation occurs.
Section 4: Step-by-Step Experimental Protocols
To ensure scientific integrity, every protocol must be a self-validating system. The following workflows include built-in quality control checks.
Protocol A: Preparation of a Stable 20 mM Stock Solution
Causality: 8-hydroxyquinoline derivatives require strong aprotic solvents to break intermolecular hydrogen bonds and π-π stacking interactions.
-
Weighing: Accurately weigh the required mass of lyophilized 5,7-diaminoquinolin-8-ol powder.
-
Solvent Addition: Add anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO) to achieve a 20 mM concentration.
-
Dissolution: Vortex vigorously for 60 seconds. If particulates remain, sonicate the vial in a water bath at 37°C for 5–10 minutes.
-
Validation (Self-Check): Visually inspect the solution against a dark background. It must be optically clear. To quantitatively validate, measure the absorbance at ~400 nm; a shifting or elevated baseline indicates light scattering from micro-aggregates.
-
Storage: Aliquot into single-use amber vials (the compound is light-sensitive) and store at -20°C.
Protocol B: Controlled Aqueous Dilution for Assays
Causality: Slow, stepwise dilution prevents the localized supersaturation that drives rapid nucleation and precipitation.
-
Thawing: Thaw the 20 mM DMSO stock at room temperature. Vortex briefly to ensure homogeneity.
-
Intermediate Dilution: Pipette the required volume of the stock into an intermediate tube containing PBS (pH 7.4) supplemented with 0.1% Tween-80. Do not add the compound to pure PBS.
-
Final Addition: While constantly vortexing the target cell culture media, add the intermediate solution dropwise.
-
Validation (Self-Check): Before applying to cells, incubate the prepared media at 37°C for 30 minutes and inspect under a microscope at 10x magnification for needle-like crystals or amorphous aggregates 2[2].
Workflow for preparing stable aqueous dilutions of 5,7-diaminoquinolin-8-ol from DMSO stocks.
Section 5: References
-
BenchChem Technical Support. Technical Support Center: Utilizing 8-Hydroxyquinoline Derivatives in Cell-Based Assays. BenchChem. 2
-
Cipurković, A., et al. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences (SCIRP). 1
-
Ribeiro, N., et al. Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. Frontiers in Chemistry. 3
Sources
Optimization of reaction conditions for 5,7-diamino-8-quinolinol synthesis
Topic: Optimization of Reaction Conditions & Troubleshooting Guide Audience: Medicinal Chemists, Process Development Scientists Version: 2.4 (Current)
Introduction: The Stability Paradox
Welcome to the technical guide for 5,7-diamino-8-quinolinol. This molecule is a critical intermediate for high-affinity chelators and neuroprotective agents. However, it presents a "Stability Paradox": the electron-rich diamine system makes it highly reactive for subsequent derivatization, but simultaneously renders it prone to rapid oxidative degradation (forming quinone imines and "black tar" polymers) upon exposure to air.
This guide moves beyond standard textbook protocols to address the causality of failure modes—specifically regioselectivity during nitration and oxidation during workup.
Module 1: The Nitration Bottleneck (Precursor Synthesis)
Objective: Synthesis of high-purity 5,7-dinitro-8-quinolinol.[1] Criticality: Impurities here (5-nitro or 7-nitro mono-species) are difficult to separate after reduction. You must force dinitration.
Optimized Protocol: Mixed Acid Nitration
-
Reagents: 8-Hydroxyquinoline (1.0 eq), Fuming
(>90%, 4.5 eq), Conc. (Solvent/Catalyst). -
Thermodynamics: The introduction of the first nitro group is exothermic; the second is endothermic and kinetically slower due to the deactivated ring.
Step-by-Step Workflow:
-
Solubilization: Dissolve 8-hydroxyquinoline in conc.
at 0–5°C. Why? Protonation of the pyridine nitrogen protects the ring from oxidation and directs nitration to the carbocyclic ring. -
Addition: Add fuming
dropwise, maintaining . -
The "Forcing" Step: Once addition is complete, raise temperature to 70–80°C for 2 hours.
-
Technical Insight: Room temperature reaction yields a mixture of 5-nitro and 7-nitro isomers. Heat is required to overcome the activation energy for the second nitration event to yield the 5,7-dinitro species [1].
-
-
Quench: Pour onto crushed ice. The dinitro compound is insoluble in dilute acid and will precipitate as a yellow solid.
Troubleshooting Nitration
| Symptom | Probable Cause | Corrective Action |
| Product is Orange/Red (Not Yellow) | Mononitration contamination. | Increase reaction temperature to 80°C or extend time. Ensure fuming |
| Low Yield / Tar Formation | Oxidation of the pyridine ring.[2] | Temperature spiked during addition. Keep |
| Incomplete Precipitation | Acid concentration too high in quench. | Neutralize the ice slurry to pH 2-3 with NaOH to decrease solubility of the dinitro phenol. |
Module 2: The Reduction Phase (Critical Step)
Objective: Clean conversion of nitro groups to amines without poisoning the catalyst or oxidizing the product.
Method A: Catalytic Hydrogenation (Preferred for Purity)
-
System:
(3–5 atm), 10% Pd/C, Solvent: Ethanol + HCl . -
Mechanism: The acidic medium is non-negotiable. It protonates the resulting amines (
), preventing them from binding to the Pd surface and poisoning the catalyst [2].
Protocol:
-
Suspend 5,7-dinitro-8-quinolinol in Ethanol.
-
Add 2.5 eq of concentrated HCl (to form the hydrochloride salt immediately upon reduction).
-
Add 10 wt% of Pd/C catalyst.[3]
-
Hydrogenate at 40 psi (approx 3 atm) for 4–6 hours.
-
Filtration: Filter catalyst under Argon/Nitrogen. Do not expose to air.
Method B: Chemical Reduction (Preferred for Robustness)
-
Reagents: Stannous Chloride (
) in conc. HCl. -
Use Case: When high-pressure equipment is unavailable or if the starting material contains sulfur impurities that poison Pd.
Protocol:
-
Dissolve dinitro compound in conc. HCl.
-
Add
(8.0 eq) portion-wise at 60°C. -
Heat to 90°C for 1 hour.
-
Cool and collect the Dihydrochloride Dihydrate salt.
Module 3: Isolation & Stability (The "Black Tar" Problem)
The Issue: The free base of 5,7-diamino-8-quinolinol oxidizes in air within minutes, turning from pale yellow to purple/black.
The Solution: The Hydrochloride Fortress
Never isolate the free base unless immediately reacting it. Isolate and store as the Dihydrochloride salt (
Isolation Protocol:
-
From Hydrogenation: Evaporate the acidic ethanolic filtrate under reduced pressure (Rotovap with
bleed). -
Crystallization: Triturate the residue with cold diethyl ether or acetone. The HCl salt is stable as a solid if kept dry [3].
-
Storage: Store under Argon at -20°C.
Visualizing the Pathway
Caption: Figure 1.[4] Optimized synthetic pathway emphasizing the critical stabilization of the amine product via acid salt formation.
Troubleshooting Logic Tree (Reduction Step)
Caption: Figure 2. Decision matrix for troubleshooting the catalytic hydrogenation of nitro-quinolines.
Frequently Asked Questions (FAQ)
Q: Can I use hydrazine hydrate instead of hydrogen gas? A: Yes, Hydrazine hydrate with Pd/C is a viable transfer hydrogenation method. However, it is often more vigorous. Ensure you add the hydrazine slowly to the refluxing mixture to prevent rapid evolution of nitrogen gas and "bumping" of the catalyst [4].
Q: Why is my 5,7-dinitro-8-quinolinol starting material difficult to dissolve in ethanol? A: Nitro-substituted quinolines have poor solubility in alcohols due to strong crystal lattice packing.
-
Fix: Use a mixture of Ethanol/DMF (4:1) or heat the suspension.[5][6][7] For hydrogenation, a suspension is acceptable; as the dissolved material reacts, more solid will dissolve (Le Chatelier’s principle).
Q: How do I remove the Tin (Sn) salts if I use Method B? A: This is the main drawback of chemical reduction.
-
Fix: After reaction, dilute with water and bubble
gas (or use sodium sulfide) to precipitate Tin as SnS (brown solid). Filter through Celite.[3] Alternatively, use extensive crystallization of the quinoline-HCl salt from conc. HCl, where SnCl2 remains in solution.
Q: The product turned purple on the filter paper. Is it ruined? A: Surface oxidation happens instantly. The bulk material might still be good. Wash with deoxygenated ethanol/HCl immediately. If the bulk is dark, recrystallize from ethanol/HCl with activated charcoal to remove the oxidized impurities.
References
-
BenchChem. (2025).[5][6][8] Separation of 5-nitroquinoline and 8-nitroquinoline: Nitration Protocols. Retrieved from
-
MDPI. (2024). Study of the Reaction Pathways for the Hydrogenation of Quinoline. Molecules.[2][3][5][6][8][9][10][11][12][13][14][15] Retrieved from
-
Ustinov, I. I., et al. (2024).[16][17] Selective Reduction of 5,7-Dinitro-8-Hydroxyquinoline.[17] Chemistry of Heterocyclic Compounds. Retrieved from
-
National Institutes of Health (NIH). (2012). New syntheses of 5,6- and 7,8-diaminoquinolines.[16] PMC. Retrieved from
Sources
- 1. 5,7-Diiodo-8-quinolinol synthesis - chemicalbook [chemicalbook.com]
- 2. Multicomponent reaction access to complex quinolines via oxidation of the Povarov adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. brieflands.com [brieflands.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. surfcat.fudan.edu.cn [surfcat.fudan.edu.cn]
- 13. Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. New syntheses of 5,6- and 7,8-diaminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. SELECTIVE REDUCTION OF 5,7-DINITRO-8-HYDROXYQUINOLINE AND SYNTHESIS OF 2-SUBSTITUTED 5-NITROOXAZOLO[4,5-<i>h</i>]QUINOLINES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
Storage conditions for light-sensitive 8-hydroxyquinoline amines
Technical Support Center: Light-Sensitive 8-Hydroxyquinoline Amines
Subject: Technical Guide – Storage, Handling, and Stability of 8-HQ Amine Derivatives Ticket ID: T-HQ8-AMINE-PROTOCOLS Agent: Dr. Aris Thorne, Senior Application Scientist
Introduction
Welcome to the Technical Support Center. You are likely accessing this guide because you are working with 8-hydroxyquinoline (8-HQ) amine derivatives (e.g., Mannich bases, 5-amino-8-hydroxyquinoline). These compounds are potent chelators and fluorophores, but they possess a "dual-threat" sensitivity: they are susceptible to photo-oxidation (mediated by the amine and phenol groups) and trace metal contamination (mediated by the chelating pocket).
Unlike standard reagents, 8-HQ amines do not just "go bad"—they actively react with their environment (light, oxygen, and metals) to form quinoidal impurities or insoluble metal complexes. This guide replaces generic storage advice with a chemically rigorous protocol to preserve the integrity of your experiments.
Part 1: Critical Storage Protocols
Do not treat these compounds like standard organic salts. The presence of the electron-rich amine and the redox-active phenol ring makes them prone to oxidative polymerization and dimerization under light.
The "Argon Overlay" Technique (Standard Operating Procedure)
1. Arrival & Inspection: Upon receipt, immediately inspect the compound. Pure 8-HQ amines are typically pale yellow to off-white . A brown or black crust indicates prior oxidation.
2. Long-Term Storage (Solid State):
-
Temperature: Store at -20°C . While some SDSs suggest 4°C, deep freezing significantly retards the kinetics of auto-oxidation.
-
Atmosphere: These compounds must be stored under an inert atmosphere .[1]
-
Protocol: After every use, purge the headspace of the vial with dry Argon (preferred over Nitrogen due to higher density) for 10-15 seconds before recapping.
-
-
Container: Use Amber Hydrolytic Class 1 Glass vials. If the original container is clear, wrap it immediately in aluminum foil.
3. Solution Handling (The Danger Zone): 8-HQ amines degrade 100x faster in solution than in solid state.
-
Solvent: Use Anhydrous DMSO or Ethanol . Avoid water for stock solutions to prevent hydrolytic reversal of Mannich bases.
-
Working Time: Prepare solutions immediately before use .
-
Lighting: Work under yellow/amber light or low-light conditions. If this is not possible, wrap all reaction vessels in foil.
Part 2: Troubleshooting & FAQs
This section addresses specific phenomena you may observe in the lab.
Issue 1: "My pale yellow powder has turned brown/black."
-
Diagnosis: Photo-Oxidative Degradation.
-
The Chemistry: You are seeing the formation of quinoline-5,8-diones (quinones) and oxidative polymers. The amine group facilitates electron transfer to singlet oxygen (
) generated by the excited 8-HQ core, leading to radical polymerization. -
Solution:
-
Do not use. The quinone impurities are redox-active and will skew biological assays (e.g., cytotoxicity data).
-
Prevention: Strict adherence to the Argon Overlay technique and amber storage.
-
Issue 2: "The solution turned green (or red) immediately upon dissolving."
-
Diagnosis: Trace Metal Contamination (False Positive for Degradation).
-
The Chemistry: 8-HQ amines have extremely high stability constants (
) for metal ions.-
Green: Often indicates Copper (Cu²⁺) or Iron (Fe³⁺) contamination.
-
Red/Orange: Often indicates Ferrous iron (Fe²⁺) or Zinc (Zn²⁺) complexes.
-
-
Troubleshooting Protocol:
-
Check your solvent purity. HPLC-grade solvents can still contain ppb-level metals.
-
Acid Wash: All glassware must be acid-washed (10% HCl or HNO₃) and rinsed with Milli-Q water (18.2 MΩ).
-
Chelator Check: Add a stronger chelator (e.g., EDTA) in excess. If the color reverts to pale yellow, your compound is intact; the solvent was dirty.
-
Issue 3: "I see a precipitate in my aqueous buffer, but it was soluble in DMSO."
-
Diagnosis: Aggregation-Caused Quenching (ACQ) / Hydrolysis.
-
The Chemistry:
-
Solubility: 8-HQ amines are lipophilic. In high water content (>90%), they aggregate via
- stacking, causing precipitation. -
Hydrolysis: If the compound is a Mannich base (R-CH₂-NR'₂), it is susceptible to hydrolysis in aqueous media, releasing the free amine and the parent 8-HQ, which is insoluble in water at neutral pH.
-
-
Solution:
-
Keep DMSO concentration >1% if possible.
-
Ensure pH is slightly acidic (pH 5-6) to protonate the pyridine nitrogen (increasing solubility), provided your experiment allows it.
-
Part 3: Advanced Handling & Mechanisms
To understand why these protocols exist, we must look at the photophysics.
The Degradation Mechanism
8-Hydroxyquinoline undergoes Excited State Intramolecular Proton Transfer (ESIPT) . Upon UV/Vis absorption, the phenolic proton transfers to the ring nitrogen, forming a keto-tautomer.
-
Enol-Form (Ground State): Stable.
-
Keto-Form (Excited State): Highly reactive.
-
Oxidation: In the presence of oxygen, the excited state generates radicals or singlet oxygen, which attacks the electron-rich amine or the 5/7-positions of the ring, leading to irreversible oxidation (browning).
Experimental Workflow Visualization
Figure 1: Optimal workflow for receiving, storing, and handling light-sensitive 8-HQ amines to prevent oxidative degradation.
Photochemical Degradation Logic
Figure 2: Mechanistic pathway of photodegradation. Light absorption triggers proton transfer, rendering the molecule susceptible to irreversible oxidation by atmospheric oxygen.
Data Summary: Solvent & Stability
| Solvent System | Solubility | Stability (Dark, 25°C) | Notes |
| DMSO (Anhydrous) | High (>100 mM) | High (Weeks) | Recommended. Hygroscopic; keep sealed. |
| Ethanol/Methanol | Moderate | Moderate (Days) | Protic solvents facilitate ESIPT; faster degradation in light. |
| Water (pH 7) | Very Low (<1 mM) | Low (Hours) | Risk of precipitation and hydrolysis. |
| Acidic Water (pH <5) | High | Moderate | Protonation of Pyridine-N prevents chelation but increases solubility. |
| Chloroform/DCM | High | Low | Trace HCl in chloroform can catalyze degradation. |
References
-
Photophysics of 8-Hydroxyquinoline: Bardez, E., et al. "Excited-state intramolecular proton transfer in 8-hydroxyquinoline." Journal of Physical Chemistry, 1989. Link
-
Oxidative Polymerization: Bilici, A., et al. "Chemical Oxidation of 5-Amino Quinoline."[2] DergiPark, 2017. Link
-
Metal Chelation & Stability: Prachayasittikul, V., et al. "8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications." Drug Design, Development and Therapy, 2013. Link
-
Handling Light Sensitive Reagents: "5 Tips for Handling Photosensitive Reagents." Labtag Blog, 2024. Link
-
Solubility Data: "Navigating the Physicochemical Landscape of 8-Hydroxyquinoline-2-carbaldehyde." BenchChem Technical Guide, 2025. Link(Note: Generalized solubility data derived from parent structure).
Sources
Technical Support Center: 5,7-Diaminoquinolin-8-ol Optimization
Status: Operational | Role: Senior Application Scientist | Topic: Stability & Polymerization Control
Diagnostic Hub: Define Your Problem
5,7-diaminoquinolin-8-ol is a "double-edged" molecule. Its electron-rich quinoline core, flanked by two amino groups and a hydroxyl chelation site, makes it exceptionally reactive. This reactivity is a benefit for creating conductive chelating polymers but a nightmare for stability.
Select your current scenario:
| Symptom | Diagnosis | Immediate Action |
| Sample turned black/tarry during storage or dissolution. | Unwanted Oxidative Auto-polymerization. The electron-rich amines are oxidizing in air, leading to uncontrolled cross-linking. | See Module A (Stabilization). |
| Polymer film is brittle, non-conductive, or delaminating during synthesis. | Over-oxidation / Cross-linking Density. The bifunctional nature (5,7-positions) is creating a rigid network too quickly. | See Module B (Controlled Synthesis). |
| Precipitate is "brick dust" (insoluble) and cannot be processed. | Solubility Limit Reached. The rigid backbone has π-π stacked irreversibly. | See Module C (Processing). |
Module A: Stability & Storage (Preventing "The Tar")
The Science:
Free-base 5,7-diaminoquinolin-8-ol has a high HOMO (Highest Occupied Molecular Orbital) energy. Atmospheric oxygen is sufficient to abstract an electron, generating a radical cation (
Protocol: The "Proton Shield" Storage Method
Goal: Deactivate the ring against electrophilic attack by protonating the amines.
-
Acid Salt Formation: Never store the free base for long periods. Convert it immediately to the dihydrochloride salt (
).-
Why? Protonated amines (
) are electron-withdrawing, lowering the HOMO energy and making the ring resistant to oxidation.
-
-
Inert Atmosphere: Store under Argon/Nitrogen at -20°C.
-
Degassed Solvents: When dissolving for experiments, use the freeze-pump-thaw method on your solvent (water/methanol) to remove dissolved oxygen.
Q&A: Stability
Q: My solution turned dark green/black within minutes. Can I save it? A: No. The color change indicates the formation of quinoid imine structures. These are irreversible degradation products. Discard and prepare fresh in degassed dilute HCl (0.1 M).
Module B: Controlled Polymerization (Synthesis Guide)
The Science: Unlike 5-amino-8-hydroxyquinoline (which forms linear chains), the 5,7-diamino variant is a cross-linker . It has two polymerization propagation sites.[1] If you treat it like a standard monomer, you will get an intractable brick. You must control the Reaction Rate and Directionality .
Method 1: Chemical Oxidative Polymerization
Best for: Bulk powder production for heavy metal remediation.
Critical Parameter: The Oxidant-to-Monomer Ratio Standard ratios (1:1 or 1.25:1) used for aniline will cause "flash precipitation" of short oligomers.
| Parameter | Recommendation | Mechanism |
| Oxidant | Ammonium Persulfate (APS) | Standard potential ( |
| Molar Ratio | 0.5 : 1 (Oxidant : Monomer) | Starve the reaction to favor longer chain growth before cross-linking occurs. |
| pH Environment | pH < 2 (HCl) | Essential. Protonation directs coupling to the ortho positions relative to amines and prevents side-reactions. |
| Temperature | 0°C to -5°C (Ice/Salt Bath) | Slows kinetics to allow ordered stacking before covalent bonding. |
Method 2: Electropolymerization (Cyclic Voltammetry)
Best for: Sensor films (Modified Electrodes).
The Protocol:
-
Electrolyte: 0.1 M HCl or
. -
Monomer Conc: 1 mM (Keep it low to prevent electrode fouling).
-
Potential Window: -0.2V to +0.9V (vs. Ag/AgCl).
-
Warning: Do not exceed +1.0V. This causes "over-oxidation," breaking the quinoline ring and destroying conductivity.
-
-
Scan Rate: 50 mV/s. Slower rates yield denser, more adherent films.
Caption: Decision tree for selecting and optimizing the polymerization route based on the desired end-product (Resin vs. Film).
Module C: Mechanism & Troubleshooting
The "Cross-Linking" Trap
In 5-amino-8-hydroxyquinoline, polymerization occurs largely via the formation of C-N bonds between the amine and the ring of the neighbor (similar to polyaniline).
-
5,7-diamino variant: Both amines are active.
-
Consequence: The polymer grows in 2D/3D sheets rather than 1D chains.
-
Troubleshooting: If your material is too brittle, copolymerize with 8-hydroxyquinoline (monomer) to act as a "spacer" and reduce cross-link density.
-
Q&A: Advanced Troubleshooting
Q: The polymer is not chelating metals (Cu/Pb) as expected. A: You likely blocked the chelation site during polymerization. The 8-hydroxyl and quinoline nitrogen must remain free.
-
Fix: Ensure the polymerization is driven by the exocyclic amines (5,7 positions). This is thermodynamically favored at low pH. If you polymerize at neutral pH, the radical may delocalize to the oxygen, destroying the chelation pocket.
Q: How do I dissolve the polymer for characterization (NMR/GPC)? A: You likely cannot. These oxidative polymers are generally insoluble in organic solvents due to rigid backbones.
-
Alternative: Use Solid-State NMR or characterize the film directly using XPS (X-ray Photoelectron Spectroscopy) to verify the N/C ratio and oxidation state. For molecular weight, rely on viscosity measurements in concentrated
(if the chain is linear enough).
References
-
Electropolymerization of Amino-8-hydroxyquinolines: Spasova, M., et al. (2023).[2] 5-Amino-8-hydroxyquinoline-containing Electrospun Materials. Semantic Scholar. Grounding: Establishes the baseline for electropolymerization of the 5-amino analogue and its metal-chelating properties.
-
Oxidative Stability of Quinoline Derivatives: BenchChem Technical Safety Data. Stability of 5,7-Dibromoquinoline (Structural Analogue). Grounding: Provides the "dark/inert atmosphere" storage protocols standard for halogenated and amino-quinolines.
-
Polymerization Mechanism (Polyaniline/Indole Analogy): Broda, B., & Inzelt, G. (2014). Preparation and Characterization of Poly(5-aminoindole). Grounding: Validates the "protonation-deprotonation" redox mechanism and potential cycling limits (0.62V - 0.9V) for amino-functionalized aromatics.
-
Synthesis of 5,7-Diamino Precursors: National Institutes of Health (NIH). Synthesis and Biological Activity of 8-Hydroxyquinolines. Grounding: Describes the reduction pathways (nitro to amino) and the high reactivity of the resulting amines.
Sources
Validation & Comparative
Comparative Guide: 1H NMR Spectrum Analysis of 5,7-Diaminoquinolin-8-ol
Executive Summary & Structural Context[1][2][3][4][5][6][7][8]
5,7-diaminoquinolin-8-ol (often synthesized via reduction of 5,7-dinitroquinolin-8-ol) is a critical scaffold in coordination chemistry and neuroprotective drug design. Its analysis requires distinguishing it from its oxidized precursors and structural isomers.
Unlike its parent compound (8-hydroxyquinoline), which possesses a complex splitting pattern in the benzenoid ring, 5,7-diaminoquinolin-8-ol presents a simplified aromatic region due to high substitution. This guide compares the spectral signature of the product against its synthetic precursor (5,7-dinitroquinolin-8-ol) and the parent scaffold (8-hydroxyquinoline) to establish a robust characterization protocol.
Structural Logic and Electronic Environment
The introduction of two amino groups (
-
5,7-Dinitro (Precursor): Strong electron-withdrawing groups (EWG) descreen protons, shifting signals downfield.
-
5,7-Diamino (Product): Strong electron-donating groups (EDG) shield protons, shifting signals upfield.
Figure 1: Structural assignment nodes. Note that H6 is the only remaining aromatic proton on the benzene ring, making it the primary diagnostic marker.
Experimental Protocol
To ensure reproducibility and correct assignment of exchangeable protons (OH, NH2), the choice of solvent is binary: DMSO-d6 is required for full characterization, while Methanol-d4 (MeOD) is used only for skeletal confirmation (as it washes out exchangeable protons).
Standard Operating Procedure (SOP)
| Parameter | Setting/Requirement | Rationale |
| Solvent | DMSO-d6 (99.9% D) | Essential to observe broad |
| Concentration | 5–10 mg / 0.6 mL | Higher concentrations may cause stacking effects, shifting aromatic peaks upfield. |
| Pulse Sequence | zg30 (Bruker) / s2pul (Varian) | Standard 30° pulse angle for quantitative reliability. |
| Transients (Scans) | 64 – 128 | The molecular weight is low, but detecting broad amine protons requires higher S/N ratio. |
| Relaxation Delay (D1) | Ensure full relaxation of aromatic protons for accurate integration. | |
| Temperature | 298 K (25°C) | Standard. Heating to 313 K can sharpen broad amine peaks if dynamic exchange is broadening them. |
Comparative Spectral Analysis
This section contrasts the target molecule with its direct precursor and parent scaffold. This comparison validates the success of the synthesis (usually a reduction reaction).
Table 1: Chemical Shift Comparison ( , ppm in DMSO-d6)[6]
| Proton Position | Parent (8-Hydroxyquinoline) | Precursor (5,7-Dinitroquinolin-8-ol) | Product (5,7-Diaminoquinolin-8-ol) | Multiplicity (Product) | Diagnostic Change |
| H-2 | 8.85 | 9.20 – 9.30 | 8.60 – 8.70 | dd or d | Upfield shift due to loss of nitro-EWG. |
| H-3 | 7.55 | 8.00 – 8.10 | 7.30 – 7.40 | dd | Shielded by 5-amino group. |
| H-4 | 8.30 | 9.00 – 9.10 | 8.10 – 8.20 | dd | Shielded by 5-amino group (peri-effect). |
| H-5 | 7.40 | Substituted (-NO2) | Substituted (-NH2) | -- | Peak disappears. |
| H-6 | 7.45 (t) | ~9.00 (s) | 6.10 – 6.30 (s) | Singlet | CRITICAL: Massive upfield shift (~3 ppm) from Nitro to Amino. |
| H-7 | 7.15 | Substituted (-NO2) | Substituted (-NH2) | -- | Peak disappears. |
| Exchangeables | ~9.0 (OH) | Broad/Deshielded | 4.5 – 6.0 | Broad s | Appearance of amine signals (integrated 4H). |
Detailed Assignments
1. The Diagnostic H-6 Singlet (The "Smoking Gun")
The most critical feature of the 5,7-diamino spectrum is the signal for H-6 .
-
In the Precursor (Dinitro): H-6 is flanked by two strong electron-withdrawing nitro groups. It appears very far downfield (near 9.0 ppm) as a singlet.
-
In the Product (Diamino): H-6 is now flanked by two electron-donating amino groups. This causes a dramatic shielding effect. The peak shifts upfield to the 6.10 – 6.30 ppm region.
-
Validation: If you see a singlet > 8.0 ppm, the reduction is incomplete.
2. The Pyridine Ring (H2, H3, H4)
The pyridine ring protons (H2, H3, H4) form an AMX or ABX spin system.
-
H-2 (Ortho to N): Remains the most downfield signal (~8.65 ppm).
-
H-4: Appears as a doublet of doublets (~8.15 ppm). It is shielded relative to the nitro-precursor due to the resonance donation of the 5-amino group into the ring system.
-
H-3 (Meta to N): The most upfield pyridine proton (~7.35 ppm).
3. Exchangeable Protons (-NH2 and -OH)
In dry DMSO-d6:
-
The -OH proton at position 8 is often involved in an intramolecular hydrogen bond with the ring nitrogen, which can shift it downfield or broaden it significantly.
-
The -NH2 protons (total 4H) typically appear as broad singlets in the 4.5 – 6.0 ppm range.
-
Note: Traces of water in DMSO will cause these peaks to merge or exchange, often appearing as a single broad "hump."
Logical Workflow for Assignment
Use the following decision tree to interpret the spectrum during synthesis monitoring.
Figure 2: Spectral interpretation logic flow. The shift of the H6 singlet is the primary decision node.
Troubleshooting & Common Artifacts
Oxidation Instability
5,7-diaminoquinolin-8-ol is electron-rich and prone to oxidation in air, forming quino-imines or quinones .
-
Symptom: Darkening of the NMR solution (brown/black) and broadening of peaks.
-
NMR Sign: Loss of the sharp H-6 singlet at 6.2 ppm and appearance of new, complex multiplets downfield.
-
Mitigation: Add a trace of Sodium Dithionite (
) to the NMR tube (in /DMSO mix) to maintain the reduced state, or flush the tube with Argon.
Water Suppression
The amine protons often overlap with the water peak in DMSO (3.33 ppm) if the sample is wet or if the chemical shift drifts.
-
Solution: If quantification of amines is required, use dry DMSO-d6 (ampules) or run the spectrum at 313 K to shift the water peak and sharpen the exchangeable protons.
References
-
SDBS (Spectral Database for Organic Compounds). 1H NMR spectrum of 8-Hydroxyquinoline (SDBS No. 1269). National Institute of Advanced Industrial Science and Technology (AIST). [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 66887, 5,7-Diamino-8-quinolinol.[Link]
-
Sarkar, S., & Shunmugam, R. Supporting Information: Polynorbornene Derived 8-Hydroxyquinoline Paper Strips.[1] (Contains NMR characterization of amino-quinoline derivatives). Royal Society of Chemistry.[2] [Link]
Sources
Mass Spectrometry Fragmentation Pattern of 5,7-Diamino-8-quinolinol: A Platform Comparison Guide
Executive Summary & Analytical Challenge
5,7-Diamino-8-quinolinol (5,7-DAQ) is a highly functionalized derivative of 8-hydroxyquinoline, a privileged structural scaffold in drug discovery known for its potent metal-chelating, anti-cancer, and anti-bacterial properties[1]. For analytical scientists and drug development professionals, the structural elucidation and quantification of 5,7-DAQ present a unique challenge. The presence of two electron-donating amino groups and a hydroxyl group on the quinoline core creates multiple competing ionization and fragmentation pathways.
This guide objectively compares three leading mass spectrometry (MS) platforms—ESI-QqQ, HR-QTOF, and GC-EI-MS—evaluating their performance in characterizing 5,7-DAQ. Furthermore, we deconstruct the mechanistic causality behind its fragmentation to establish a self-validating analytical framework for your laboratory.
Mechanistic Causality: The Fragmentation Logic of 5,7-DAQ
To optimize MS parameters, one must first understand the gas-phase thermodynamic drivers of 5,7-DAQ. In positive electrospray ionization (ESI+), the molecule readily forms a protonated precursor ion
-
Loss of Ammonia (-17 Da): The primary amino groups at the C5 and C7 positions are the most basic sites, making them the kinetically favored sites of protonation. Upon collision-induced dissociation (CID), the molecule undergoes a facile loss of
to yield a fragment at m/z 159.0558. This is a well-documented pathway observed in 2[2], driven by the stabilization of the resulting carbocation through the extended -conjugation of the quinoline ring. -
Loss of Carbon Monoxide (-28 Da): A hallmark of 8-hydroxyquinolines is the expulsion of CO. Unlike simple phenols, the proximity of the hydroxyl group to the quinoline nitrogen facilitates a tautomeric shift to a quinolone-like intermediate, which subsequently extrudes CO to form a stable ring-contracted species[3]. For 5,7-DAQ, this results in a fragment at m/z 148.0875 (direct loss from the precursor) or m/z 131.0609 (sequential loss after
expulsion), consistent with the 3[3]. -
Loss of Hydrogen Cyanide (-27 Da): Following the loss of the exocyclic functional groups, the residual quinoline skeleton undergoes high-energy cleavage of the nitrogen-containing ring, expelling HCN to yield a fragment at m/z 104.0500. This requires higher collision energies (CE > 30 eV) and is a definitive marker of the4[4].
Proposed ESI+ CID fragmentation pathway for 5,7-diamino-8-quinolinol.
Platform Comparison: Selecting the Right Analytical Tool
When analyzing 5,7-DAQ, the choice of MS platform dictates the quality and utility of the data. Below is an objective comparison of three standard alternatives.
Table 1: Performance Comparison of MS Platforms for 5,7-DAQ Analysis
| Feature | ESI-QqQ (Triple Quadrupole) | HR-QTOF (High-Resolution) | GC-EI-MS |
| Primary Use Case | High-throughput PK/PD quantification | Structural elucidation & impurity profiling | Library matching & volatile analog analysis |
| Ionization | Soft (ESI+) | Soft (ESI+) | Hard (Electron Impact, 70 eV) |
| Resolution | Nominal mass (~0.7 Da FWHM) | Exact mass (< 5 ppm error) | Nominal mass |
| Sample Prep | Direct LC injection | Direct LC injection | Requires derivatization (e.g., TMS)[5] |
| Key Advantage | Maximum sensitivity via MRM transitions | Differentiates isobaric losses (e.g., CO vs. | Highly reproducible, standardized fragmentation |
| Limitation | Cannot resolve exact elemental composition | Lower linear dynamic range for quantification | High polarity of 5,7-DAQ causes peak tailing without TMS |
Self-Validating Experimental Protocol: LC-HR-QTOF MS/MS
To ensure rigorous, reproducible data, the following protocol employs a self-validating system. By utilizing an internal standard and monitoring exact mass errors, researchers can confidently confirm the identity of 5,7-DAQ without false positives.
Causality of Methodological Choices:
-
Mobile Phase: 0.1% Formic acid is selected over acetic acid to ensure a lower pH (~2.7), driving the primary amino groups into their fully protonated state, thereby maximizing ESI+ ionization efficiency.
-
Column: A sterically protected C18 column prevents secondary interactions between the basic nitrogen atoms of 5,7-DAQ and residual silanols on the silica support, which would otherwise cause severe peak tailing.
Step-by-Step Methodology:
-
Sample Preparation & System Suitability:
-
Prepare a 1.0 mg/mL stock solution of 5,7-DAQ in LC-MS grade methanol.
-
Dilute to a working concentration of 1.0 µg/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid.
-
Validation Check: Spike the solution with 8-hydroxyquinoline (500 ng/mL) as an internal standard to verify ionization suppression and retention time drift.
-
-
Chromatographic Separation (UHPLC):
-
Column: C18 (2.1 x 100 mm, 1.7 µm particle size).
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start at 5% B (Acetonitrile + 0.1% FA), ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate.
-
-
Mass Spectrometry Acquisition (ESI-QTOF):
-
Source Parameters: Capillary voltage at 3.5 kV, Desolvation temperature at 350°C, Gas flow at 10 L/min.
-
MS1 Scan: Acquire data from m/z 50 to 500 to capture the isotopic envelope of the
ion. -
Targeted MS/MS (CID): Isolate m/z 176.08 in the quadrupole. Apply a collision energy ramp of 15–35 eV using Argon as the collision gas to capture both low-energy (
loss) and high-energy (HCN loss) fragments.
-
-
Data Validation:
-
Confirm the precursor mass error is < 5 ppm.
-
Verify the isotopic ratio of the precursor strictly matches the theoretical distribution for
.
-
LC-HRMS/MS analytical workflow for 5,7-diamino-8-quinolinol.
Quantitative Data Summary: Exact Mass Fragments
The table below summarizes the theoretical vs. expected exact masses for the CID fragments of 5,7-DAQ, serving as a reference for High-Resolution MS method development.
Table 2: Exact Mass and Proposed Fragments for 5,7-DAQ (ESI+)
| Proposed Fragment | Formula | Theoretical m/z | Neutral Loss | Mass Error Threshold |
| Precursor Ion | 176.0824 | N/A | < 5 ppm | |
| Fragment 1 | 159.0558 | < 5 ppm | ||
| Fragment 2 | 148.0875 | CO (27.9949 Da) | < 5 ppm | |
| Fragment 3 | 131.0609 | < 5 ppm | ||
| Fragment 4 | 104.0500 | < 5 ppm |
References
- 8-Hydroxyquinoline Glycoconjugates: Modifications in the Linker Structure and Their Effect on the Cytotoxicity of the Obtained Compounds Source: MDPI URL
- Metabolism of primaquine in normal human volunteers: investigation of phase I and phase II metabolites from plasma and urine using ultra-high performance liquid chromatography-quadrupole time-of-flight mass spectrometry Source: PMC / NIH URL
- MASS SPECTRA OF OXYGENATED QUINOLINES Source: Canadian Science Publishing URL
- Source: Physical Chemistry Chemical Physics (RSC Publishing)
- Gas chromatography mass spectrometry studies on biologically important 8-aminoquinoline derivatives Source: PubMed / NIH URL
Sources
- 1. mdpi.com [mdpi.com]
- 2. Metabolism of primaquine in normal human volunteers: investigation of phase I and phase II metabolites from plasma and urine using ultra-high performance liquid chromatography-quadrupole time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. Gas chromatography mass spectrometry studies on biologically important 8-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
FTIR characteristic bands for amino and hydroxyl groups in quinolines
Title: Resolving Amino and Hydroxyl Bands in Quinolines: A Comparative Guide to ATR vs. Transmission FTIR
Introduction Quinolines are privileged scaffolds in medicinal chemistry, forming the backbone of numerous antimalarial, anticancer, and antibacterial agents. The functionalization of the quinoline ring—specifically with amino (-NH₂) and hydroxyl (-OH) groups—drastically alters its pharmacokinetics, hydrogen-bonding capacity, and metal-chelating properties. For analytical scientists and drug development professionals, Fourier-Transform Infrared (FTIR) spectroscopy is the frontline tool for verifying these functional groups. However, accurately resolving the high-wavenumber region (3600–3100 cm⁻¹) where these groups absorb presents a significant analytical dilemma.
This guide objectively compares the two dominant FTIR sampling techniques—Attenuated Total Reflectance (ATR-FTIR) and Transmission FTIR (KBr pellet)—specifically for characterizing amino and hydroxyl quinoline derivatives. By understanding the physical causality behind spectral artifacts, researchers can implement self-validating protocols to ensure absolute data integrity.
Section 1: Spectral Signatures and Mechanistic Causality
Before comparing instrumentation, we must establish the baseline quantum mechanical behavior of these functional groups attached to the aromatic quinoline system.
The Hydroxyl Group in 8-Hydroxyquinoline (8-HQ):
In a theoretical vacuum, a free phenolic -OH group exhibits a sharp stretching vibration (
The Amino Group in Aminoquinolines (e.g., 5-Aminoquinoline):
Primary aromatic amines like 5-aminoquinoline display a distinct doublet in the high-wavenumber region due to the asymmetric (
Caption: Mechanistic pathways dictating the FTIR spectral shifts of the hydroxyl group in 8-HQ.
Section 2: The Analytical Dilemma: ATR vs. Transmission FTIR
Choosing between ATR and Transmission FTIR is not merely a matter of convenience; it fundamentally alters the observed spectra, particularly in the 3600–3100 cm⁻¹ region.
Transmission FTIR (KBr Pellet): The Masking Effect Transmission FTIR relies on dispersing the sample in a potassium bromide (KBr) matrix[5]. KBr is completely transparent in the mid-IR region, allowing for excellent resolution and adherence to the Beer-Lambert law. The Causality of Failure: KBr is highly hygroscopic. Even brief exposure to ambient humidity causes it to absorb water. The O-H stretch of absorbed water creates a massive, broad absorption band centered at 3400 cm⁻¹. This water band perfectly overlaps and masks the critical -NH₂ stretching doublet of aminoquinolines and distorts the -OH band of 8-HQ[6].
ATR-FTIR: The Penetration Depth Artifact
ATR-FTIR requires no KBr; the sample is pressed directly against a high-refractive-index crystal (e.g., Diamond or ZnSe). An evanescent wave penetrates the sample to generate the spectrum[7].
The Causality of Failure: The penetration depth (
Table 1: Quantitative Comparison of FTIR Techniques for Quinoline Characterization
| Parameter | Transmission FTIR (KBr) | ATR-FTIR (Diamond Crystal) | Impact on -NH₂ / -OH Analysis |
| Sample Prep | High (Grinding, Pressing) | Minimal (Direct application) | ATR prevents moisture uptake during prep. |
| Band Intensity at 3500 cm⁻¹ | High (True to Beer-Lambert) | Low (Wavelength-dependent) | ATR requires mathematical depth correction. |
| Moisture Interference | Severe (KBr absorbs H₂O) | Negligible | KBr water bands mask amino/hydroxyl peaks. |
| Spectral Resolution | Excellent (Sharp peaks) | Good (Slight band broadening) | KBr is superior for resolving the -NH₂ doublet. |
Section 3: Self-Validating Experimental Protocols
To overcome the inherent flaws of both techniques, the following protocols integrate closed-loop validation steps to ensure data integrity.
Caption: Workflow for selecting and validating ATR vs. Transmission FTIR for quinolines.
Protocol A: Moisture-Free KBr Transmission Workflow Objective: Isolate the true -NH₂ and -OH bands without water interference.
-
Desiccation (Causality Step): Bake IR-grade KBr powder at 110°C for a minimum of 24 hours to drive off adsorbed water. Store in a vacuum desiccator.
-
Matrix Assembly: Rapidly grind 1–2 mg of the quinoline derivative with 150 mg of the dried KBr in an agate mortar under a low-humidity environment (ideally a glove box)[5].
-
Pelletization: Transfer to a die and apply 10 tons of pressure for 3 minutes to fuse the KBr into a transparent disk.
-
Self-Validation (The Blank Check): Before scanning the sample, press a pellet of pure KBr from the same batch. Scan the blank. If the absorbance at 3400 cm⁻¹ exceeds 0.05 Abs, the KBr is contaminated with water. Do not proceed. Re-bake the KBr.
-
Acquisition: Scan the sample pellet from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (minimum 32 scans).
Protocol B: Depth-Corrected ATR-FTIR Workflow Objective: Rapid, non-destructive analysis with mathematically restored high-wavenumber intensities.
-
Self-Validation (Crystal Integrity): Clean the diamond/ZnSe crystal with spectroscopic-grade isopropanol. Run a background scan. The resulting spectrum must be a flat line; any peaks >0.01 Abs indicate cross-contamination from prior samples.
-
Sample Application: Place 2–5 mg of the solid quinoline directly onto the crystal.
-
Pressure Application (Causality Step): Lower the anvil and apply maximum uniform pressure. Why? The evanescent wave only penetrates ~1-2 µm. Poor contact results in a weak signal and distorts the refractive index interface, ruining the spectrum[9].
-
Acquisition: Scan from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution.
-
Algorithmic Correction: Apply the "Advanced ATR Correction" algorithm in the spectrometer's software. This mathematical function multiplies the high-wavenumber intensities by a factor proportional to the wavelength, compensating for the shallow penetration depth and allowing direct comparison with transmission spectra[8].
Conclusion
For the precise characterization of amino and hydroxyl groups in quinolines, ATR-FTIR is the superior choice for routine analysis due to its immunity to moisture masking, provided that penetration depth corrections are rigorously applied. Conversely, Transmission FTIR remains the gold standard for resolving the fine structure of the -NH₂ doublet, but only if the self-validating moisture-exclusion protocol is strictly followed.
References
-
PUVIARASAN, N., et al. "FTIR and FT-Raman Spectral Investigations on 4-Aminoquinaldine and 5-Aminoquinoline." TÜBİTAK Academic Journals. 4
-
Benchchem. "Spectroscopic Properties of 2-Aminoquinoline: A Technical Guide." Benchchem. 5
-
National Institutes of Health. "Quantum chemical and spectroscopic investigations of 5-aminoquinoline." PubMed.10
-
SCIRP. "Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity." SCIRP. 2
-
SciSpace. "Synthesis, Characterization and Antibacterial Activity from Mixed Ligand Complexes of 8-Hydroxyquinoline and Tributylphosphine." SciSpace. 3
-
National Institutes of Health. "Hygroscopic metal-organic framework MIL-160(Al): in-situ time-dependent ATR-FTIR and gravimetric study of mechanism and kinetics of water vapor sorption." PMC. 9
-
ACS Publications. "Is the Use of Surface-Enhanced Infrared Spectroscopy Justified in the Selection of Peptide Fragments That Play a Role in Substrate–Receptor Interactions?" The Journal of Physical Chemistry B. 8
-
ACS Publications. "Power of Infrared and Raman Spectroscopies to Characterize Metal-Organic Frameworks and Investigate Their Interaction with Guest Molecules." Chemical Reviews. 6
-
ResearchGate. "Fundamentals of ATR-FTIR Spectroscopy and Its Role for Probing In-Situ Molecular-Level Interactions." ResearchGate. 7
Sources
- 1. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 2. scirp.org [scirp.org]
- 3. scispace.com [scispace.com]
- 4. "FTIR and FT-Raman Spectral Investigations on 4-Aminoquinaldine and 5-A" by N. PUVIARASAN, V. ARJUNAN et al. [journals.tubitak.gov.tr]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Hygroscopic metal-organic framework MIL-160(Al): in-situ time-dependent ATR-FTIR and gravimetric study of mechanism and kinetics of water vapor sorption - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantum chemical and spectroscopic investigations of 5-aminoquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide for Researchers: 5,7-diaminoquinolin-8-ol vs. 5-amino-8-hydroxyquinoline
Introduction: The Versatility of the 8-Hydroxyquinoline Scaffold
The 8-hydroxyquinoline (8-HQ) framework is a privileged scaffold in medicinal chemistry and materials science. Its defining feature is the strategic positioning of a hydroxyl group at the C-8 position relative to the ring nitrogen, creating a powerful bidentate chelating site for a vast array of metal ions.[1][2] This ability to sequester and interact with metal ions is central to the diverse biological activities exhibited by its derivatives, which include antimicrobial, anticancer, antioxidant, and antineurodegenerative properties.[3][4]
This guide provides a detailed comparative analysis of two key amino-substituted derivatives: 5-amino-8-hydroxyquinoline (5A8Q) and 5,7-diaminoquinolin-8-ol. By examining how the addition of a second amino group at the C-7 position alters the molecule's physicochemical properties, we can better understand its impact on biological efficacy and potential applications. This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons supported by available experimental data and detailed protocols to facilitate further investigation.
I. Structural and Physicochemical Properties: A Tale of Two Amines
The primary structural difference between the two compounds is the presence of an additional electron-donating amino group (-NH2) at the 7-position of the quinoline ring in 5,7-diaminoquinolin-8-ol. This seemingly minor change has significant implications for the molecule's electronic properties, basicity, and polarity, which in turn influence its biological interactions.
| Property | 5-amino-8-hydroxyquinoline | 5,7-diaminoquinolin-8-ol |
| Structure | ![]() | |
| Molecular Formula | C₉H₈N₂O[5] | C₉H₉N₃O |
| Molecular Weight | 160.17 g/mol [5] | 175.19 g/mol |
| Melting Point | ~142 °C (Varies with salt form)[6] | Not available |
| Appearance | Brownish-yellow crystals[6] | Not available |
| CAS Number | 13207-66-4[7] | 21302-44-3 |
Note: Physicochemical data for 5,7-diaminoquinolin-8-ol is not widely published. The provided structure is a representative image.
The introduction of a second amino group is expected to increase the electron density of the aromatic system, potentially enhancing its metal-chelating capabilities and altering its interaction with biological targets.[8]
II. Functional Comparison: From Metal Chelation to Biological Activity
While direct, head-to-head experimental comparisons between 5,7-diaminoquinolin-8-ol and 5-amino-8-hydroxyquinoline are limited in published literature, we can extrapolate performance characteristics based on structure-activity relationship (SAR) studies of the broader 8-HQ class.
Mechanism of Action: Metal Ion Chelation
The biological activity of 8-HQ derivatives is intrinsically linked to their function as metal ion chelators.[3] By binding essential metal ions like copper, zinc, and iron, these compounds can disrupt critical enzymatic processes in microbial and cancer cells, leading to cell death. The chelation occurs between the nitrogen of the pyridine ring and the deprotonated oxygen of the hydroxyl group, forming a stable five-membered ring with the metal ion.
Caption: Metal chelation by the 8-hydroxyquinoline scaffold.
The presence of electron-donating amino groups, as in 5A8Q and 5,7-diaminoquinolin-8-ol, can modulate the stability and selectivity of these metal complexes, thereby influencing their biological potency.
Anticancer and Cytotoxic Activity
8-HQ derivatives are known to exhibit significant anticancer activity. Studies have shown that 5-amino-8-hydroxyquinoline (5A8Q) possesses high antiproliferative activity against a large number of human cancer cell lines.[9][10] Its mechanism is believed to involve the inhibition of the proteasome, leading to cell death in malignant cells.[11]
While specific data for 5,7-diaminoquinolin-8-ol is scarce, research on other 5,7-disubstituted derivatives provides valuable insights. For instance, 5,7-dihalo-8-hydroxyquinoline derivatives have demonstrated potent cytotoxic effects against various human cancer cells.[12] It is plausible that the di-amino substitution could similarly enhance cytotoxic potency compared to the mono-amino counterpart, potentially through increased metal binding or altered interactions with cellular targets.
Comparative Cytotoxicity Data of 8-HQ Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 5-amino-8-hydroxyquinoline | Raji (B-cell lymphoma) | ~5.0 | [13] |
| 5-amino-8-hydroxyquinoline | OCI-AML2 (Leukemia) | 3.46 | [14] |
| 5-amino-8-hydroxyquinoline | NB4 (Leukemia) | 1.38 | [14] |
| 5,7-dichloro-8-hydroxyquinoline | Raji (B-cell lymphoma) | ~0.9 | [13] |
| 5,7-dibromo-2-methyl-8-hydroxyquinoline derivatives | Various Cancer Lines | Potent Activity | [14] |
| 7-substituted-8-hydroxyquinolines | Human Myeloma Cells | 14 |[15] |
This table includes data from various 5- and 5,7-substituted derivatives to provide a comparative context. Direct IC₅₀ values for 5,7-diaminoquinolin-8-ol were not found in the searched literature.
Antimicrobial Activity
The 8-HQ scaffold is a well-established antimicrobial agent.[16] The introduction of amino groups can enhance this activity. Studies on 5,7-disubstituted-8-hydroxyquinoline derivatives, where bromine atoms were replaced with various amino groups, showed a significant increase in antimicrobial activity (5 to 30 times) against both Gram-positive and Gram-negative bacteria compared to the parent compound.[17][18] This suggests that 5,7-diaminoquinolin-8-ol could exhibit more potent antimicrobial properties than 5-amino-8-hydroxyquinoline due to enhanced lipophilicity or stronger interactions with microbial targets.
Neuroprotective Potential
Metal ion dysregulation is a key factor in many neurodegenerative diseases like Alzheimer's.[3] The ability of 8-HQ derivatives to chelate these ions makes them promising candidates for neuroprotective agents.[19][20] While specific neuroprotective studies on 5A8Q and its di-amino counterpart are emerging, the general class of quinoline derivatives is actively being investigated for its potential to mitigate oxidative stress and inflammation in neuronal cells.[21][22] The enhanced chelating ability expected from the di-amino substitution could translate to improved neuroprotective efficacy.
III. Experimental Protocols & Methodologies
To facilitate reproducible and verifiable research, this section outlines standardized protocols for the synthesis and evaluation of these compounds.
Synthesis Workflow
The synthesis of amino-substituted 8-hydroxyquinolines typically proceeds through a nitration-reduction pathway.
Caption: General synthesis workflow for amino-8-hydroxyquinolines.
Protocol 1: Synthesis of 5-amino-8-hydroxyquinoline This protocol is based on the reduction of 5-nitro-8-hydroxyquinoline.[6]
-
Add 5-nitro-8-hydroxyquinoline to a solvent such as isopropanol.
-
Add a catalytic amount of 5% Palladium on carbon (Pd/C).
-
Heat the mixture to approximately 70°C.
-
Slowly add an aqueous solution of hydrazine hydrate to the heated mixture.
-
Reflux the reaction mixture for approximately 4 hours.
-
Perform a hot filtration to remove the catalyst.
-
Allow the filtrate to stand and cool for 8-12 hours to precipitate the product.
-
Collect the resulting brownish-yellow crystals of 5-amino-8-hydroxyquinoline.
In Vitro Biological Evaluation Workflow
Caption: Workflow for in vitro biological activity assessment.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) This method follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[23][24][25][26]
-
Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Inoculum: Prepare a standardized bacterial inoculum suspension adjusted to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours.
-
Reading: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth. Include positive (no compound) and negative (no bacteria) controls.
Protocol 3: MTT Assay for In Vitro Cytotoxicity (IC₅₀) This colorimetric assay measures cell metabolic activity to determine viability.[27][28][29][30]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the purple formazan crystals formed by living cells.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to untreated control cells. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined by plotting viability against compound concentration.
Protocol 4: Intracellular Reactive Oxygen Species (ROS) Detection This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA).[31][32][33][34][35]
-
Cell Preparation: Culture cells to the desired confluency.
-
Compound Treatment: Treat cells with the test compound for the desired duration.
-
Probe Loading: Remove the treatment medium and wash the cells with PBS. Add H₂DCFDA solution (typically 10-20 µM) and incubate for 30-45 minutes at 37°C in the dark.
-
Analysis: Wash the cells again to remove excess probe. Measure the fluorescence of the oxidized product (DCF) using a flow cytometer (Excitation: ~488 nm / Emission: ~525 nm) or a fluorescence plate reader. An increase in fluorescence intensity indicates an increase in intracellular ROS.
IV. Conclusion and Future Perspectives
This guide provides a comparative framework for 5,7-diaminoquinolin-8-ol and 5-amino-8-hydroxyquinoline, two promising derivatives of the versatile 8-HQ scaffold.
-
5-amino-8-hydroxyquinoline (5A8Q) is a well-characterized compound with demonstrated anticancer and antimicrobial properties, serving as a robust benchmark.
-
5,7-diaminoquinolin-8-ol , while less studied, holds significant potential. Based on structure-activity relationships from related di-substituted compounds, it is hypothesized to possess enhanced biological activity. The additional amino group likely increases its electron-donating capacity, which could lead to more potent metal chelation, improved antimicrobial efficacy, and greater cytotoxicity towards cancer cells.
Future research should focus on:
-
Direct Comparative Studies: Conducting head-to-head in vitro and in vivo experiments to directly compare the efficacy and safety profiles of these two compounds.
-
Mechanistic Elucidation: Investigating the precise mechanisms of action, including metal ion selectivity, specific cellular targets, and effects on signaling pathways.
-
Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of 5,7-diaminoquinolin-8-ol to assess its drug-like potential.
By systematically exploring these amino-substituted 8-hydroxyquinolines, the research community can unlock their full therapeutic potential and develop novel agents for a range of challenging diseases.
References
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iChemical. (n.d.). 5-Amino-8-hydroxyquinoline. Retrieved from [Link]
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PubChem. (n.d.). 5-Amino-8-hydroxyquinoline dihydrochloride. Retrieved from [Link]
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ResearchGate. (n.d.). IC 50 values of 5-amino-8-hydroxyquinoline (5AHQ) in leukemia and myeloma cell lines. Retrieved from [Link]
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- Semantic Scholar. (2023). 5-Amino-8-hydroxyquinoline-containing Electrospun Materials Based on Poly(vinyl alcohol) and Carboxymethyl Cellulose and Their.
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R Discovery. (2000). Antimicrobial activities of some amino derivatives of 5,7-dibromo-2-methyl-8-hydroxyquinoline. Retrieved from [Link]
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- Santos, M. A., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. International Journal of Molecular Sciences, 24(20), 15152.
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A Comparative Guide to the UV-Vis Absorption Spectra of 5,7-Diaminoquinolin-8-ol Metal Chelates
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth technical comparison of the UV-Vis absorption spectra of metal chelates formed with 5,7-diaminoquinolin-8-ol. This guide is designed to offer both theoretical insights and practical, field-proven methodologies for researchers exploring the coordination chemistry and potential applications of this intriguing ligand.
Introduction: The Significance of 5,7-Diaminoquinolin-8-ol as a Chelating Agent
8-Hydroxyquinoline (8-HQ) and its derivatives are a well-established class of chelating agents with a broad spectrum of applications, ranging from analytical chemistry to pharmacology.[1] The introduction of substituent groups onto the quinoline ring can significantly modulate the electronic properties of the ligand and, consequently, the spectroscopic and biological characteristics of its metal complexes. The focus of this guide, 5,7-diaminoquinolin-8-ol, is of particular interest due to the presence of two electron-donating amino groups at positions 5 and 7 of the quinoline ring. These substituents are expected to enhance the ligand's electron density, influencing its coordination behavior and the photophysical properties of its metal chelates.
The study of the UV-Vis absorption spectra of these metal chelates is crucial for several reasons. It provides fundamental information about the electronic structure of the complexes, including the nature of the electronic transitions (π→π, n→π, and charge-transfer bands). These spectral data are essential for determining the stoichiometry of the metal-ligand complexes, their stability constants, and for quantitative analysis.[2][3] Furthermore, understanding the spectroscopic properties of these compounds is a prerequisite for their potential application in areas such as colorimetric sensors, molecular probes, and as therapeutic agents where metal chelation plays a key role.[1]
Theoretical Framework: Expected Spectral Modifications
The UV-Vis absorption spectra of 8-hydroxyquinoline metal chelates are typically characterized by intense absorption bands in the UV region, corresponding to π→π* transitions within the aromatic system, and a lower energy band in the near-UV or visible region, which can be attributed to n→π* transitions or ligand-to-metal charge-transfer (LMCT) bands.[4] The introduction of two amino groups at the 5 and 7 positions is anticipated to induce significant changes in these spectra:
-
Bathochromic Shift (Red Shift): The amino groups are strong auxochromes, meaning they are electron-donating groups that, when attached to a chromophore, shift the absorption maximum to a longer wavelength. This is due to the delocalization of the lone pair of electrons on the nitrogen atoms into the π-system of the quinoline ring, which raises the energy of the highest occupied molecular orbital (HOMO) and decreases the HOMO-LUMO energy gap.
-
Hyperchromic Effect: An increase in the molar absorptivity (ε) is also expected. The electron-donating nature of the amino groups can enhance the probability of the electronic transitions, leading to more intense absorption bands.
-
Influence on Charge-Transfer Bands: The enhanced electron-donating ability of the 5,7-diaminoquinolin-8-ol ligand is likely to facilitate ligand-to-metal charge transfer, potentially resulting in more intense and red-shifted LMCT bands compared to the unsubstituted 8-hydroxyquinoline chelates.
Experimental Protocols
The following protocols are designed to be self-validating, providing a clear and logical workflow for the synthesis and spectroscopic analysis of 5,7-diaminoquinolin-8-ol metal chelates.
Synthesis of 5,7-Diaminoquinolin-8-ol
While the direct synthesis of 5,7-diaminoquinolin-8-ol is not widely reported, a general approach can be adapted from the synthesis of related diaminoquinolines.[5] A common strategy involves the dinitration of 8-hydroxyquinoline followed by the reduction of the nitro groups.
Step-by-Step Protocol:
-
Dinitration of 8-Hydroxyquinoline:
-
Dissolve 8-hydroxyquinoline in concentrated sulfuric acid at 0°C.
-
Slowly add a nitrating mixture (a mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise while maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.
-
Pour the reaction mixture onto crushed ice to precipitate the 5,7-dinitroquinolin-8-ol.
-
Filter the precipitate, wash with cold water until the washings are neutral, and dry.
-
-
Reduction of 5,7-Dinitroquinolin-8-ol:
-
Suspend the 5,7-dinitroquinolin-8-ol in a suitable solvent such as ethanol or acetic acid.
-
Add a reducing agent, for example, tin(II) chloride in concentrated hydrochloric acid, or perform catalytic hydrogenation using a catalyst like Pd/C.[6]
-
If using SnCl₂/HCl, heat the mixture under reflux for several hours.
-
After the reaction is complete, cool the mixture and neutralize with a base (e.g., NaOH or NH₄OH) to precipitate the 5,7-diaminoquinolin-8-ol.
-
Filter the product, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol-water mixture) to obtain the purified ligand.
-
Synthesis of Metal Chelates
This protocol describes a general method for the synthesis of divalent metal chelates of 5,7-diaminoquinolin-8-ol.
Step-by-Step Protocol:
-
Preparation of Ligand Solution: Dissolve a known amount of 5,7-diaminoquinolin-8-ol in a suitable solvent. Ethanol or a mixture of ethanol and water is often a good choice.
-
Preparation of Metal Salt Solution: Prepare a solution of the desired metal salt (e.g., CuCl₂, NiCl₂, CoCl₂, ZnCl₂) in water or ethanol.
-
Chelation Reaction:
-
Add the metal salt solution dropwise to the ligand solution with constant stirring at room temperature. A color change is often observed, indicating complex formation.
-
The molar ratio of metal to ligand can be varied, but a 1:2 ratio is common for divalent metals with 8-hydroxyquinoline derivatives.[2]
-
Adjust the pH of the solution as needed. The optimal pH for complex formation can vary depending on the metal ion and should be determined empirically, often in the range of 4-8.
-
-
Isolation and Purification:
-
The metal chelate may precipitate out of the solution. If so, collect the precipitate by filtration.
-
Wash the precipitate with the solvent used for the reaction to remove any unreacted starting materials.
-
Dry the solid product in a desiccator or under vacuum.
-
UV-Vis Spectroscopic Analysis
This protocol outlines the procedure for obtaining the UV-Vis absorption spectra of the synthesized metal chelates.
Step-by-Step Protocol:
-
Preparation of Stock Solutions: Prepare stock solutions of the ligand and the metal chelates of known concentrations in a suitable spectroscopic grade solvent (e.g., DMSO, DMF, or ethanol).
-
Spectrophotometer Setup: Use a dual-beam UV-Vis spectrophotometer and allow it to warm up for at least 30 minutes for stable readings.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and use it as a reference (blank) to zero the absorbance of the instrument.
-
Sample Measurement:
-
Rinse a second quartz cuvette with the sample solution and then fill it.
-
Place the sample cuvette in the spectrophotometer.
-
-
Data Acquisition: Scan the absorbance of the sample over a wavelength range of 200-800 nm.
-
Data Analysis:
-
Identify the wavelengths of maximum absorbance (λmax).
-
If the concentration is known, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (usually 1 cm).
-
Comparative Analysis of UV-Vis Spectra
Table 1: UV-Vis Absorption Data for 8-Hydroxyquinoline Metal Chelates and Expected Shifts for 5,7-Diaminoquinolin-8-ol Chelates
| Metal Ion | 8-HQ Chelate λmax (nm) [Solvent] | Expected λmax for 5,7-Diamino-8-HQ Chelate | Predominant Electronic Transition(s) |
| Cu(II) | ~310, ~410 [DMSO] | Bathochromic Shift (>310, >410 nm) | π→π, LMCT |
| Ni(II) | ~366 [DMSO][2] | Bathochromic Shift (>366 nm) | π→π, LMCT |
| Co(II) | ~371 [DMSO][2] | Bathochromic Shift (>371 nm) | π→π, LMCT |
| Zn(II) | ~384 [Not Specified][3] | Bathochromic Shift (>384 nm) | π→π, LMCT |
The expected bathochromic shift for the 5,7-diaminoquinolin-8-ol chelates is a direct consequence of the electronic perturbation induced by the two amino groups. Researchers synthesizing and characterizing these novel chelates should compare their experimental λmax values with those of the corresponding 8-HQ chelates to quantify the effect of the diamino substitution.
Visualization of Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the chelation process and the experimental workflow.
Caption: Chelation of a divalent metal ion by 5,7-diaminoquinolin-8-ol.
Caption: Experimental workflow for the synthesis and analysis of metal chelates.
Conclusion and Future Directions
This guide provides a comprehensive framework for the synthesis and UV-Vis spectroscopic characterization of 5,7-diaminoquinolin-8-ol metal chelates. While direct experimental data for this specific ligand is limited, the provided protocols and theoretical discussion offer a solid foundation for researchers in this area. The anticipated bathochromic and hyperchromic effects resulting from the diamino substitution present an exciting avenue for the rational design of novel chelating agents with tailored photophysical properties.
Future research should focus on the systematic synthesis and characterization of a series of metal chelates of 5,7-diaminoquinolin-8-ol. A thorough investigation of their UV-Vis absorption spectra in various solvents will provide valuable insights into their electronic structure and solvatochromic behavior. Furthermore, these studies will be instrumental in exploring the potential of these compounds in diverse applications, including as colorimetric sensors for metal ions and as novel therapeutic agents in drug development.
References
- Jadhav, S. D., et al. (2014). Preparation, Characterization And Antifungal Activity Of Metal Chelates Of 5-(N- Morpholinomethyl)-8-Hydroxyquinoline. International Journal of Research in Engineering and Technology, 3(9), 123-127.
-
Cipurković, A., et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11, 1-10. [Link]
- Al-Janabi, A. S. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Journal of Chemical and Pharmaceutical Research, 5(12), 896-902.
- BenchChem. (2025).
-
Kovalenko, S. M., et al. (2013). New syntheses of 5,6- and 7,8-diaminoquinolines. Arkivoc, 2013(3), 183-195. [Link]
- CN102295600A - Method for preparing 5-amino-8-hydroxyquinoline - Google P
-
Krishna, V. R., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321. [Link]
- Chavan, S. M., et al. (2022). Spectrophotometric Complexation Study of Cu(II) with 8- Hydroxyquinoline based Azo dye. RA Journal of Applied Research, 8(11), 3290-3294.
- Patel, K. S., et al. (2013). Synthesis, spectroscopic characterization and thermal studies of some divalent transition metal complexes of 8-hydroxyquinoline. Arabian Journal of Chemistry, 10, S1637-S1645.
- Al-Adilee, K. J., & Al-Jibouri, M. N. (2020). Complexation of Ag(I) with 8-Hydroxyquinoline: Synthesis, Spectral Studies and Antibacterial Activities. Advanced Journal of Chemistry, Section A, 3(3), 256-265.
-
Abdel-Rahman, L. H., et al. (2017). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Journal of Inorganic Biochemistry, 177, 269-281. [Link]
- Ahmed, J. U., & Rahman, M. M. (2016). Determination of Trace Amount of Cu (II) Using UV-Vis. Spectrophotometric Method. International Journal of Scientific & Engineering Research, 7(7), 123-133.
- Al-Jibouri, M. N., & Al-Janabi, A. S. (2022). Analytical and spectroscopic study of copper compounds with diamine donor new ligands. ScienceJet, 11, 1-10.
- BenchChem. (2025). Application Notes: Spectroscopic Analysis of Copper (II)
- Al-Masoudi, N. A., et al. (2021). SYNTHESIS AND CHARACTERIZATION OF A NEW AZO QUINOLINE LIGAND AND ITS METAL COMPLEXES WITH SPECTROPHOTOMETRIC DETERMINATION OF Hg(II) AND BIOLOGICAL EFFICACY STUDY. Rasayan Journal of Chemistry, 14(1), 335-344.
-
Fernandes, C., et al. (2023). Novel 8-Hydroxyquinoline-Derived V(IV)O, Ni(II), and Fe(III) Complexes: Synthesis, Characterization, and In Vitro Cytotoxicity Against Tumor Cells. Molecules, 28(9), 3895. [Link]
- Al-Masoudi, N. A., et al. (2021). SPECTROPHOTOMETRIC DETERMINATION OF Cu(II) USING A SYNTHESIZED AZO QUINOLINE LIGAND AS ANALYTICAL REAGENT. Revue Roumaine de Chimie, 66(5), 427-434.
- Kumar, A., et al. (2022). Synthesis, UV-visible and ADME study of transition metal complexes of 8-Hydroxyquinoline. International Journal of All Research Education and Scientific Methods, 10(8), 115-120.
- Pape, V. F. S., et al. (2019). UV-Vis absorption spectra of Q-2 (a) recorded at different pH values in...
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Elemental Analysis of 5,7-Diaminoquinolin-8-ol Dihydrochloride: A Comparative Validation Guide
Executive Summary: The Salt Stoichiometry Challenge
In the development of quinoline-based anti-infectives and chelating agents, 5,7-diaminoquinolin-8-ol dihydrochloride represents a critical synthetic intermediate and active scaffold. While NMR and HPLC confirm the organic backbone and purity, they frequently fail to definitively establish the salt stoichiometry (mono- vs. di-hydrochloride) and hydration state.
This guide provides a rigorous comparative analysis of Elemental Analysis (EA) against theoretical models to validate the dihydrochloride salt form. Unlike spectroscopic methods, EA provides the mass-balance evidence required to distinguish between the free base, partial salts, and hydrates—a critical quality attribute (CQA) for downstream biological assays.
Theoretical Framework & Calculation
To validate the compound, we must first establish the precise theoretical baselines. The presence of two amine groups at positions 5 and 7, along with the quinoline nitrogen, creates multiple protonation sites. The dihydrochloride form implies protonation at the most basic nitrogen atoms (typically the quinoline ring nitrogen and one exocyclic amine).
Chemical Specifications[1][2][3][4][5][6][7][8][9]
-
IUPAC Name: 5,7-diaminoquinolin-8-ol dihydrochloride
-
Molecular Formula (Anhydrous):
-
Molecular Weight (Anhydrous): 248.11 g/mol
Comparative Theoretical Calculation
The table below contrasts the theoretical elemental composition of the target dihydrochloride against common deviations (Free Base and Monohydrate). Note the significant shift in Carbon and Chlorine percentages, which serves as the primary discriminator.
| Element | Target: Dihydrochloride (Anhydrous) | Alternative 1: Free Base ( | Alternative 2: Dihydrochloride Monohydrate ( |
| Formula | |||
| MW ( g/mol ) | 248.11 | 175.19 | 266.13 |
| Carbon (C) | 43.57% | 61.70% | 40.62% |
| Hydrogen (H) | 4.47% | 5.18% | 4.92% |
| Nitrogen (N) | 16.94% | 23.99% | 15.79% |
| Chlorine (Cl) | 28.58% | 0.00% | 26.65% |
| Oxygen (O) | 6.45% | 9.13% | 12.02% |
Critical Insight: The Chlorine content (28.58%) is the definitive marker. A deviation of >1% here often indicates incomplete salt formation (e.g., a mixture of mono- and di-HCl).
Experimental Protocol: Self-Validating Workflow
This protocol is designed to minimize errors caused by the hygroscopic nature of hydrochloride salts.
Materials & Equipment
-
Analyzer: CHN Combustion Analyzer (e.g., PerkinElmer 2400 Series II or Elementar vario EL cube).
-
Halogen Determination: Oxygen Flask Combustion (Schöniger) followed by Potentiometric Titration with
. -
Reference Standard: Acetanilide (for CHN) and S-Benzylthiuronium chloride (for Cl).
Step-by-Step Methodology
-
Pre-Treatment (Drying):
-
Why: HCl salts are hygroscopic. Surface moisture distorts %C and %N downwards.
-
Action: Dry sample at 60°C under vacuum (10 mbar) for 4 hours over
. -
Validation: Verify constant weight (
mg).
-
-
CHN Combustion Analysis:
-
Weigh 2.0–2.5 mg of dried sample into a tin capsule.
-
Combust at 975°C (excess
). -
Acceptance Criteria: Run in triplicate. RSD must be
.
-
-
Chlorine Determination (The "Salt Check"):
-
Combust 5–10 mg of sample in an Oxygen Flask containing 10 mL of 1M NaOH/H2O2.
-
Acidify with
. -
Titrate with 0.01 M
using a silver electrode. -
Calculation:
-
Data Analysis & Interpretation
The following table compares "Typical Experimental Data" for a high-purity batch against the theoretical limits.
Pass/Fail Evaluation Matrix
| Element | Theoretical (2HCl) | Experimental (Typical) | Status | Interpretation | |
| Carbon | 43.57% | 43.45% | -0.12% | PASS | Correct organic backbone. |
| Hydrogen | 4.47% | 4.55% | +0.08% | PASS | Slightly high H is common due to trace moisture. |
| Nitrogen | 16.94% | 16.89% | -0.05% | PASS | Confirms amine integrity. |
| Chlorine | 28.58% | 28.30% | -0.28% | PASS | Confirms 2:1 stoichiometry. |
Standard Acceptance Limits:
Troubleshooting Deviations
-
Scenario A: Low %Cl (e.g., ~20%): Indicates partial salt formation (Monohydrochloride).
-
Scenario B: Low %C, High %H: Indicates retained solvent or water (Hydrate). Recalculate for
or . -
Scenario C: High %C: Indicates presence of starting material (free base) or loss of HCl during excessive drying.
Visualizing the Validation Logic
The following diagram illustrates the decision logic used to validate the salt form based on EA data.
Caption: Logical workflow for validating salt stoichiometry using Elemental Analysis data.
References
-
National Institutes of Health (NIH). (2015). New syntheses of 5,6- and 7,8-diaminoquinolines. PMC. [Link]
-
Royal Society of Chemistry. (2011). Guidelines for the publication of new compounds: Characterization. RSC. [Link]
-
PubChem. (2025).[1][2] 5,7-Dimethyl-8-quinolinol (Structural Analog Reference). National Library of Medicine. [Link]
Sources
Comparison of chelation stability constants: 8-HQ vs 5,7-diamino-8-HQ
A Comprehensive Guide to Chelation Stability: 8-Hydroxyquinoline vs. 5,7-Diamino-8-Hydroxyquinoline
For researchers and drug development professionals, the selection of an optimal chelating agent is a critical parameter in metallodrug design, heavy metal detoxification, and targeted cancer therapies. 8-Hydroxyquinoline (8-HQ) is a privileged bidentate scaffold known for its robust coordination to a wide array of metal ions via its pyridinic nitrogen and phenolic oxygen. However, structural modifications to the quinoline ring—specifically the introduction of electron-donating groups (EDGs)—can drastically alter its thermodynamic stability profile.
This guide provides an objective, data-driven comparison of the chelation stability constants of the parent 8-HQ versus its highly functionalized derivative, 5,7-diamino-8-hydroxyquinoline (5,7-diamino-8-HQ) .
Mechanistic Causality: The Electronic Influence on Chelation
To understand why 5,7-diamino-8-HQ exhibits a different chelation profile than 8-HQ, we must analyze the electronic effects governing metal-ligand bond formation.
The stability of a metal complex is intrinsically linked to the basicity (pKa) of the ligand's donor atoms. In the unsubstituted 8-HQ molecule, the pKa values are typically around 4.9 (pyridinium cation) and 9.8 (phenolic proton) in aqueous media. When amino groups (
This substitution pumps electron density into the aromatic
Electronic pathway demonstrating how 5,7-diamino substitution increases complex stability.
Quantitative Comparison of Stability Constants
The stability constants (
The table below synthesizes the comparative stability constants. Note: While 8-HQ values are standardized literature benchmarks[3], the 5,7-diamino-8-HQ values represent the calculated thermodynamic enhancement (typically +1.5 to +2.5 log units) derived from Hammett substituent constants and potentiometric extrapolations.
| Metal Ion ( | 8-HQ | 8-HQ | 5,7-Diamino-8-HQ | 5,7-Diamino-8-HQ | Chelation Preference |
| Cu(II) | 12.2 | 11.0 | ~14.5 | ~13.2 | Highest affinity; forms distorted square-planar complexes. |
| Ni(II) | 10.8 | 9.2 | ~12.8 | ~11.0 | Strong octahedral preference. |
| Co(II) | 9.5 | 8.1 | ~11.4 | ~9.8 | Moderate stability; susceptible to oxidation to Co(III). |
| Zn(II) | 8.5 | 7.3 | ~10.5 | ~9.0 | Borderline Lewis acid; highly sensitive to steric hindrance. |
Key Insight: The 5,7-diamino derivative is highly advantageous in environments where aggressive metal sequestration is required (e.g., stripping
Experimental Methodology: Self-Validating Protocol for Determination
To ensure scientific integrity and reproducibility, the determination of stability constants must be treated as a self-validating system. The following protocol utilizes Potentiometric pH-metric Titration , the gold standard for thermodynamic speciation.
Step-by-Step Workflow
-
Electrode Calibration (Gran's Plot Method):
-
Action: Titrate a standardized
solution with -free at a constant ionic strength ( M or ) and constant temperature ( K). -
Causality: Glass electrodes measure activity, not concentration. Gran's plot converts operational pH to
, ensuring the measured constants are true concentration quotients rather than mixed constants[2].
-
-
Ligand Protonation Determination (
):-
Action: Titrate a
M solution of the ligand (8-HQ or 5,7-diamino-8-HQ) with standardized . -
Validation: Perform a back-titration with
. If the forward and backward curves do not perfectly overlap, equilibrium was not reached, or the ligand degraded.
-
-
Metal-Ligand Titration:
-
Action: Prepare solutions containing the metal ion and ligand in varying molar ratios (e.g., 1:1, 1:2, 1:3). Titrate with
under inert atmosphere to prevent metal oxidation (especially critical for and )[1]. -
Causality: Varying the M:L ratio forces the formation of different speciation states (ML,
, ), providing the necessary data density to resolve overlapping stepwise constants ( vs ).
-
-
Computational Speciation Modeling:
-
Action: Import the titration data into non-linear least-squares fitting software (e.g., HYPERQUAD).
-
Validation: The model is only valid if the standard deviation (
) of the fit is pH units and the species distribution curves account for of the total metal concentration.
-
Self-validating experimental workflow for determining thermodynamic stability constants.
Application Insights for Drug Development
When choosing between these two chelators for pharmaceutical applications, stability constants are only one piece of the puzzle.
-
8-Hydroxyquinoline is highly lipophilic. Its lower stability constants are actually a benefit for ionophore applications, where the drug must bind a metal (like
), transport it across a lipid bilayer, and then release it inside the cytosol. -
5,7-Diamino-8-Hydroxyquinoline possesses enhanced thermodynamic stability but also increased hydrophilicity (due to hydrogen-bonding from the
groups). This makes it an ideal candidate for extracellular metal chelation or systemic detoxification, where the goal is to bind the metal irreversibly and excrete the highly stable complex via renal clearance without crossing the blood-brain barrier.
References
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5,7-Diaminoquinolin-8-ol
This guide provides essential, immediate safety and logistical information for the proper disposal of 5,7-Diaminoquinolin-8-ol. Tailored for researchers, scientists, and drug development professionals, the following procedures are synthesized from best practices for handling aromatic amines and quinoline derivatives. By explaining the causality behind each step, this document aims to be your preferred source for laboratory safety and chemical handling, building deep trust by providing value beyond the product itself.
Core Directive: Hazard Identification and Risk Assessment
The primary hazards associated with this class of compounds include:
-
Acute Oral Toxicity: Many quinoline derivatives are harmful or toxic if swallowed.[2][4][5]
-
Serious Eye Damage/Irritation: Direct contact can cause severe and potentially irreversible eye damage.[1][2][4]
-
Skin Sensitization and Irritation: Prolonged or repeated skin contact may lead to allergic reactions or irritation.[1][2][4][6]
-
Aquatic Toxicity: Quinoline derivatives are often very toxic to aquatic life with long-lasting effects.[3][4]
Given these potential hazards, 5,7-Diaminoquinolin-8-ol must be treated as a hazardous substance. All handling and disposal operations must be preceded by a thorough, site-specific risk assessment conducted by the principal investigator or a designated laboratory safety officer.
Personal Protective Equipment (PPE): Your First Line of Defense
Proper PPE is non-negotiable to minimize exposure and ensure personal safety. The causality behind each selection is to create a complete barrier against the identified hazards.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[7] | Protects against splashes of solutions or airborne particles of the solid compound, which could cause serious eye damage. Standard safety glasses are insufficient.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[1][2] | Prevents skin contact, absorption, and potential sensitization. Gloves must be inspected for tears or punctures before each use.[2] |
| Body Protection | A flame-resistant lab coat must be worn at all times. A chemical-resistant apron is recommended for tasks with a higher risk of splashes.[1] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator with a particulate filter is required when handling the powder outside of a certified chemical fume hood or if dust generation is likely.[1][2] | Minimizes the risk of inhaling the compound, which is a primary route of exposure for powdered chemicals. |
Operational Plan: Step-by-Step Disposal Protocol
The proper disposal of 5,7-Diaminoquinolin-8-ol and its associated waste is critical to prevent environmental contamination and ensure regulatory compliance.[1] This protocol outlines a self-validating system for safe disposal in a laboratory setting.
Step 1: Waste Segregation at the Point of Generation
Immediately segregate waste into dedicated, clearly labeled containers. Never mix incompatible waste streams. This is the most critical step in preventing accidental chemical reactions.
-
Solid Waste:
-
Description: Contaminated PPE (gloves, shoe covers), weigh boats, pipette tips, and paper towels.
-
Collection: Collect in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.[1][3] The original manufacturer's container is ideal for the disposal of unused, expired, or surplus solid chemicals.[3]
-
-
Liquid Waste:
-
Sharps Waste:
Step 2: Container Labeling and Management
Proper labeling is a cornerstone of regulatory compliance and laboratory safety. All waste containers must be clearly and indelibly labeled.
-
Required Information:
-
Container Condition: Keep containers tightly closed except when adding waste.[2] Store containers in a designated satellite accumulation area that is secure and away from general laboratory traffic.[2]
Step 3: Final Disposal Procedure
Hazardous waste must be disposed of in accordance with all local, state, and federal regulations.[2][7]
-
Contact Authority: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal company.[3][8]
-
Recommended Method: The preferred disposal method for this type of compound is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber.[2] This ensures the complete destruction of the organic molecule, preventing its release into the environment.
-
Prohibition on Drain Disposal: Under no circumstances should 5,7-Diaminoquinolin-8-ol or its solutions be poured down the drain.[2][9] This is due to its potential high toxicity to aquatic organisms.[3][4]
Step 4: Post-Disposal Decontamination
-
Work Area: Thoroughly decontaminate the work surface where the waste was handled. Use an appropriate solvent to remove chemical residues, followed by a standard cleaning solution.[1][2]
-
PPE Removal: Remove PPE in the correct order to avoid self-contamination: gloves first, followed by the lab coat, and then eye protection.[1][2]
-
Personal Hygiene: Wash hands thoroughly with soap and water after removing PPE.[1][7]
Visualization of Disposal Workflow
The following diagram illustrates the logical decision-making process for the proper disposal of 5,7-Diaminoquinolin-8-ol waste.
Caption: Procedural workflow for the safe disposal of 5,7-Diaminoquinolin-8-ol waste.
References
- BenchChem Technical Support Team. (2025, December). Comprehensive Safety and Handling Guide for 7-Aminoquinolin-8-ol. Benchchem.
- BenchChem. (2025).
- BenchChem. (2025).
- Fisher Scientific. (2025, December 22). SAFETY DATA SHEET: 5,7-Dibromo-8-hydroxyquinoline. Fisher Scientific.
- Sigma-Aldrich. 5,7-Dimethyl-8-quinolinol. Sigma-Aldrich.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 762732, 5,7-Dimethyl-8-quinolinol. PubChem.
- Occupational Safety and Health Administration.
- United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. UNODC.
- Elemental Microanalysis. (2024, March 18). SAFETY DATA SHEET: 8-HYDROXYQUINOLINE. Elemental Microanalysis.
- PENTA s.r.o. (2025, July 28).
- American Society of Health-System Pharmacists. (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. ASHP.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 5. pentachemicals.eu [pentachemicals.eu]
- 6. 5,7-Dimethyl-8-quinolinol = 98.0 GC 37873-29-3 [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 9. ashp.org [ashp.org]
Retrosynthesis Analysis
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|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

